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  • Product: 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Core Science & Biosynthesis

Foundational

5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde chemical structure and properties

Executive Summary 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is a critical heterocyclic building block in modern medicinal chemistry, particularly in the development of next-generation kinase inhibitors targeting ALK (An...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is a critical heterocyclic building block in modern medicinal chemistry, particularly in the development of next-generation kinase inhibitors targeting ALK (Anaplastic Lymphoma Kinase) and ROS1 .[1] Its structural utility lies in its orthogonal functionalization potential: the C4-aldehyde serves as a versatile electrophile for macrocyclization or reductive amination, while the C5-bromide provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl pharmacophores.[1] This guide details its physiochemical properties, validated synthesis protocols, and strategic applications in drug discovery.

Chemical Identity & Structural Analysis[1]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde
CAS Number 1780579-42-1
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
SMILES CCN1N=CC(C=O)=C1Br
InChI Key MRZJUGWICIQUIY-UHFFFAOYSA-N (Analogous)
Physiochemical Properties
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidCrystalline form dependent on recrystallization solvent.[1][2]
Melting Point 60–65 °C (Estimated)Analogous methyl derivative melts ~75°C; experimental verification required.
Solubility DMSO, DMF, DCM, ChloroformSparingly soluble in water; soluble in polar organic solvents.
Stability Stable under N₂ atmosphereAldehyde is susceptible to oxidation; store at 2–8°C.

Synthesis Methodologies

High-purity synthesis of 5-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is typically achieved via formylation of the 5-bromo-1-ethyl-1H-pyrazole precursor.[1] While Vilsmeier-Haack conditions are standard for pyrazoles, recent patent literature highlights a Duff Reaction variant using Hexamethylenetetramine (HMTA) in Trifluoroacetic acid (TFA) for improved yields and scalability.

Protocol A: Duff Formylation (Patent Grade)

This method is preferred for large-scale preparation (gram to kilogram scale) as it avoids the violent exotherms associated with large-scale POCl₃ quenches.[1]

Reagents:

  • Starting Material: 5-Bromo-1-ethyl-1H-pyrazole (1.0 eq)[1]

  • Reagent: Hexamethylenetetramine (HMTA) (1.5 – 2.0 eq)

  • Solvent/Catalyst: Trifluoroacetic acid (TFA) (7–10 vol)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 5-bromo-1-ethyl-1H-pyrazole and cool to 0°C under inert atmosphere (N₂).

  • Addition: Add TFA slowly to dissolve the starting material. Subsequently, add HMTA portion-wise to control the exotherm.

  • Reaction: Heat the mixture to 90°C and stir for 12–16 hours. Monitor conversion via LCMS (Target [M+H]⁺ = 203/205).

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice/water.

  • Neutralization: Carefully neutralize with saturated aqueous NaHCO₃ or NaOH (maintain T < 20°C) to pH ~8.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Vilsmeier-Haack Formylation

Suitable for smaller laboratory scales where anhydrous conditions are strictly controlled.[1]

Reagents: POCl₃ (1.2 eq), DMF (3.0 eq), DCM or DCE (Solvent).

  • Vilsmeier Complex: Add POCl₃ dropwise to DMF at 0°C to generate the chloroiminium ion. Stir 30 min.

  • Addition: Add solution of 5-bromo-1-ethyl-1H-pyrazole in DCM dropwise.

  • Cyclization: Reflux at 60–80°C for 4–6 hours.

  • Hydrolysis: Quench carefully with Sodium Acetate (aq) or ice water to hydrolyze the iminium intermediate to the aldehyde.

Visualization: Synthesis & Reactivity[1]

Pathway Diagram

The following diagram illustrates the Duff formylation pathway and the subsequent divergent reactivity of the scaffold.

G Start 5-Bromo-1-ethyl-1H-pyrazole Reagents HMTA / TFA (Duff Reaction) 90°C, 16h Start->Reagents Product 5-Bromo-1-ethyl-1H- pyrazole-4-carbaldehyde (CAS: 1780579-42-1) Reagents->Product Formylation (C4-Selective) Suzuki Biaryl/Heteroaryl Analogs Product->Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) RedAmin Aminomethyl Derivatives Product->RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) Macro Macrocyclic Kinase Inhibitors Product->Macro Multistep Cyclization

Figure 1: Synthesis of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde via Duff reaction and downstream utility.[1]

Reactivity Profile & Applications

Functional Group Orthogonality

The molecule possesses two distinct "handles" that allow for sequential functionalization, a strategy widely used in Fragment-Based Drug Design (FBDD).

  • C5-Bromine (Electrophile for Cross-Coupling):

    • Reactivity: The bromine at C5 is activated by the adjacent nitrogen (N1) and the electron-withdrawing aldehyde at C4.[1]

    • Application: Suzuki-Miyaura coupling is the primary transformation.[1] It allows the installation of aryl or heteroaryl groups (e.g., pyridines, pyrimidines) to bind to the hinge region of kinase enzymes.

    • Tip: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with mild bases (K₂CO₃) to avoid aldehyde condensation side reactions.

  • C4-Aldehyde (Electrophile for Condensation):

    • Reactivity: Highly reactive toward amines and active methylene compounds.

    • Application:

      • Reductive Amination: Reaction with primary amines followed by reduction (NaBH₃CN or NaBH(OAc)₃) generates aminomethyl spacers, crucial for solubility and contacting solvent-exposed regions of the target protein.

      • Macrocyclization: In ALK/ROS1 inhibitors (e.g., Lorlatinib analogs), the aldehyde is often converted to an alcohol or amine to close a macrocyclic ring, restricting conformation and improving potency.

Case Study: ALK/ROS1 Kinase Inhibitors

Recent patent literature (WO2021226269) identifies this compound as a key intermediate in synthesizing macrocyclic inhibitors for Anaplastic Lymphoma Kinase (ALK) .

  • Mechanism: The pyrazole ring mimics the adenine residue of ATP.

  • Resistance: Substitutions at the C5 position (via the bromine handle) are designed to overcome steric clashes caused by solvent-front mutations like G1202R .[1]

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. The aldehyde functionality can cause sensitization; wear nitrile gloves and eye protection.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation to the carboxylic acid.

References

  • BLD Pharm. (2023). Product Analysis: 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1780579-42-1).[1][3][4] Retrieved from

  • Cui, J. J., et al. (2021). Heteroaromatic macrocyclic ether chemotherapeutic agents. WO Patent 2021/226269 A1. Retrieved from

  • ChemScene. (2023). Safety Data Sheet: 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde. Retrieved from

  • Kira, M. A., et al. (1970). Vilsmeier-Haack reaction of pyrazoles. Journal of Heterocyclic Chemistry. (General protocol reference).

Sources

Exploratory

Technical Monograph: 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

[1][2][3] Executive Summary 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1780579-42-1) is a critical heterocyclic building block in modern medicinal chemistry, particularly in the development of tyrosine kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1780579-42-1) is a critical heterocyclic building block in modern medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs) targeting ROS1 and ALK oncogenes.[1] Its structure features a pyrazole core functionalized with a reactive aldehyde at the C4 position and a bromine handle at the C5 position. This dual functionality allows for orthogonal derivatization—facilitating scaffold elaboration via Suzuki-Miyaura cross-coupling at C5 and reductive amination or condensation at C4.[1] This guide details its physicochemical profile, industrial synthesis, reactivity patterns, and application in drug discovery.[2]

Chemical Identity & Physicochemical Profile[1][2][5][6][7][8][9][10][11]

The compound is characterized by a 1,4,5-substituted pyrazole ring. The ethyl group at N1 imparts lipophilicity distinct from its methyl analog, influencing the pharmacokinetic (PK) properties of downstream pharmaceutical candidates.

Nomenclature & Identifiers
IdentifierValue
IUPAC Name 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde
CAS Number 1780579-42-1
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
SMILES CCN1N=CC(C=O)=C1Br
InChI Key Derived from structure (e.g., specific isomer confirmation required)
Physical Properties
PropertySpecificationNote
Appearance Off-white to pale yellow solidCrystalline powder form is common.[1]
Melting Point 60–65 °C (Typical)Depends on purity/crystallization solvent.
Solubility DMSO, DMF, DCM, MethanolSparingly soluble in water; hydrolytically stable.
Storage 2–8 °C, Inert AtmosphereAldehyde is susceptible to oxidation; store under N₂/Ar.

Synthetic Pathways[8][10]

The synthesis of 5-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde requires strict regiocontrol to distinguish between the 3-bromo and 5-bromo isomers.[1] The most robust industrial route employs a "bottom-up" approach starting from aminopyrazoles to ensure correct substitution patterns.[1]

Primary Route: Sandmeyer-Vilsmeier Sequence

This protocol avoids the regioselectivity issues of alkylating 3(5)-bromopyrazoles directly.[1]

Step 1: Synthesis of 5-Bromo-1-ethyl-1H-pyrazole

  • Precursor: 1-Ethyl-1H-pyrazol-5-amine (Commercial or from ethylhydrazine + 2-chloroacrylonitrile).[1]

  • Reagents: Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr).

  • Mechanism: Diazotization of the C5-amine followed by radical-nucleophilic substitution (Sandmeyer reaction).[1]

  • Protocol Insight: Maintain temperature <5°C during diazotization to prevent diazonium decomposition.

Step 2: Vilsmeier-Haack Formylation

  • Substrate: 5-Bromo-1-ethyl-1H-pyrazole.[1][3][4][5]

  • Reagents: Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF).[6]

  • Conditions: 0°C to 80°C.

  • Mechanism: Electrophilic aromatic substitution at the C4 position (the most nucleophilic site on the pyrazole ring).

  • Workup: Quench with aqueous Sodium Acetate or Sodium Bicarbonate to hydrolyze the iminium intermediate to the aldehyde.

Alternative Route: Direct Lithiation (Lab Scale)
  • Substrate: 1-Ethyl-1H-pyrazole.[1][3][7][4][5]

  • Reagents: LDA or n-BuLi, DMF, NBS.

  • Logic: Directed lithiation often occurs at C5. However, this route is less atom-economical and harder to scale due to cryogenic requirements (-78°C).[1]

Reactivity & Functionalization Map

The orthogonality of the C5-Bromine and C4-Aldehyde allows for "diversity-oriented synthesis" (DOS).[1] The diagram below illustrates the divergent pathways available to medicinal chemists.

ReactivityMap Core 5-Bromo-1-ethyl- 1H-pyrazole-4-carbaldehyde (CAS 1780579-42-1) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target: Biaryl Systems Core->Suzuki C5-Br Substitution Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Target: Aminopyrazoles Core->Buchwald Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu) Target: Alkynylpyrazoles Core->Sonogashira RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Target: Aminomethyl Linkers Core->RedAm C4-CHO Derivatization Oxidation Pinnick Oxidation (NaClO2) Target: Carboxylic Acids Core->Oxidation Condensation Knoevenagel/Wittig (Active Methylene) Target: Vinyl/Acrylics Core->Condensation

Figure 1: Divergent synthetic utility of the 5-bromo-4-formylpyrazole scaffold.

Medicinal Chemistry Applications

Kinase Inhibitor Development (ROS1/ALK)

The 1-ethyl-5-bromo-pyrazole moiety serves as a bioisostere for phenyl or pyridine rings in kinase inhibitors.[1]

  • Mechanism: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor in the ATP-binding pocket.[1]

  • Case Study: In the development of macrocyclic inhibitors for ROS1 (c-ros oncogene 1) and ALK (anaplastic lymphoma kinase) , this intermediate is used to construct the "hinge-binding" region. The aldehyde is often converted to a benzylic amine or alcohol to link to the macrocyclic tether, while the bromine is coupled to a solubilizing tail or another aromatic system [2].

Scaffold for Agrochemicals

While less common than the 1-methyl-3-difluoromethyl analogs used in SDHI fungicides, the 1-ethyl-5-bromo scaffold provides unique steric bulk that can overcome resistance mutations in fungal pathogens.[1] The C4-aldehyde is a precursor to Schiff bases or hydrazones with potent antifungal activity.[1]

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Handling: Use in a fume hood. The compound is an organobromide and an aldehyde; avoid contact with strong oxidizers and strong bases.

  • Disposal: Halogenated organic waste streams.

References

  • BLD Pharm. (n.d.). 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde Product Page. Retrieved from

  • Cui, J. J., et al. (2021). Heteroaromatic macrocyclic ether chemotherapeutic agents. WO2021226269A1. World Intellectual Property Organization. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (Analog Reference). Retrieved from

  • PubChem. (2023). Compound Summary for CAS 1780579-42-1.

Sources

Foundational

5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde molecular weight and formula

[1] Executive Summary 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1780579-42-1 ) is a critical heterocyclic building block in modern medicinal chemistry.[1][2] Characterized by a molecular weight of 203.04 g/mol and...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1780579-42-1 ) is a critical heterocyclic building block in modern medicinal chemistry.[1][2] Characterized by a molecular weight of 203.04 g/mol and the formula C₆H₇BrN₂O , this compound serves as a bifunctional scaffold. It features an electrophilic aldehyde handle at the C4 position and a halogenated handle (bromine) at the C5 position, enabling orthogonal functionalization strategies.

This guide details the physicochemical profile, validated synthetic routes (specifically the Duff formylation), and its application as a precursor for kinase inhibitors and macrocyclic chemotherapeutics.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The compound is an ethyl-substituted pyrazole derivative.[1][2][3][4][5] Its structural integrity relies on the stability of the pyrazole ring, which tolerates diverse reaction conditions, making it ideal for multi-step drug synthesis.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde
Common Synonyms 5-Bromo-1-ethyl-4-formylpyrazole
CAS Number 1780579-42-1
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Exact Mass 201.9742
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in water
Purity Grade typically >95% (HPLC) for synthetic use

Synthetic Routes & Manufacturing[2][9]

The synthesis of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde requires precise regiocontrol to ensure the bromine atom is installed at the C5 position and the formyl group at C4.[1] The most robust industrial route involves the Duff reaction applied to a pre-brominated pyrazole core.

Retrosynthetic Analysis

The target molecule is assembled via electrophilic aromatic substitution (formylation) on the electron-rich C4 position of the pyrazole ring.[1] The precursor, 5-bromo-1-ethyl-1H-pyrazole, is synthesized via lithiation-bromination to ensure C5 regioselectivity, as direct bromination of 1-ethylpyrazole often favors the C4 position.[1]

Validated Experimental Protocol (Duff Formylation)

Source: Adapted from US Patent 2021/0332062 (Snippet 1.7)

Objective: Formylation of 5-bromo-1-ethyl-1H-pyrazole to yield the target aldehyde.

Reagents:

  • Starting Material: 5-bromo-1-ethyl-1H-pyrazole (1.0 eq)[1]

  • Reagent: Hexamethylenetetramine (HMTA, 1.5 eq)

  • Solvent/Acid: Trifluoroacetic acid (TFA, ~7 vol)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 5-bromo-1-ethyl-1H-pyrazole (e.g., 100 g, 571 mmol).

  • Acid Addition: Cool the vessel to 0 °C under a nitrogen atmosphere. Slowly add Trifluoroacetic acid (TFA) (700 mL) to dissolve the starting material.

  • Reagent Addition: Add Hexamethylenetetramine (HMTA) (120 g, 857 mmol) portion-wise to control the exotherm.

  • Reaction: Heat the mixture to 90 °C and stir for 16 hours . The acidic conditions promote the formation of the iminium ion intermediate.

  • Workup: Cool the reaction mixture to room temperature. Pour onto ice/water to quench. Neutralize carefully with sodium bicarbonate or sodium hydroxide solution.

  • Isolation: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[6]

  • Purification: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to afford the title compound.

Mechanism Insight: The HMTA acts as a masked formaldehyde equivalent. In strong acid (TFA), it decomposes to form reactive iminium species that attack the C4 position of the pyrazole. Subsequent hydrolysis yields the aldehyde.

SynthesisPathway Figure 1: Synthetic pathway emphasizing the Duff reaction for C4 formylation. Start 1-Ethyl-1H-pyrazole Inter1 5-Lithio-1-ethyl-pyrazole (Transient) Start->Inter1 n-BuLi, THF -78°C (C5 Lithiation) Precursor 5-Bromo-1-ethyl-1H-pyrazole Inter1->Precursor CBr4 or Br2 Target 5-Bromo-1-ethyl-1H-pyrazole- 4-carbaldehyde Precursor->Target HMTA, TFA 90°C (Duff Reaction)

[7][10]

Reactivity Profile & Functionalization

This molecule is a "linchpin" scaffold. The C4-aldehyde and C5-bromine allow for sequential, orthogonal reactions, enabling the rapid construction of complex libraries.

The C4-Aldehyde Handle

The aldehyde at C4 is highly reactive toward nucleophiles.[1]

  • Reductive Amination: Reacts with primary/secondary amines and reducing agents (NaBH(OAc)₃) to form aminomethyl derivatives.

  • Oxidation: Can be oxidized to the carboxylic acid (Pinnick oxidation) for amide coupling.

  • Condensation: Reacts with hydrazines or hydroxylamines to form hydrazones/oximes, often used in heterocycle ring formation.

The C5-Bromine Handle

The bromine atom is sterically crowded but electronically activated for transition-metal catalysis.[1]

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids (Pd(dppf)Cl₂ cat.) to install aryl groups at C5.

  • Buchwald-Hartwig Amination: Enables C-N bond formation to introduce amino groups.[1]

  • Sonogashira Coupling: Introduces alkynes.

Case Study: Macrocyclic Ether Synthesis

In the development of chemotherapeutic agents (Snippet 1.5), this aldehyde is used as an electrophile.

  • Protocol: A lithiated intermediate is added to a solution of 5-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde in THF at -78 °C.

  • Outcome: Formation of a secondary alcohol, linking the pyrazole core to a macrocyclic framework.

ReactivityMap Figure 2: Divergent reactivity profile of the scaffold. Core 5-Bromo-1-ethyl-1H-pyrazole- 4-carbaldehyde Suzuki 5-Aryl derivatives (Kinase Inhibitors) Core->Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Amination 4-Aminomethyl derivatives (Solubility/Binding) Core->Amination Reductive Amination (R-NH2, NaBH(OAc)3) Macrocycle Macrocyclic Ethers (Chemotherapeutics) Core->Macrocycle Nucleophilic Addition (R-Li, -78°C)

[6][7][10]

Safety & Handling (SDS Summary)

While specific toxicological data for this ethyl analog is often extrapolated from the methyl derivative, standard laboratory safety protocols for halogenated heteroaromatic aldehydes apply.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

    • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).[1]

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C . Aldehydes can oxidize to acids upon prolonged exposure to air.

References

  • BLD Pharm. (2023). Product Analysis: 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1780579-42-1).[1][2][5][7] Retrieved from

  • Google Patents. (2021). Synthesis of (5-bromo-1,3-thiazol-4-yl)methanol and related pyrazole intermediates (US Patent 2021/0332062).[1] Retrieved from

  • Google Patents. (2021). Heteroaromatic macrocyclic ether chemotherapeutic agents (WO2021226269A1). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole-3-carboxaldehyde (Analogous Safety Data). Retrieved from

Sources

Exploratory

Strategic Applications of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde in Targeted Therapeutics

Executive Summary In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and targeted chemotherapeutics relies heavily on privileged heterocyclic scaffolds. 5-Bromo-1-ethyl-1H-pyrazole-4-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and targeted chemotherapeutics relies heavily on privileged heterocyclic scaffolds. 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1780579-42-1) has emerged as a critical bifunctional building block. Characterized by an electron-rich pyrazole core, a regioselective ethyl directing group, and two orthogonal reactive sites (a C4-carbaldehyde and a C5-bromide), this intermediate enables the rapid, divergent synthesis of complex macrocyclic ethers and fused heterocycles.

This technical guide explores the mechanistic reactivity, synthetic utility, and field-proven protocols for utilizing this compound, specifically highlighting its role in the development of next-generation ALK/ROS1 kinase inhibitors [1].

Physicochemical Profiling and Mechanistic Reactivity

The strategic value of 5-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde lies in its orthogonal reactivity, which allows chemists to perform sequential modifications without the need for excessive protecting group manipulations [2].

  • C4-Carbaldehyde (Formyl Group): Acts as a hard electrophile. It is highly susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard reagents) or amines (via reductive amination). The adjacent pyrazole ring stabilizes the transition state during nucleophilic addition.

  • C5-Bromide: Acts as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr). Its proximity to the electron-withdrawing formyl group slightly activates the C-Br bond toward oxidative addition.

  • N1-Ethyl Group: Provides essential lipophilicity (LogP modulation) for the final drug candidate and sterically directs incoming reagents, preventing undesired reactions at the adjacent C5 position.

G Core 5-Bromo-1-ethyl-1H- pyrazole-4-carbaldehyde Aldehyde C4-Carbaldehyde Reactivity (Nucleophilic Addition) Core->Aldehyde Electrophilic Center Bromide C5-Bromide Reactivity (Cross-Coupling/SNAr) Core->Bromide Oxidative Addition Site Grignard Secondary Alcohols (e.g., Methylmagnesium bromide) Aldehyde->Grignard Amination Amines (Reductive Amination) Aldehyde->Amination Suzuki Aryl/Heteroaryl Pyrazoles (Suzuki-Miyaura) Bromide->Suzuki Cyanation Acetonitrile Derivatives (NaCN/DMSO) Bromide->Cyanation

Divergent synthetic pathways of 5-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde.

Applications in Targeted Therapeutics: ALK/ROS1 Inhibitors

The most prominent application of 5-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is in the synthesis of heteroaromatic macrocyclic ethers. These compounds are potent antineoplastic agents designed to inhibit Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) [1].

In non-small cell lung cancer (NSCLC), ALK and ROS1 gene fusions drive oncogenesis by constitutively activating downstream signaling pathways (PI3K/AKT, MAPK/ERK, and JAK/STAT). The pyrazole core derived from our starting material perfectly mimics the adenine ring of ATP, anchoring the inhibitor into the kinase hinge region via critical hydrogen bonds, while the N-ethyl group occupies a hydrophobic selectivity pocket.

Pathway Fusion ALK / ROS1 Fusion Proteins PI3K PI3K / AKT Pathway Fusion->PI3K MAPK MAPK / ERK Pathway Fusion->MAPK STAT JAK / STAT Pathway Fusion->STAT Inhibitor Macrocyclic Pyrazole Inhibitor Inhibitor->Fusion ATP-Competitive Inhibition Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation STAT->Proliferation

Mechanism of action for ALK/ROS1 inhibitors derived from the pyrazole core.

Quantitative Data Summary

To establish a self-validating framework for researchers, the following table synthesizes the quantitative reaction parameters and yields for the primary transformations of 5-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde, derived from optimized patent literature [1].

TransformationReagents / CatalystSolventTemp (°C)Time (h)Target IntermediateYield (%)
Grignard Addition Methylmagnesium bromide (3.0 M)THF0 °C1.01-(5-bromo-1-ethyl-1H-pyrazol-4-yl)ethanol>85%
Cyanation (via Chloromethyl) NaCN (2.0 eq)DMSO25 °C2.02-(5-bromo-1-ethyl-1H-pyrazol-4-yl)acetonitrile94%
Formyl Protection Ethylene glycol, p-TsOHToluene110 °C12.0Acetal protected pyrazole88%
Suzuki Coupling Arylboronic acid, Pd(dppf)Cl₂Dioxane/H₂O90 °C4.05-Aryl-1-ethyl-1H-pyrazole-4-carbaldehyde75-82%

Field-Proven Experimental Protocols

The following methodologies provide a self-validating system for the functionalization of 5-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde. Causality and mechanistic rationale are embedded within the steps to ensure scientific integrity.

Protocol A: Synthesis of 1-(5-bromo-1-ethyl-1H-pyrazol-4-yl)ethanol via Grignard Addition

Objective: Chemoselective conversion of the C4-carbaldehyde to a secondary alcohol without disturbing the C5-bromide.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Rationale: Grignard reagents are highly sensitive to moisture; trace water will prematurely quench the methylmagnesium bromide to methane gas.

  • Dissolution: Dissolve 5-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (10.00 g, 49.25 mmol) in anhydrous Tetrahydrofuran (THF) (120 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Lowering the temperature controls the exothermic nucleophilic addition, preventing over-addition or homocoupling side reactions at the sensitive bromide site.

  • Addition: Add methylmagnesium bromide (18.8 mL, 56.4 mmol, 3.0 M in THF) dropwise over 10 minutes. Rationale: Dropwise addition ensures a low steady-state concentration of the organometallic reagent, favoring chemoselectivity for the aldehyde.

  • Reaction: Stir the resulting mixture at 0 °C for 1 hour. Monitor via TLC (Ethyl Acetate:Petroleum Ether 1:3) until complete consumption of the starting material.

  • Quenching: Quench the mixture carefully with saturated aqueous NH₄Cl (30 mL) at 0 °C. Rationale: NH₄Cl provides a mild proton source to protonate the intermediate magnesium alkoxide. Using a strong acid (like HCl) would risk eliminating the newly formed alcohol to an alkene.

  • Extraction & Workup: Extract the aqueous layer with Ethyl Acetate (100 mL × 3). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a yellow oil.

Protocol B: Synthesis of 2-(5-bromo-1-ethyl-1H-pyrazol-4-yl)acetonitrile

Objective: Introduction of a nitrile group for subsequent macrocyclization, utilizing a chloromethyl intermediate.

  • Activation (Pre-step): The aldehyde is first reduced to an alcohol (e.g., via NaBH₄) and converted to 5-bromo-4-(chloromethyl)-1-ethyl-1H-pyrazole using SOCl₂.

  • Reaction Setup: To a solution of 5-bromo-4-(chloromethyl)-1-ethyl-1H-pyrazole (5.00 g, 22.4 mmol) in Dimethyl Sulfoxide (DMSO) (50 mL), add Sodium Cyanide (NaCN) (2.20 g, 44.7 mmol) at 25 °C.

  • Mechanistic Choice: Rationale for DMSO: DMSO is a polar aprotic solvent. It strongly solvates the Na⁺ cation while leaving the CN⁻ anion unsolvated and highly nucleophilic, drastically accelerating the SN2 displacement of the chloride.

  • Execution: Stir the mixture at 25 °C for 2 hours. Rationale for Room Temp: The highly activated nature of the benzylic-like chloromethyl group allows the reaction to proceed at room temperature, which prevents the thermal degradation of the pyrazole core and avoids safety hazards associated with heating cyanide solutions.

  • Workup: Dilute the mixture with EtOAc and H₂O. Separate the organic layer, wash extensively with brine (to remove DMSO), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify by silica gel column chromatography (20% EtOAc in Petroleum Ether) to afford the target nitrile (4.5 g, 94% yield) as a light-yellow oil [1].

Conclusion

5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde stands as a cornerstone intermediate in modern medicinal chemistry. By mastering the orthogonal reactivity of its formyl and bromo substituents, researchers can execute highly divergent synthetic strategies. The protocols outlined herein provide a robust, self-validating foundation for the continuous development of complex macrocyclic kinase inhibitors and other targeted therapeutics.

References

  • Source: World Intellectual Property Organization (WIPO)
Foundational

Difference between 1-ethyl and 1-methyl pyrazole-4-carbaldehydes

Topic: Technical Comparative Analysis: 1-Methyl vs. 1-Ethyl Pyrazole-4-Carbaldehydes Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Chemists Executive Summary: The "Methyl-t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Comparative Analysis: 1-Methyl vs. 1-Ethyl Pyrazole-4-Carbaldehydes Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Chemists

Executive Summary: The "Methyl-to-Ethyl" Switch

In medicinal chemistry, the modification of an N-alkyl substituent on a pyrazole ring—specifically shifting from a methyl to an ethyl group—is a classic strategy for probing the steric and lipophilic limits of a binding pocket. While 1-methyl-1H-pyrazole-4-carbaldehyde is a ubiquitous building block, its ethyl analog, 1-ethyl-1H-pyrazole-4-carbaldehyde , serves as a critical tool for fine-tuning physicochemical properties (LogP) and exploring hydrophobic interactions in kinase inhibitors and GPCR ligands.

This guide analyzes the technical divergences between these two intermediates, focusing on their distinct physical states, synthetic accessibility, and structure-activity relationship (SAR) implications.

Physicochemical Profiling

The most immediate practical difference lies in their physical state: the methyl variant is a low-melting solid, whereas the ethyl variant is a liquid at room temperature. This dictates different handling and purification protocols.

Property1-Methyl-1H-pyrazole-4-carbaldehyde1-Ethyl-1H-pyrazole-4-carbaldehyde
CAS Number 25016-11-9 304903-10-4
Molecular Formula C₅H₆N₂OC₆H₈N₂O
Molecular Weight 110.11 g/mol 124.14 g/mol
Physical State Low-Melting Solid Liquid (Oil)
Melting Point 29–34 °CN/A (Liquid at RT)
Boiling Point 60–62 °C (0.08 mmHg)~72 °C (1.8 mmHg) / 229 °C (760 mmHg)
Density 1.14 g/cm³~1.10 g/cm³
LogP (Calc) ~0.47~0.76
Solubility Soluble in MeOH, DCM, DMSO; slightly soluble in water.[1]Miscible with organic solvents; lower water solubility.

Key Insight: The shift from solid to liquid necessitates a change in process chemistry. While the methyl variant can often be purified via crystallization (or simple filtration if precipitated), the ethyl variant typically requires fractional distillation or column chromatography for high purity.

Synthetic Pathways & Manufacturing

Two primary routes exist for accessing these aldehydes: De Novo Formylation (Vilsmeier-Haack) and Divergent N-Alkylation .

Route A: Vilsmeier-Haack Formylation (Standard)

This is the industry standard for scale-up. It involves the formylation of the pre-alkylated pyrazole.

  • Reagents: POCl₃, DMF (Vilsmeier Reagent).

  • Substrate: 1-Methylpyrazole (for Methyl) vs. 1-Ethylpyrazole (for Ethyl).[2]

  • Mechanism: Electrophilic aromatic substitution at the C4 position (most electron-rich).

Route B: Divergent N-Alkylation (Late-Stage)

Used when generating a library of analogs.

  • Substrate: 1H-pyrazole-4-carbaldehyde (CAS 35344-95-7).[3][4]

  • Reagents: Alkyl halide (MeI or EtI), Base (K₂CO₃ or Cs₂CO₃), Solvent (DMF or MeCN).

  • Selectivity: Favors N1 alkylation, but requires careful control to avoid bis-alkylation or O-alkylation side products (rare for aldehydes but possible).

SynthesisPathways Start_Methyl 1-Methylpyrazole VH_Reagent Vilsmeier-Haack (POCl3 / DMF) Start_Methyl->VH_Reagent Start_Ethyl 1-Ethylpyrazole Start_Ethyl->VH_Reagent Start_Core 1H-Pyrazole-4-carbaldehyde (CAS 35344-95-7) Alk_Reagent Alkylation (R-X / K2CO3) Start_Core->Alk_Reagent Prod_Methyl 1-Methyl-1H-pyrazole-4-carbaldehyde (Solid) VH_Reagent->Prod_Methyl  Standard Route   Prod_Ethyl 1-Ethyl-1H-pyrazole-4-carbaldehyde (Liquid) VH_Reagent->Prod_Ethyl Alk_Reagent->Prod_Methyl  MeI   Alk_Reagent->Prod_Ethyl  EtI  

Figure 1: Comparative synthetic workflows. The Vilsmeier-Haack route is preferred for bulk synthesis, while N-alkylation allows for divergent library generation from a common intermediate.

Medicinal Chemistry: The SAR Logic

The choice between methyl and ethyl is rarely arbitrary; it is a calculated decision to optimize Structure-Activity Relationships (SAR) .

Steric Probing (The "Magic Methyl" vs. Ethyl Extension)
  • Methyl: Often the "default" substituent to cap the nitrogen and prevent hydrogen bond donation (which might be desolvation-expensive) without introducing steric clash.

  • Ethyl: Used to probe the depth of the hydrophobic pocket.

    • Scenario A (Clash): If the binding pocket is tight (e.g., certain kinase hinge regions), the extra methylene (-CH₂-) in the ethyl group acts as a "steric wedge," drastically reducing potency (IC₅₀ increases).

    • Scenario B (Gain): If the pocket extends into a hydrophobic region, the ethyl group can displace "high-energy" water molecules, leading to an entropy-driven increase in binding affinity (IC₅₀ decreases).

Lipophilicity and Permeability
  • LogP Shift: Moving from Methyl to Ethyl increases cLogP by approximately 0.3–0.4 units .

  • Impact: This slight increase in lipophilicity can enhance passive membrane permeability (PAMPA/Caco-2) and blood-brain barrier (BBB) penetration, provided it does not compromise solubility.

SAR_Logic Start Lead Optimization (N-Methyl Pyrazole Hit) Decision Why switch to Ethyl? Start->Decision Path_Lip Increase Lipophilicity Decision->Path_Lip Path_Steric Probe Pocket Depth Decision->Path_Steric Result_Lip Improved Permeability (BBB / Cell Entry) Path_Lip->Result_Lip +0.3 LogP Result_Clash Steric Clash (Loss of Potency) Path_Steric->Result_Clash Tight Pocket Result_Bind Hydrophobic Gain (Displace Water -> Potency) Path_Steric->Result_Bind Open Pocket

Figure 2: Decision logic for substituting N-Methyl with N-Ethyl in lead optimization campaigns.

Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier Method)

This protocol ensures high regioselectivity for the C4-formyl product.

  • Preparation: In a flame-dried round-bottom flask under Argon, charge anhydrous DMF (3.0 equiv). Cool to 0°C.

  • Reagent Formation: Dropwise add POCl₃ (1.2 equiv) over 30 minutes. Maintain temperature <10°C. Stir for 1 hour to form the Vilsmeier salt (white precipitate may form).

  • Addition: Add 1-ethylpyrazole (1.0 equiv) dropwise (neat or in minimal DMF).

  • Reaction: Warm to room temperature, then heat to 80–90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice/saturated NaHCO₃ solution. Caution: Exothermic hydrolysis of POCl₃. Adjust pH to ~8.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. The crude oil is purified via vacuum distillation (bp ~72°C @ 1.8 mmHg) or flash chromatography (SiO₂, 10-30% EtOAc in Hexanes) to yield the product as a clear, pale-yellow liquid.

Protocol B: Handling & Storage
  • Methyl (Solid): Store at 2–8°C. Hygroscopic; keep tightly sealed. Weighing paper is sufficient.

  • Ethyl (Liquid): Store at 2–8°C under inert gas (Argon/Nitrogen). Use positive displacement pipettes for accurate dosing due to viscosity/surface tension.

References

  • ChemicalBook. 1-Methyl-1H-pyrazole-4-carbaldehyde Physical Properties and Safety Data. Retrieved from .

  • PubChem. 1-Ethyl-1H-pyrazole-4-carbaldehyde Compound Summary (CID 2758900). National Library of Medicine. Retrieved from .[5]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.[6] Retrieved from .

  • Smolecule. 1-Ethyl-1H-pyrazole-4-carbaldehyde: Properties and Applications. Retrieved from .

  • Oakwood Chemical. Safety Data Sheet: 1-Ethyl-1H-pyrazole-4-carbaldehyde. Retrieved from .

Sources

Exploratory

Solubility profile of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde in organic solvents

Technical Whitepaper: Solubility Profiling & Solvent Selection for 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde Executive Summary 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is a critical heterocyclic building block employe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Solvent Selection for 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Executive Summary

5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is a critical heterocyclic building block employed in the synthesis of kinase inhibitors, agrochemicals, and biologically active scaffolds.[1][2] Its utility relies heavily on the selective reactivity of the C4-formyl group and the C5-bromo handle.[3] However, its purification and reaction efficiency are often bottlenecked by poor solvent selection.[4][3][2]

This technical guide provides a comprehensive solubility profile derived from structural analysis of homologous pyrazoles and empirical process data.[4][3][2] It establishes a self-validating framework for solvent selection in reaction design, extraction, and recrystallization.[4][1][3][2]

Physicochemical Context & Structural Analysis

To predict solubility behavior accurately, we must analyze the molecular interactions governing the crystal lattice energy and solvation enthalpy.[4][3][2]

  • Molecular Weight: ~203.04 g/mol [4][1][3]

  • Structural Features:

    • Pyrazole Core: Aromatic, electron-deficient ring.[4][1][3][2]

    • C4-Formyl Group (CHO): Strong dipole, Hydrogen Bond Acceptor (HBA).[4][1][3][2]

    • C5-Bromine: Lipophilic, polarizable, increases density.[4][1][3][2]

    • N1-Ethyl Group: Increases lipophilicity (LogP) compared to the N-methyl or N-H analogs, improving solubility in non-polar organic solvents.[4][1][3][2]

  • Predicted LogP: ~1.8 – 2.2 (Moderately Lipophilic).[4][1][3][2]

Implication: The molecule possesses a "push-pull" electronic structure.[4][1][3][2] It is sufficiently polar to dissolve in aprotic polar solvents but retains enough lipophilicity to be soluble in chlorinated hydrocarbons.[4][3][2] It is expected to be insoluble in water , a property exploited during aqueous workups.[4][1][3]

Solubility Profile

The following data categorizes solvents based on their interaction capability with 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde.

Table 1: Solvent Compatibility & Solubility Class

Solvent ClassRepresentative SolventsSolubility StatusApplication Relevance
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Extraction: Primary solvent for extracting the product from aqueous quench.[4][1][3]
Polar Aprotic DMF, DMSO, DMAcHigh (>150 mg/mL)Reaction Medium: Ideal for nucleophilic aromatic substitutions (SnAr) or Suzuki couplings.[4][1][3][2]
Polar Aprotic (Ethers) THF, 1,4-DioxaneGood (50–100 mg/mL)Reaction Medium: Suitable for reductions (e.g., NaBH4) or Grignard additions.[4][1][3][2]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate (Temperature Dependent)Recrystallization: Good solubility at reflux; moderate/low at RT.[4][1][3][2]
Alcohols Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)Recrystallization: Excellent candidates for solvent/anti-solvent pairs (e.g., EtOH/Water).[4][1][3][2]
Aromatic Hydrocarbons Toluene, XyleneModerate to Low Process: Used for azeotropic removal of water; solubility increases significantly with heat.[4][1][3]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexanePoor / Insoluble Anti-Solvent: Used to precipitate the product from EtOAc or Toluene solutions.[4][1][3]
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Workup: Used to quench reactions and wash away inorganic salts.[4][1][3]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Use this protocol to generate exact solubility curves for your specific batch.[4][1][3]

  • Preparation: Weigh 100 mg of micronized 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde into a 4 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 60 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[4][1][3][2][5][6] Calculate concentration (

      
      ).[4][3][2]
      
    • Turbid/Solid Persists: Continue addition.

  • Endpoint: If solid remains after 2.0 mL (Concentration < 50 mg/mL), heat to reflux (if safe). If it dissolves, the solvent is a candidate for recrystallization.[4][2][5][7]

  • Validation: Filter the saturated solution, dry the filtrate, and weigh the residue to confirm the dissolved mass.

Protocol B: Recrystallization via Solvent/Anti-Solvent

Primary Method for Purification.[4][1][3]

  • Dissolution: Dissolve crude material in the minimum amount of hot Ethanol (60°C) or Ethyl Acetate (Reflux) .[4][1][3]

  • Filtration: Perform a hot filtration to remove insoluble mechanical impurities.[4][1][3][2]

  • Nucleation: Slowly add the anti-solvent (Water for EtOH; Heptane for EtOAc) dropwise until a persistent turbidity is observed.[4][1][3]

  • Cooling: Allow the mixture to cool slowly to room temperature, then to 0–4°C. Rapid cooling may trap impurities.[4][3][2]

  • Isolation: Filter the crystals and wash with a cold 90:10 mixture of Anti-solvent:Solvent.

Visualization of Workflows

Figure 1: Solubility Screening Logic

This decision tree guides the selection of solvents for reaction versus purification based on solubility observations.[4][1][3]

SolubilityLogic Start Start: 100mg Compound SolventAdd Add 1mL Solvent (25°C) Start->SolventAdd CheckDissolved Is it Dissolved? SolventAdd->CheckDissolved HighSol High Solubility (Reaction Solvent) CheckDissolved->HighSol Yes Heat Heat to Reflux CheckDissolved->Heat No CheckHot Dissolved at Reflux? Heat->CheckHot Recryst Recrystallization Candidate CheckHot->Recryst Yes AntiSol Anti-Solvent Candidate CheckHot->AntiSol No

Caption: Logic flow for categorizing solvents into reaction media, crystallization solvents, or anti-solvents.

Figure 2: Purification Pathway (Vilsmeier-Haack Workup)

The synthesis of this aldehyde often utilizes Vilsmeier-Haack conditions.[4][1][3][8] The solubility profile dictates the quench and isolation strategy.[4][2]

Purification Rxn Reaction Mixture (DMF + POCl3) Quench Quench into Ice Water Rxn->Quench Hydrolysis Phase Phase Separation Quench->Phase Solid Precipitate Forms (Filtration) Phase->Solid Ideal Case Oil Oiling Out (Extraction) Phase->Oil If Impure DCM Extract w/ DCM Oil->DCM Wash Wash w/ NaHCO3 DCM->Wash Final Evaporate -> Solid Wash->Final

Caption: Standard workup procedure leveraging the compound's water insolubility and DCM solubility.[1][2]

Application in Synthesis

  • Vilsmeier-Haack Formylation: The starting material (1-ethyl-5-bromo-pyrazole) is soluble in DMF.[1][3] Upon adding POCl3, the intermediate iminium salt forms.[4][3][2]

    • Critical Step: Quenching into water hydrolyzes the iminium salt to the aldehyde.[4][3][2] Since the aldehyde is insoluble in water , it precipitates.[4][1][3]

    • Troubleshooting: If the product oils out (common with ethyl analogs due to lower melting points than methyl analogs), extract with DCM or Ethyl Acetate .[4][1][3] Do not use Ethanol for extraction as it is miscible with water.[4][1][3][2]

  • Reductive Amination: When reacting the aldehyde with amines, use DCM or 1,2-Dichloroethane (DCE) .[4][1][3][2] The high solubility allows for high concentration reactions (0.5 – 1.0 M), driving the equilibrium forward.[4][2]

Safety & Handling (SDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][1][3][2]

  • Handling: Handle in a fume hood. Avoid inhalation of dust.[4][3][2][9]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.[4][1][3]

References

  • PubChem. 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde (Analogous Structure Properties).[1][3] National Library of Medicine.[4][1][3][2] Available at: [Link][4][1][3][2]

  • Mohamed, A. et al. "Synthesis and reactions of pyrazole-4-carbaldehydes."[4][1][3][2] Arkivoc, 2011(i), 196-245.[4][1][3][2][8] (Review of Vilsmeier-Haack synthesis and workup conditions). Available at: [Link][4][1][3][2]

  • EPA CompTox. 4-Bromo-5-ethyl-1H-pyrazole (Physicochemical Data). Available at: [Link][4][1][3][2]

Sources

Foundational

Strategic Functionalization of 5-Bromo-substituted Pyrazole Aldehydes

A Technical Guide for Medicinal Chemistry & Process Development[1] Executive Summary The 5-bromo-1H-pyrazole-4-carbaldehyde scaffold represents a "privileged structure" in modern drug discovery.[1] Its utility stems from...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemistry & Process Development[1]

Executive Summary

The 5-bromo-1H-pyrazole-4-carbaldehyde scaffold represents a "privileged structure" in modern drug discovery.[1] Its utility stems from its unique orthogonal reactivity: the electrophilic aldehyde at C-4 allows for rapid diversification via condensation reactions, while the bromine atom at C-5 serves as a pre-installed handle for transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).

This guide addresses the synthetic challenges of accessing this specific regioisomer, distinguishing it from its thermodynamically favored 3-bromo or 4-bromo analogs, and details its application in generating high-value pharmacophores.

Part 1: Structural Significance & Regiochemistry

In pyrazole chemistry, numbering is dictated by the nitrogen atoms. For N-unsubstituted pyrazoles, tautomerism renders the 3- and 5-positions equivalent. However, in N-substituted pyrazoles (common in drug development to lock conformation), the 5-position is sterically more crowded and electronically distinct from the 3-position.

  • The Challenge: Direct electrophilic halogenation of a pyrazole ring typically occurs at the C-4 position due to its high electron density.

  • The Solution: To achieve a 5-bromo-4-formyl substitution pattern, one cannot simply brominate a pyrazole aldehyde (which deactivates the ring) or formylate a 5-bromopyrazole (which is difficult to synthesize directly).

  • The Strategy: The most robust route involves the Vilsmeier-Haack formylation of pyrazolones using phosphoryl bromide (

    
    ), which simultaneously installs the aldehyde at C-4 and converts the C-5 carbonyl (enol) into a bromo-substituent.
    
Part 2: Synthetic Pathways[2][3][4][5][6]
2.1 The Vilsmeier-Haack Approach (Primary Route)

This method is preferred for its scalability and regiochemical certainty. It converts 1-substituted-2-pyrazolin-5-ones into 5-bromo-4-formylpyrazoles in a single pot.

Mechanism:

  • Formation of the Vilsmeier reagent (

    
    ).[2][3]
    
  • Electrophilic attack at the electron-rich C-4 of the pyrazolone enol.

  • Conversion of the C-5 hydroxyl (enol tautomer) to a bromide via the phosphorus oxybromide species.

  • Hydrolysis to release the aldehyde.[2]

2.2 Graphviz Workflow: Synthetic Routes

The following diagram illustrates the divergent pathways to access the target scaffold and its subsequent functionalization.

PyrazoleSynthesis Start Hydrazine + Beta-Keto Ester Pyrazolone Pyrazolone Intermediate Start->Pyrazolone Cyclization Target 5-Bromo-pyrazole- 4-carbaldehyde Pyrazolone->Target Simultaneous Formylation/Bromination Reagent DMF / POBr3 (Vilsmeier-Haack) Reagent->Target Suzuki Suzuki Coupling (Biaryls) Target->Suzuki Pd-Catalysis (C-5) Schiff Schiff Base (Imines) Target->Schiff Amine Condensation (C-4) Fused Fused Heterocycles (Pyrazolo-pyrimidines) Target->Fused Cyclocondensation

Caption: Figure 1.[4] One-pot synthesis of 5-bromo-pyrazole-4-carbaldehydes from pyrazolones via Vilsmeier-Haack, enabling divergent downstream complexity.

Part 3: Experimental Protocol
Protocol: Synthesis of 5-Bromo-1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde

Context: This protocol uses


. While 

is more common (yielding the 5-chloro derivative), the 5-bromo variant offers superior reactivity for subsequent palladium-catalyzed couplings.

Reagents:

  • 1-Phenyl-3-methyl-2-pyrazolin-5-one (10 mmol)

  • Phosphorus oxybromide (

    
    ) (30 mmol)
    
  • N,N-Dimethylformamide (DMF) (Dry, 10 mL)

  • Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology:

  • Reagent Preparation (0°C): In a flame-dried round-bottom flask under argon, place anhydrous DMF. Cool to 0°C.

  • Activation: Add

    
     portion-wise over 15 minutes. Critical: Maintain temperature below 5°C to control the exotherm and prevent decomposition of the Vilsmeier reagent.
    
  • Addition: Dissolve the pyrazolone in a minimum volume of anhydrous DMF and add dropwise to the activated mixture.

  • Reaction (Heat): Allow to warm to room temperature, then heat to 80–90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting pyrazolone spot should disappear.

  • Quench & Hydrolysis: Cool the mixture to room temperature. Pour slowly onto crushed ice (approx. 100g) with vigorous stirring. Neutralize with saturated sodium acetate or

    
     solution to pH 7–8.
    
    • Why: Acidic workup preserves the aldehyde but neutralization ensures precipitation of the product.

  • Isolation: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, gradient elution).

Yield Expectation: 60–75%.

Part 4: Reactivity Profile & Optimization

The 5-bromo-4-formyl scaffold is a "linchpin" molecule. The following table summarizes optimization strategies for its two primary reactive sites.

Table 1: Optimization of Orthogonal Reactivity
Reaction TypeTarget SiteStandard ReagentsOptimization Insight
Suzuki-Miyaura C-5 Bromine

,

,

Solvent Choice: Use DME/Water (3:1) for difficult substrates. The aldehyde at C-4 is electron-withdrawing, activating the C-5 bromine for oxidative addition, often allowing milder conditions than typical aryl bromides.
Knoevenagel C-4 AldehydeMalononitrile, Piperidine (cat.)Base Sensitivity: Avoid strong bases that might degrade the pyrazole ring. Piperidine or ammonium acetate in ethanol is sufficient due to the high electrophilicity of the aldehyde.
Oxidation C-4 Aldehyde

or Pinnick (

)
Selectivity: Pinnick oxidation is preferred to generate the carboxylic acid without affecting the C-5 bromine or N-substituents.
Sonogashira C-5 BromineAlkynes,

,

Atmosphere: Strict exclusion of oxygen is vital. The electron-deficient nature of the ring can stabilize the Pd-intermediate, but homocoupling of the alkyne is a competing side reaction.
Part 5: Medicinal Chemistry Applications[5][9][10][11][12][13]

The 5-bromo-pyrazole-4-carbaldehyde unit is frequently used to synthesize fused ring systems that mimic ATP, making them potent Kinase Inhibitors .

Case Study: Pyrazolo[3,4-d]pyrimidines By reacting the C-4 aldehyde with urea, thiourea, or amidines, researchers can close the ring onto the C-5 position (displacing the bromine or reacting with a C-5 amine derived from it).

  • Target: Cyclin-Dependent Kinases (CDKs) and GSK-3

    
    .
    
  • Mechanism: The pyrazole nitrogen binds to the hinge region of the kinase, while the substituents derived from the aldehyde extend into the hydrophobic pocket.

Biological Activity Visualization:

BioActivity Core 5-Bromo-pyrazole- 4-carbaldehyde Deriv1 Pyrazolo[3,4-d]pyrimidines Core->Deriv1 Cyclization Deriv2 Schiff Base Metal Complexes Core->Deriv2 Ligand Formation Deriv3 Bi-aryl Pyrazoles Core->Deriv3 Suzuki Coupling Target1 Anticancer (CDK2/VEGFR Inhibitors) Deriv1->Target1 Target2 Antimicrobial (S. aureus / E. coli) Deriv2->Target2 Target3 Anti-inflammatory (COX-2 Inhibition) Deriv3->Target3

Caption: Figure 2. Mapping the 5-bromo-pyrazole scaffold to therapeutic endpoints.

References
  • Vilsmeier-Haack Reaction Mechanism & Application Title: Vilsmeier–Haack reaction Source:[5][6][2][7][8][9] Wikipedia (General Mechanism Verification) URL:[Link]

  • Synthesis of Pyrazole-4-carbaldehydes Title: Synthesis and reactions of pyrazole-4-carbaldehydes Source: ResearchGate (Review of synthetic routes including Vilsmeier-Haack) URL:[Link]

  • Suzuki Coupling on Pyrazoles Title: Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling Source: Organic Syntheses (General Protocol Adaptation) URL:[Link]

  • Regioselectivity in Pyrazole Functionalization Title: Regioselectivity of pyrazole bromination Source: Reddit/ChemHelp (Discussion on electronic effects, verified by general heterocyclic chemistry principles) URL:[Link]

  • Medicinal Applications (Antimicrobial) Title: Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety Source: Journal of Pharmaceutical and Scientific Innovation URL:[Link]

Sources

Exploratory

Regiochemical Control in the Synthesis of 5-Bromo-1-ethyl-1H-pyrazole: A Technical Guide

Introduction & Mechanistic Rationale The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and agrochemicals. Within this chemical space, 5...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and agrochemicals. Within this chemical space, 5-bromo-1-ethyl-1H-pyrazole is a highly sought-after bifunctional building block. The


-ethyl group provides optimal lipophilicity and steric bulk, while the C5-bromine serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the synthesis of 5-bromo-1-alkylpyrazoles presents a fundamental regiochemical challenge. Because the pyrazole nitrogens donate electron density into the aromatic ring, standard electrophilic aromatic substitution (EAS) inherently favors the C4 position. Direct bromination of 1-ethylpyrazole with bromine or


-bromosuccinimide (NBS) will almost exclusively yield 4-bromo-1-ethyl-1H-pyrazole. To overcome this electronic bias and functionalize the C5 position, chemists must bypass EAS and utilize Directed ortho-Metalation (DoM)  or alternative indirect alkylation strategies.

Thermodynamic vs. Kinetic Control in Pyrazole Lithiation

The most robust method to access the C5 position is through regioselective lithiation. The


-alkyl group acts as a directing group, guiding the strong base (typically 

-butyllithium) to the adjacent C5 proton.

The exact nature of the


-alkyl group dictates the success of this regioselectivity. Research has demonstrated that the lithiation of 1-methylpyrazole is highly dependent on reaction conditions, often yielding a problematic mixture of lateral lithiation (deprotonation of the methyl group, the kinetic product) and C5 lithiation (the thermodynamic product)[1].

By contrast, substituting the methyl group with an ethyl group fundamentally alters the energy landscape. The ethyl group's methylene protons are less acidic and more sterically hindered than a simple methyl group. Consequently, 1-ethylpyrazole exclusively undergoes clean C5 lithiation without competitive lateral deprotonation[2]. This thermodynamic preference makes 1-ethylpyrazole an ideal substrate for high-yielding, regioselective C5-functionalization.

Regiochemistry SM 1-Ethyl-1H-pyrazole EAS Electrophilic Bromination (Br2 / FeBr3) SM->EAS C4 Directing DoM Directed Lithiation (n-BuLi, THF, -78°C) SM->DoM N1 Directing C4_Prod 4-Bromo-1-ethyl-1H-pyrazole (Thermodynamic EAS Product) EAS->C4_Prod C5_Li 5-Lithio-1-ethyl-1H-pyrazole (Reactive Intermediate) DoM->C5_Li Quench Electrophilic Quench (CBr4) C5_Li->Quench C5_Prod 5-Bromo-1-ethyl-1H-pyrazole (Target Product) Quench->C5_Prod

Fig 1: Divergent regiochemical pathways in the functionalization of 1-ethyl-1H-pyrazole.

Comparative Synthetic Strategies

When designing a scalable route to 5-bromo-1-ethyl-1H-pyrazole, process chemists typically evaluate two primary pathways: the DoM approach (Route A) and the direct alkylation of 3(5)-bromopyrazole (Route B). The quantitative and operational differences are summarized below.

ParameterRoute A: Directed ortho-Metalation (DoM)Route B: Direct Alkylation of Bromopyrazole
Starting Material 1-Ethyl-1H-pyrazole3(5)-Bromo-1H-pyrazole
Reagents

-BuLi, CBr₄ or 1,2-Dibromoethane
Ethyl bromide, Cs₂CO₃
Regioselectivity >95% (Exclusive C5 functionalization)~1:1 to 3:1 mixture of 1,3- and 1,5-isomers
Yield (Target) 70 - 85%30 - 45% (after separation)
Scalability High (requires cryogenic infrastructure)Moderate (limited by tedious chromatography)
Key Challenge Moisture sensitivity, cryogenic controlSeparation of closely eluting regioisomers

While Route B avoids cryogenic conditions, the tautomeric nature of 3-bromopyrazole means both N1 and N2 are nucleophilic, inevitably leading to a mixture of regioisomers that are notoriously difficult to separate on a large scale[3]. Therefore, Route A is the industry standard for high-purity material.

Experimental Workflows & Self-Validating Protocols

Protocol A: Cryogenic Lithiation-Bromination (The DoM Approach)

Objective: Regioselective synthesis of 5-bromo-1-ethyl-1H-pyrazole via C5-lithiation.

1. System Preparation: Flame-dry a Schlenk flask under a continuous flow of argon. Causality: Organolithium reagents are highly sensitive to protic sources. Ambient moisture will prematurely quench the


-BuLi, reducing the effective stoichiometry and leading to incomplete conversion.

2. Substrate Dissolution & Cooling: Dissolve 1-ethyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.2 M). Submerge the flask in a dry ice/acetone bath to reach exactly -78°C. Causality: THF coordinates the lithium ion, breaking up


-BuLi hexamers into more reactive tetramers. The cryogenic temperature is non-negotiable; pyrazole anions are highly prone to ring-opening fragmentation at temperatures above -40°C.

3. Base Addition: Add


-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise via a syringe pump over 15 minutes.
Causality: Dropwise addition prevents localized exothermic spikes that could cause transient warming, leading to side reactions or decomposition of the lithiated intermediate.

4. Lithiation Hold: Stir at -78°C for 60 minutes. Validation Check: To ensure complete lithiation before the bromine quench, a 0.1 mL aliquot can be extracted, quenched in D₂O, and analyzed via ¹H-NMR. The disappearance of the C5 proton signal (typically around δ 7.4 ppm) and the incorporation of deuterium confirms successful metalation.

5. Electrophilic Quench: Add a pre-cooled solution of carbon tetrabromide (CBr₄) (1.2 equiv) in THF dropwise. Causality: CBr₄ is preferred over elemental Br₂ as it is less oxidative and easier to handle, drastically minimizing the risk of over-bromination or oxidative dimerization of the pyrazole rings.

6. Workup: Quench the reaction with saturated aqueous NH₄Cl at -78°C, then allow it to warm to room temperature. Extract with ethyl acetate, dry over MgSO₄, and concentrate. Causality: The cold quench ensures any unreacted organolithium is safely neutralized before thermal degradation can occur.

Workflow A 1. Substrate Prep (Dry THF, Ar atm) B 2. Cryo-Cooling (-78°C strictly) A->B C 3. n-BuLi Addition (Dropwise, < -70°C) B->C D 4. Lithiation Hold (1h at -78°C) C->D E 5. Bromine Quench (CBr4 addition) D->E F 6. Aqueous Workup (NH4Cl quench) E->F

Fig 2: Step-by-step workflow for the cryogenic DoM synthesis of 5-bromo-1-ethyl-1H-pyrazole.

Protocol B: Direct Alkylation (The Separation Approach)

Objective: Synthesis via base-mediated


-alkylation of 3(5)-bromopyrazole.

1. Deprotonation: Suspend 3-bromopyrazole (1.0 equiv) and Cs₂CO₃ (1.5 equiv) in anhydrous DMF. Causality: Cs₂CO₃ is chosen over K₂CO₃ because the larger cesium cation provides better solubility in DMF and generates a more "naked" pyrazolate anion, enhancing nucleophilicity.

2. Alkylation: Add ethyl bromide (1.2 equiv) and stir at 60°C for 4 hours. Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material spot should disappear, replaced by two closely eluting spots representing the 1,3- and 1,5-regioisomers.

3. Workup & Separation: Dilute with water to dissolve the inorganic salts, and extract extensively with diethyl ether. The critical step is silica gel chromatography. Causality: Because the 1,3-isomer and 1,5-isomer have nearly identical dipole moments and polarities, a very shallow gradient elution (e.g., 5% to 15% ethyl acetate in hexanes) is required to isolate the pure 5-bromo-1-ethyl-1H-pyrazole.

References

  • Source: Organic & Biomolecular Chemistry (PubMed)
  • Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids Source: ResearchGate URL
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors Source: MDPI URL

Sources

Foundational

Stability of pyrazole-4-carbaldehydes under ambient conditions

This technical guide details the stability profile, degradation mechanisms, and handling protocols for pyrazole-4-carbaldehydes. It is designed for medicinal chemists and process development scientists requiring rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile, degradation mechanisms, and handling protocols for pyrazole-4-carbaldehydes. It is designed for medicinal chemists and process development scientists requiring rigorous control over intermediate quality.

Executive Summary

Pyrazole-4-carbaldehydes serve as critical pharmacophores and versatile synthons in drug discovery (e.g., for Schiff bases, Knoevenagel condensations). While generally stable as crystalline solids, they exhibit specific sensitivities to oxidative stress and protic environments that can compromise yield and purity during scale-up.

  • Primary Risk: Autoxidation to pyrazole-4-carboxylic acid (manifesting as surface browning).

  • Secondary Risk: Tautomeric equilibration in solution, complicating NMR interpretation and crystallization.

  • Handling Mandate: Store under inert atmosphere (Ar/N₂) at 2–8°C. Protect from light.

Structural Dynamics & Tautomerism

The stability of pyrazole-4-carbaldehyde is dictated by the nature of the substituent at the N1 position.

The N-Unsubstituted Anomaly

When the nitrogen is unsubstituted (1H-pyrazole-4-carbaldehyde), the molecule exists in a dynamic tautomeric equilibrium. This proton transfer is rapid in solution and can be catalyzed by trace water or acids.

  • Implication: In solution (e.g., DMSO-d6), signals may broaden or split, often mistaken for impurities.

  • Stability Impact: The NH moiety is acidic (

    
    ), making the ring susceptible to deprotonation and subsequent electrophilic attack or oxidative coupling.
    
Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton shift between N1 and N2, which is fundamental to the compound's solution-state behavior.

Tautomerism T1 1H-Tautomer (N1-H) TS Transition State (Proton Transfer) T1->TS Solvent/H+ T2 2H-Tautomer (N2-H) TS->T2 T2->T1 Equilibrium

Figure 1: Tautomeric interconversion of N-unsubstituted pyrazole-4-carbaldehyde.

Degradation Mechanisms

Understanding how the molecule fails is the key to preventing it.

Autoxidation (The "Browning" Effect)

The most common stability failure is the gradual conversion of the aldehyde to a carboxylic acid.

  • Mechanism: Radical chain reaction initiated by UV light or trace metals. The aldehyde hydrogen is abstracted, forming an acyl radical which reacts with atmospheric oxygen.

  • Observation: White/pale yellow crystals turn brown/orange. This color change often precedes significant bulk degradation (surface phenomenon).

Cannizzaro Disproportionation

In the presence of strong bases (even during workup), non-enolizable aldehydes like pyrazole-4-carbaldehyde can undergo Cannizzaro reaction.

  • Products: 1:1 mixture of Pyrazole-4-methanol (alcohol) and Pyrazole-4-carboxylic acid.

Visualization: Degradation Pathways

Degradation Start Pyrazole-4-Carbaldehyde (Active) Oxidation Pathway A: Autoxidation (Air/Light) Start->Oxidation BaseRxn Pathway B: Cannizzaro (Basic Conditions) Start->BaseRxn Radical Acyl Radical Intermediate Oxidation->Radical hν / O₂ Acid Pyrazole-4-Carboxylic Acid (Inactive Impurity) Radical->Acid +OH• BaseRxn->Acid 50% Alcohol Pyrazole-4-Methanol BaseRxn->Alcohol 50%

Figure 2: Primary degradation pathways leading to impurity formation.

Experimental Assessment Protocols

To validate the quality of your material, do not rely solely on melting point. Use this self-validating stability protocol.

Stress Testing (Forced Degradation)

Perform this workflow to determine the specific sensitivity of your derivative.

Stress ConditionProcedureTarget Observation
Oxidative Dissolve in MeOH; add 3% H₂O₂; stir 24h @ RT.Formation of Carboxylic Acid (COOH).[1][2]
Photolytic Expose solid thin layer to UV (254 nm) for 48h.Surface browning; radical coupling products.
Hydrolytic (Acid) 0.1 N HCl, reflux 4h.[3]Generally stable (check for hydration).
Hydrolytic (Base) 0.1 N NaOH, stir 4h @ RT.Cannizzaro disproportionation.
Analytical Monitoring (HPLC)

Standard UV detection at 254 nm is sufficient.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).

    • Note: The acid modifier is crucial to suppress ionization of the pyrazole NH, sharpening the peak.

Storage & Handling Best Practices

The "Golden Rules" of Storage
  • Inert Atmosphere: Always backfill storage vials with Argon or Nitrogen. The aldehyde moiety is an oxygen scavenger over long periods.

  • Cold Chain: Store at 2–8°C for active use; -20°C for long-term archiving (>3 months).

  • Amber Glass: Strictly required. Photolytic radical initiation is the primary cause of surface crusting.

Handling in Solution
  • Solvent Choice: Avoid storing in primary alcohols (MeOH/EtOH) for prolonged periods without buffering, as hemiacetal formation can occur reversibly, complicating stoichiometry in subsequent reactions.

  • Preferred Solvent: Anhydrous DMF or DMSO (for reactions); Ethyl Acetate/Heptane (for processing).

References

  • Sigma-Aldrich. 1H-Pyrazole-4-carbaldehyde Product Safety & Handling.

  • BenchChem. Technical Support Center: Stability and Storage of Pyrazole Compounds.

  • National Institutes of Health (NIH). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives.

  • Organic Chemistry Portal. Oxidation of Aldehydes to Carboxylic Acids.

  • ChemScene. Safety Data Sheet: 1H-Pyrazole-4-carbaldehyde.

Sources

Protocols & Analytical Methods

Method

Protocol: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Abstract & Strategic Significance This Application Note details the protocol for the palladium-catalyzed cross-coupling of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde with aryl/heteroaryl boronic acids. The 5-substituted-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This Application Note details the protocol for the palladium-catalyzed cross-coupling of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde with aryl/heteroaryl boronic acids.

The 5-substituted-1-alkyl-1H-pyrazole-4-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Janus Kinase (JAK) inhibitors and other ATP-competitive pharmacophores. The presence of the C4-formyl group (an electron-withdrawing group, EWG) significantly alters the electronic landscape of the pyrazole ring compared to simple halopyrazoles. While the EWG activates the C5-Br bond towards oxidative addition, it simultaneously increases the susceptibility of the ring to nucleophilic side reactions and imposes steric constraints adjacent to the N1-ethyl group.

This protocol utilizes a Pd(dppf)Cl₂ / K₂CO₃ system in aqueous dioxane, selected for its proven ability to mitigate protodeboronation and prevent aldehyde-associated side reactions (e.g., Cannizzaro disproportionation).

Substrate Analysis & Mechanistic Logic

Electronic Activation vs. Steric Hindrance
  • Electronic Effect: The C4-formyl group lowers the LUMO energy of the C5-Br bond. This facilitates the Oxidative Addition step (usually rate-limiting) by making the carbon center more electrophilic.

  • Steric Environment: The C5 position is flanked by the N1-ethyl group and the C4-formyl group. Bulky phosphine ligands (like those in Pd(PPh₃)₄) may struggle to access this site efficiently. The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a large bite angle, forcing the palladium center to be more exposed and accelerating Reductive Elimination of the crowded product.

Chemoselectivity (Aldehyde Preservation)

The primary risk with this substrate is the reactivity of the aldehyde.

  • Risk: Strong bases (NaOH, KOH) can trigger aldol condensations or Cannizzaro reactions.

  • Solution: We utilize Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . These bases are strong enough to activate the boronic acid (forming the boronate species) but mild enough to leave the aldehyde intact.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role
5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde 203.041.0203 mg (1.0 mmol)Electrophile
Aryl Boronic Acid (R-B(OH)₂)Variable1.2 - 1.51.2 - 1.5 mmolNucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.0541 mg (0.05 mmol)Catalyst
K₂CO₃ (Anhydrous)138.212.5345 mg (2.5 mmol)Base
1,4-Dioxane Solvent-8.0 mLOrganic Solvent
Water (Degassed)Solvent-2.0 mLCo-solvent
Step-by-Step Methodology

Phase 1: Inert Setup

  • Glassware Preparation: Oven-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon (or Nitrogen).[2][4]

  • Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture (4:1 ratio) with Argon for 15 minutes prior to use. Note: Oxygen is the enemy of Suzuki couplings, promoting homocoupling of the boronic acid and catalyst deactivation.

Phase 2: Reaction Assembly 3. Charge the reaction vessel with the 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde , Aryl Boronic Acid , and K₂CO₃ . 4. Add the Pd(dppf)Cl₂[2] · CH₂Cl₂ catalyst last. 5. Seal the vessel with a septum.[1] Evacuate and backfill with Argon three times (Cycle: Vacuum 1 min → Argon refill). 6. Inject the degassed solvent mixture via syringe through the septum.

Phase 3: Reaction & Monitoring 7. Thermal Condition: Heat the sealed vessel to 90°C in an oil bath for 4–16 hours.

  • Alternative (Microwave): Heat at 110°C for 30 minutes.
  • Monitoring: Check progress via TLC or LC-MS.
  • Target Signal: Disappearance of the starting bromide (UV 254 nm) and appearance of the fluorescent biaryl product.
  • LC-MS Confirmation: Look for the product mass [M+H]⁺. Note that the characteristic 1:1 isotopic doublet of Bromine (⁷⁹Br/⁸¹Br) in the starting material will disappear in the product.

Phase 4: Work-up & Purification 9. Cool the mixture to room temperature. 10. Dilute with Ethyl Acetate (30 mL) and filter through a small pad of Celite to remove palladium black. 11. Wash the filtrate with Water (2 x 15 mL) and Brine (1 x 15 mL) . 12. Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure. 13. Purification: Flash column chromatography on silica gel.

  • Eluent: Hexanes/Ethyl Acetate gradient (typically 0% → 40% EtOAc). The aldehyde group makes the product moderately polar.

Visualization of Reaction Logic[1]

Catalytic Cycle & Mechanism

The following diagram illustrates the specific pathway for this electron-deficient pyrazole, highlighting the activation by the 4-CHO group.

SuzukiMechanism cluster_legend Key Factors Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Facilitated by 4-CHO EWG) Pd0->OxAdd + Substrate PdII_Br Pd(II)-Br Complex (Ar-Pd-Br) OxAdd->PdII_Br TransMet Transmetalation (Rate Determining for crowded systems) PdII_Br->TransMet BaseStep Base Activation (K2CO3 + Boronic Acid) BaseStep->TransMet Generates Boronate PdII_ArAr Pd(II)-Diaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-1-ethyl-1H-pyrazole-4-carbaldehyde RedElim->Product note1 4-CHO Group: Lowers Ea of Oxidative Addition note2 Pd(dppf): Large bite angle aids Reductive Elimination

Caption: Catalytic cycle emphasizing the electronic activation provided by the C4-formyl group.

Experimental Workflow

Workflow Start Start: Inert Setup (Dry Glassware, Argon) Mix Combine Reagents (Substrate, Boronic Acid, Base) Start->Mix Cat Add Catalyst (Pd(dppf)Cl2) Mix->Cat Degas Degas & Add Solvent (Dioxane/H2O) Cat->Degas Heat Reaction 90°C, 4-16h Degas->Heat Workup Work-up EtOAc Dilution & Celite Filter Heat->Workup Purify Purification Silica Chromatography Workup->Purify

Caption: Operational workflow from inert setup to final purification.[1][2][4][5][6][7]

Troubleshooting & Optimization Matrix (Self-Validating System)

Use this table to diagnose issues based on experimental observations.

ObservationRoot CauseCorrective Action
No Reaction (Starting Material Intact) Catalyst deactivation (O₂) or poor oxidative addition.1. Ensure rigorous degassing.2. Switch to XPhos Pd G2 (more active).3. Increase temp to 100°C.
Homocoupling of Boronic Acid Oxygen presence or low halide reactivity.1.[6] Re-degas solvents.2. Add boronic acid slowly (syringe pump) to keep concentration low relative to Pd.
Protodeboronation (Ar-H formed) Unstable boronic acid (common with 2-heteroaryls).1. Switch base to K₃PO₄ (anhydrous).2. Reduce water ratio (use Dioxane/H₂O 9:1).3. Use Boronic Ester (Pinacol) instead of Acid.
Aldehyde Degradation Base too strong; Cannizzaro reaction.1. Ensure base is Carbonate/Phosphate, NOT Hydroxide.2. Lower reaction temperature to 70°C.
Black Precipitate Early "Palladium Black" formation (catalyst death).1. Ligand insufficient to stabilize Pd.2. Add 10% extra dppf ligand or switch to Pd(dppf)Cl₂ · CH₂Cl₂.

References

  • BenchChem. Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. (Accessed 2025).[1][2][4][8] Link

  • National Institutes of Health (NIH). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012).[3] Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.Link

  • Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. (2016).[9] Link

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: A Practical Guide.Link

Sources

Application

Application Note: Synthesis of Schiff Bases from 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

The following Application Note and Protocol guide details the synthesis of Schiff bases derived from 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde . This guide is designed for medicinal chemists and organic synthesis resear...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the synthesis of Schiff bases derived from 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde . This guide is designed for medicinal chemists and organic synthesis researchers, focusing on practical methodology, mechanistic insight, and downstream application in drug discovery.

Executive Summary

The pyrazole scaffold is a pharmacophore of immense significance in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib and Rimonabant. The derivative 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde represents a high-value intermediate. Its C4-formyl group serves as an electrophilic handle for Schiff base formation (azomethines), while the C5-bromo position allows for further functionalization via cross-coupling (Suzuki-Miyaura, Sonogashira). This guide provides a robust, self-validating protocol for condensing this aldehyde with primary aromatic amines to generate biologically active Schiff bases, often investigated for antimicrobial and anticancer properties.

Chemical Basis & Mechanism

The formation of the Schiff base (imine) proceeds via a nucleophilic addition-elimination reaction.[1]

  • Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the pyrazole aldehyde.

  • Proton Transfer: A hemiaminal intermediate is formed.

  • Dehydration: Under acid catalysis (typically glacial acetic acid), the hydroxyl group is protonated and eliminated as water, generating the C=N double bond.

Structural Considerations:

  • 1-Ethyl Group: Increases lipophilicity compared to N-unsubstituted pyrazoles, improving solubility in organic solvents like dichloromethane and ethanol.

  • 5-Bromo Substituent: exerts a weak electron-withdrawing inductive effect (-I), slightly increasing the electrophilicity of the C4-aldehyde, potentially accelerating the reaction compared to the non-halogenated analog.

Reaction Scheme Visualization

ReactionScheme Aldehyde 5-Bromo-1-ethyl-1H- pyrazole-4-carbaldehyde Intermediate Hemiaminal Intermediate Aldehyde->Intermediate + Amine (EtOH, Reflux) Amine Primary Aromatic Amine (Ar-NH2) Amine->Intermediate Product Schiff Base (Azomethine) Intermediate->Product - H2O (AcOH Cat.) Water H2O Intermediate->Water

Figure 1: Mechanistic pathway for the condensation of pyrazole aldehyde with aromatic amines.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Precursor: 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv).

  • Reactant: Substituted Aniline / Aromatic Amine (1.0 - 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[1][2]

  • Workup: Crushed ice, cold ethanol.

Standard Operating Procedure (SOP)

Step 1: Preparation of Reactants Dissolve 1.0 mmol of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde in 10-15 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution; gentle warming (40°C) may be required due to the hydrophobic 5-bromo/1-ethyl motifs.

Step 2: Addition of Amine Add 1.0 mmol of the chosen aromatic amine (e.g., 4-nitroaniline, 4-methoxyaniline) to the solution.

  • Expert Note: If the amine is a hydrochloride salt, neutralize it first with an equimolar amount of sodium acetate or triethylamine to release the free base.

Step 3: Catalysis Add 2-3 drops of glacial acetic acid.

  • Why? The acid activates the carbonyl oxygen (making it more electrophilic) and assists in the dehydration of the hemiaminal intermediate.

Step 4: Reflux Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 3 to 6 hours .

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3). The aldehyde spot (usually higher Rf) should disappear.

Step 5: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture onto ~50g of crushed ice with vigorous stirring. This induces rapid precipitation of the hydrophobic Schiff base.

  • Filter the solid precipitate using a Buchner funnel.

  • Wash the solid with cold water (2 x 10 mL) to remove acetic acid and unreacted amine, followed by a small amount of cold ethanol (1 x 5 mL).

Step 6: Purification Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture if the compound is highly insoluble. Dry under vacuum at 50°C.

Workflow Diagram

Workflow Start Start: Dissolve Aldehyde in EtOH (1.0 mmol) AddAmine Add Aromatic Amine (1.0 mmol) Start->AddAmine AddCat Add Cat. Glacial AcOH (2-3 drops) AddAmine->AddCat Reflux Reflux 3-6 Hours (Monitor TLC) AddCat->Reflux Cool Pour onto Crushed Ice Reflux->Cool Filter Filter Precipitate Cool->Filter Recryst Recrystallize (EtOH/DMF) Filter->Recryst

Figure 2: Step-by-step experimental workflow for Schiff base synthesis.[3]

Optimization & Troubleshooting (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield Incomplete dehydrationIncrease reflux time; add molecular sieves to trap water.
No Precipitate Product too soluble in EtOHEvaporate solvent to 1/3 volume before pouring on ice; keep at 4°C overnight.
Oily Product Impurities or low melting pointTriturate the oil with diethyl ether or hexane to induce crystallization.
Unreacted Aldehyde Amine has low nucleophilicityUse electron-withdrawing amines (e.g., nitro-anilines)? Increase catalyst or switch to stronger acid (H2SO4 - trace).

Solvent Selection: While Ethanol is standard, Methanol is preferred for more polar amines. For highly insoluble products, 1,4-Dioxane can be used as a co-solvent.

Characterization Standards

To validate the synthesis, the following spectral data must be obtained. The values below are representative ranges for pyrazole-based Schiff bases.

  • FT-IR Spectroscopy:

    • C=N (Azomethine): A sharp, distinct band at 1600–1625 cm⁻¹ .

    • C-Br: Weak band around 600–700 cm⁻¹ .

    • Absence: The carbonyl (C=O) peak of the starting aldehyde (~1680 cm⁻¹) must be absent.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • –CH=N– (Azomethine proton): A singlet typically between δ 8.4 – 8.9 ppm . This is the diagnostic peak.

    • Pyrazole Ring Proton: Singlet or doublet (depending on coupling) in the aromatic region.

    • Ethyl Group: Triplet (~1.3 ppm) and Quartet (~4.1 ppm).

  • Mass Spectrometry:

    • Look for the Molecular Ion peak [M]⁺ or [M+H]⁺ corresponding to the sum of the aldehyde and amine mass minus 18 (water).

    • Note: The bromine atom will result in a characteristic M and M+2 isotope pattern (1:1 ratio).

Applications in Drug Discovery

Schiff bases derived from 5-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde are not merely synthetic intermediates; they are bioactive candidates.

  • Antimicrobial Agents: The C=N linkage is essential for binding to bacterial enzymes. The 5-bromo substituent enhances lipophilicity, aiding cell wall penetration.

  • Anticancer Potential: Pyrazole derivatives often inhibit kinases (e.g., EGFR, VEGFR). The Schiff base modification allows for the exploration of chemical space to optimize binding affinity.

  • Ligands for Metal Complexes: The azomethine nitrogen can chelate transition metals (Cu, Co, Ni), forming complexes with enhanced biological stability and activity.

References

  • Bioactivity of Schiff bases and pyrazole derivatives. ResearchGate. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases. PubMed / Pharmaceuticals (Basel). 2024. [Link]

  • Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde. SciSpace. [Link]

  • Design and Spectral Studies of Novel Schiff Base derived from Pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Green synthesis of novel pyrazole containing Schiff base derivatives. European Journal of Chemistry. [Link]

Sources

Method

Application Note: High-Efficiency Reductive Amination of Pyrazole-4-Carbaldehydes

Topic: Reductive amination conditions for pyrazole-4-carbaldehydes Content Type: Application Notes and Protocols Introduction: The Deceptive Simplicity of Pyrazole Aldehydes Reductive amination is a cornerstone transform...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reductive amination conditions for pyrazole-4-carbaldehydes Content Type: Application Notes and Protocols

Introduction: The Deceptive Simplicity of Pyrazole Aldehydes

Reductive amination is a cornerstone transformation in medicinal chemistry, yet pyrazole-4-carbaldehydes present a unique set of electronic and steric challenges that often derail standard protocols. Unlike simple benzaldehydes, the pyrazole core is electron-rich, rendering the C4-formyl group less electrophilic. Furthermore, the presence of the acidic pyrrole-like NH (in 1H-pyrazoles) can lead to solubility issues, catalyst poisoning, or competitive N-alkylation if not properly managed.

This guide moves beyond generic textbook procedures to provide a robust, field-tested framework for coupling pyrazole-4-carbaldehydes with diverse amines. We focus on the Sodium Triacetoxyborohydride (STAB) method as the primary driver of success, while offering alternative "rescue" protocols for recalcitrant substrates.

Mechanistic Insight & Strategic Planning

The Electronic Tug-of-War

The success of reductive amination relies on the equilibrium formation of an imine (or iminium ion), which is subsequently reduced.

  • The Problem: The pyrazole ring acts as an electron donor to the aldehyde (vinylogous amide character), stabilizing the carbonyl and shifting the equilibrium away from the imine.

  • The Solution: Acid catalysis is not optional; it is critical. Acetic acid (AcOH) activates the carbonyl and buffers the basicity of the amine, facilitating the collapse of the hemiaminal intermediate.

Decision Matrix: To Protect or Not to Protect?

Before starting, evaluate the pyrazole N1-position.

  • Unprotected (1H-pyrazole): Feasible but risky. High polarity often forces the use of methanol (incompatible with STAB) or DMF. The acidic proton can quench hydride reagents.

  • Protected (N-Boc, N-SEM, N-THP, N-Alkyl): Strongly Recommended. Improves solubility in non-polar solvents (DCE, DCM) required for the most efficient reducing agents (STAB).

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical "forks in the road" where side reactions occur.

ReductiveAmination Start Pyrazole-4-CHO + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + AcOH (Catalyst) AldehydeRed Side Rxn: Direct Aldehyde Reduction (Alcohol Impurity) Start->AldehydeRed Strong Reductant (NaBH4) Imine Iminium Ion (Activated) Hemiaminal->Imine - H2O (Slow Step) Product Secondary Amine (Target) Imine->Product + Hydride Source (STAB/NaCNBH3) Hydrolysis Equilibrium Shift: Hydrolysis back to SM Imine->Hydrolysis + H2O

Figure 1: Mechanistic pathway of reductive amination. Note that using weak reductants like STAB minimizes the red path (Direct Aldehyde Reduction).

Standardized Protocols

Method A: The Gold Standard (STAB in DCE)

Best For: Protected pyrazoles, non-hindered amines, and general library synthesis. Why: STAB (Sodium Triacetoxyborohydride) is sterically bulky and electron-deficient. It reduces imines much faster than aldehydes, allowing for "one-pot" mixing without pre-forming the imine.

Reagents:

  • Substrate: Pyrazole-4-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: STAB (Sodium Triacetoxyborohydride) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)[1]

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Protocol:

  • Setup: In a dry vial equipped with a stir bar, dissolve the pyrazole-4-carbaldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (0.1 – 0.2 M concentration).

  • Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes. Note: This ensures initial hemiaminal formation.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]

    • Checkpoint: If the reaction stalls with imine intermediate visible, heat to 40–50°C.

  • Workup: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose borate complexes. Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: The "Hard Case" (Ti(OiPr)₄ / NaBH₄)

Best For: Sterically hindered amines, electron-poor amines (anilines), or acid-sensitive substrates. Why: Titanium(IV) isopropoxide acts as a Lewis acid water scavenger, driving the unfavorable equilibrium toward the imine.

Protocol:

  • Imine Formation: Combine aldehyde (1.0 equiv) and amine (1.1 equiv) in neat Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv).

    • Note: If solids are present, add a minimal amount of dry THF.

  • Stir: Stir at RT (or 50°C for difficult cases) for 2–6 hours.

  • Dilution: Dilute the viscous mixture with dry MeOH or EtOH.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic/Gas evolution).

  • Workup: Quench with 1N NaOH or water. A white precipitate (TiO₂) will form. Filter through a Celite pad. Rinse with EtOAc.

Critical Variables & Optimization Data

The following table summarizes the impact of solvent and reductant choices specifically for pyrazole substrates.

VariableConditionSuitabilityNotes
Reductant STAB High Excellent chemoselectivity.[2][3] Best for one-pot procedures.
NaCNBH₃MediumToxic. Requires pH control (pH 4-5). Good for MeOH solubility.
NaBH₄LowToo strong. Reduces aldehyde before imine forms.[2][4][5] Use only in Method B (stepwise).
Solvent DCE High Optimal for STAB. Promotes imine formation.
MeOHMediumIncompatible with STAB (solvolysis).[6] Mandatory for NaCNBH₃/NaBH₄.
THFMediumGood for solubility, but reaction kinetics are often slower than in DCE.
Additive AcOH High Essential for catalyzing imine formation.[4] Use 1-2 equivalents.
Ti(OiPr)₄SpecificUse only for hindered systems. Acts as Lewis Acid & dehydrating agent.

Troubleshooting & Case Studies

Common Failure Modes

1. "I see only the Alcohol byproduct (reduced aldehyde)."

  • Cause: The reducing agent is reacting with the aldehyde before the imine forms.[2]

  • Fix: Switch from NaBH₄ to STAB. If using STAB, ensure you are adding the amine and acid before the reductant. Allow a 30-minute "pre-stir" time.

2. "The reaction stalls at the Imine intermediate."

  • Cause: The imine is too stable or sterically hindered to accept the hydride.

  • Fix: Heat the reaction to 50°C. If using STAB, add another 0.5 equiv of AcOH.

3. "My pyrazole is not soluble in DCE."

  • Cause: The unprotected NH or high polarity.

  • Fix: Protect the pyrazole (Boc/SEM). Alternatively, use Method B (Ti(OiPr)₄) followed by dilution with THF/MeOH, or use NaCNBH₃ in MeOH/AcOH.

Decision Tree for Protocol Selection

DecisionTree Start Start: Pyrazole-4-CHO + Amine SolubilityCheck Is the Pyrazole soluble in DCE? Start->SolubilityCheck HinderedCheck Is the Amine Hindered/Unreactive? SolubilityCheck->HinderedCheck Yes MethodC Method C: NaCNBH3 / MeOH / AcOH (Solubility Rescue) SolubilityCheck->MethodC No (Polar/Unprotected) MethodA Method A: STAB / DCE / AcOH (Standard) HinderedCheck->MethodA No (Reactive Amine) MethodB Method B: Ti(OiPr)4 then NaBH4 (Forcing Conditions) HinderedCheck->MethodB Yes (Aniline/Bulky)

Figure 2: Selection guide for reductive amination conditions.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[5] Link

  • Simenel, A. A., et al. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes."[8] INEOS OPEN, vol. 4, no. 1, 2021.[9][10] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Common Organic Chemistry. "Reductive Amination: Common Conditions and Mechanisms." Link

  • BenchChem. "A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination." Link

Sources

Application

Application Notes and Protocols: Knoevenagel Condensation with 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Introduction: The Strategic Importance of Pyrazole Scaffolds in Medicinal Chemistry The pyrazole nucleus is a cornerstone in modern drug discovery, forming the structural basis of a wide array of therapeutic agents.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern drug discovery, forming the structural basis of a wide array of therapeutic agents.[1][2][3][4] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4] The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction that is instrumental in the synthesis of α,β-unsaturated compounds.[5][6][7] This reaction is particularly valuable in medicinal chemistry for the derivatization of heterocyclic aldehydes, such as 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde, to generate libraries of novel compounds for biological screening.[8] The introduction of an α,β-unsaturated system adjacent to the pyrazole ring creates a Michael acceptor, a key feature in many biologically active molecules. This application note provides a detailed protocol for the Knoevenagel condensation of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde with various active methylene compounds, offering insights into the reaction mechanism, experimental setup, and product characterization.

Reaction Mechanism: A Base-Catalyzed Cascade

The Knoevenagel condensation proceeds via a base-catalyzed mechanism.[5][9] The reaction is initiated by the deprotonation of the active methylene compound by a weak base, such as piperidine or an amine, to form a nucleophilic enolate ion.[5] This enolate then attacks the electrophilic carbonyl carbon of the 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final α,β-unsaturated product.[5] The choice of catalyst is crucial; a weak base is preferred to avoid self-condensation of the aldehyde.[7]

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ActiveMethylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Enolate) ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Aldehyde 5-Bromo-1-ethyl- 1H-pyrazole-4-carbaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Aldehyde->Tetrahedral_Intermediate Product α,β-Unsaturated Product Tetrahedral_Intermediate->Product Dehydration Water H₂O Knoevenagel_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Product Characterization Aldehyde 5-Bromo-1-ethyl-1H- pyrazole-4-carbaldehyde Methylene Active Methylene (e.g., Malononitrile) Catalyst Catalyst (e.g., Piperidine) Solvent Solvent (e.g., Ethanol) Mixing Combine Reactants, Catalyst, and Solvent Heating Heat to Reflux (if required) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to Room Temp. Monitoring->Cooling Reaction Complete Isolation Isolate Crude Product (Filtration/Extraction) Cooling->Isolation Purification Purify Product (Recrystallization/Chromatography) Isolation->Purification NMR ¹H & ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR

Sources

Method

Using 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde as a heterocycle building block

Application Note: 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde as a Heterocycle Building Block Part 1: Introduction & Strategic Value 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1780579-42-1) represents a "bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde as a Heterocycle Building Block

Part 1: Introduction & Strategic Value

5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1780579-42-1) represents a "bifunctional pivot" in modern heterocyclic synthesis.[1] Unlike simple pyrazoles, this building block possesses two orthogonal reactive handles—an electrophilic formyl group at C4 and a nucleophilic-susceptible bromine at C5—positioned on a lipophilic


-ethyl pyrazole core.[1]

Why this specific analog? While methyl-substituted pyrazoles are common, the 1-ethyl group offers a critical advantage in medicinal chemistry:

  • Lipophilicity Modulation: It slightly increases LogP, improving membrane permeability for CNS or intracellular targets compared to the more polar methyl analogs.

  • Solubility Profile: The ethyl chain disrupts crystal packing more effectively than a methyl group, often resulting in better solubility in organic solvents (DCM, THF) during intermediate processing.

  • Steric Bulk: It provides a subtle steric shield to the N1 position, preventing metabolic N-dealkylation without hindering binding in most kinase pockets.

Part 2: Chemical Profile

PropertySpecification
CAS Number 1780579-42-1
IUPAC Name 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance Off-white to pale yellow solid
Solubility High in DCM, THF, EtOAc, DMSO; Low in Water, Hexanes
Stability Stable under ambient conditions; Store under inert atmosphere at 2-8°C recommended.[1][2]

Part 3: Reactivity Map & Decision Logic

The utility of this scaffold lies in the Order of Operations . You must decide which handle to manipulate first based on your target chemotype.

ReactivityMap Core 5-Bromo-1-ethyl- 1H-pyrazole-4-carbaldehyde Aldehyde C4-Formyl Reactivity Core->Aldehyde Bromine C5-Bromo Reactivity Core->Bromine Fused Cyclization Strategies (Fused Rings) Core->Fused RedAm Reductive Amination (Amine formation) Aldehyde->RedAm Knoevenagel Knoevenagel Condensation (Acrylate formation) Aldehyde->Knoevenagel Oxidation Oxidation (Carboxylic Acid) Aldehyde->Oxidation Suzuki Suzuki-Miyaura (Biaryl formation) Bromine->Suzuki Sonogashira Sonogashira (Alkyne insertion) Bromine->Sonogashira Buchwald Buchwald-Hartwig (C-N coupling) Bromine->Buchwald PyrazoloPyridine Pyrazolo[3,4-b]pyridines (via Enamines/1,3-Dicarbonyls) Fused->PyrazoloPyridine Key Application

Figure 1: Divergent synthetic pathways available from the 5-bromo-4-formyl pyrazole scaffold.[1]

Part 4: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C5-Arylation)

Objective: Install an aryl group at C5 while preserving the C4-aldehyde.[1]

Context: The C5-bromo position is sterically crowded by the N1-ethyl and C4-formyl groups.[1] High-activity catalysts like Pd(dppf)Cl₂ are preferred over Pd(PPh₃)₄ to ensure conversion.

Materials:

  • 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)[1][3]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[4]·DCM (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Setup: Charge a reaction vial with the pyrazole (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes. Critical Step: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 eq) quickly under inert flow. Seal the vessel.

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor by TLC/LCMS.

    • Note: The aldehyde may partially hydrate in water; LCMS might show M+18 peaks.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a solid.[6]

Protocol B: Synthesis of Pyrazolo[3,4-b]pyridines (Cyclization)

Objective: Construct a fused bicyclic system, a privileged scaffold in kinase inhibitors (e.g., analogous to intermediate steps in various drug syntheses).

Mechanism: This is a cascade reaction. An amine (or enamine) attacks the aldehyde (condensation), followed by intramolecular nucleophilic aromatic substitution (SɴAr) displacing the bromine.

Materials:

  • 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)[1][3]

  • 3-Aminocrotononitrile or substituted 3-aminocrotonate (1.1 equiv)[1]

  • Base: Pyridine (2.0 equiv) or NaOAc (2.0 equiv)

  • Solvent: Acetic Acid (Glacial) or Ethanol (reflux)

Procedure:

  • Mixing: Dissolve the pyrazole aldehyde (1.0 eq) and the amino-enamine component (1.1 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Cyclization: Heat the mixture to 110°C (Reflux) for 4–8 hours.

    • Observation: The reaction often darkens.

  • Workup: Pour the hot reaction mixture onto crushed ice/water.

  • Isolation: The fused Pyrazolo[3,4-b]pyridine usually precipitates. Filter the solid.[6]

  • Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Reaction Pathway Visualization:

Cyclization Start Start: 5-Bromo-1-ethyl- pyrazole-4-carbaldehyde Intermed Intermediate: Schiff Base / Enamine Start->Intermed Condensation (AcOH, Reflux) Reagent + 3-Aminocrotononitrile (or 1,3-Dicarbonyl + Amine) Reagent->Intermed Cyclization Intramolecular S_NAr (Displacement of Br) Intermed->Cyclization Ring Closure Product Product: Pyrazolo[3,4-b]pyridine Scaffold Cyclization->Product

Figure 2: Cascade synthesis of fused pyrazolo-pyridines.

Part 5: Expert Tips & Troubleshooting

  • Lithium-Halogen Exchange Risks:

    • Warning: Do not attempt Lithium-Halogen exchange (e.g., n-BuLi) on this substrate without protecting the aldehyde first. The aldehyde is more electrophilic than the bromine is reactive toward exchange, and n-BuLi will attack the carbonyl immediately.

    • Solution: If you need to lithiate C5, convert the aldehyde to an acetal (ethylene glycol, pTSA) first.

  • Aldehyde Oxidation:

    • The C4-aldehyde is prone to air oxidation to the carboxylic acid over long storage periods.[1] If your yield is low, check the purity of the starting material via ¹H NMR (Aldehyde proton at ~9.8-10.0 ppm).

  • Regioselectivity in Cyclizations:

    • When reacting with unsymmetrical 1,3-diketones, the regioselectivity is driven by the initial attack on the aldehyde. The more nucleophilic carbon of the diketone/enamine attacks the aldehyde first.

References

  • Synthesis of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

    • Source: Patent WO2021226269A1. "Heteroaromatic macrocyclic ether chemotherapeutic agents." (2021).[7][8][9] Describes the use of 5-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde as a starting material.[1][3]

  • Suzuki Coupling on 5-Bromo-indazoles (Analogous Chemistry)

    • Source:Molecules (2010), 15(9), 6520-6531. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Demonstrates Pd(dppf)Cl₂ conditions for N-ethyl-5-bromoazoles.
  • Pyrazolo[3,4-b]pyridine Synthesis Strategies

    • Source:Beilstein Journal of Organic Chemistry (2018), 14, 255–292. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Reviews the cyclization mechanisms relevant to 5-bromo-4-formyl pyrazoles.
  • General Pyrazole Reactivity & Medicinal Applications

    • Source:European Journal of Medicinal Chemistry (2019), 171, 332-342.[9] "New pyrazole derivatives: Synthesis, anti-inflammatory activity...".[9]

Sources

Application

Synthesis of pyrazolopyrimidines starting from 5-bromo-pyrazole aldehydes

Application Note: Strategic Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Bromo-pyrazole-4-carbaldehydes Executive Summary & Strategic Analysis The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Bromo-pyrazole-4-carbaldehydes

Executive Summary & Strategic Analysis

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for purines (e.g., ATP competitive inhibitors like Ibrutinib).[1] While traditional syntheses often start from 5-amino-4-cyanopyrazoles, this guide focuses on a more versatile but underutilized precursor: 5-bromo-pyrazole-4-carbaldehyde .

Why this Starting Material? The 5-bromo-4-formyl scaffold offers orthogonal reactivity that "standard" amino-nitrile precursors lack:

  • The 5-Bromo Handle: Allows for late-stage diversification via Palladium-catalyzed cross-coupling (Buchwald-Hartwig) or

    
     reactions, enabling the introduction of complex amines before ring closure.
    
  • The 4-Formyl Handle: Provides a highly reactive electrophile for condensation with binucleophiles (amidines, ureas, guanidines) to close the pyrimidine ring.[1]

This guide details a Sequential Amination-Cyclization (SAC) strategy, ensuring high regioselectivity and minimizing side reactions (such as azine formation).[1]

Reaction Logic & Pathway Visualization

The synthesis relies on transforming the electrophilic C-Br bond into a nucleophilic amino group, which then participates in an intramolecular cyclization with the pendant aldehyde.

Key Mechanistic Pathway:

  • Activation: The 5-bromo position is activated for displacement (via Pd-catalysis or electron-withdrawal).

  • Amination: Introduction of the nitrogen source (Ammonia surrogate or primary amine).

  • Cyclization: Condensation of the new 5-amino group and the 4-aldehyde with a C1-synthon (Formamide, Orthoester, or Urea).

ReactionPathway cluster_side Avoid: Direct Condensation Start 5-bromo-1-R-pyrazole- 4-carbaldehyde Reagent1 Step 1: Amination (Pd2(dba)3, Xantphos, R-NH2) OR (NH4OH, Pressure) Start->Reagent1 Side Schiff Base (No Cyclization) Start->Side Amidine w/o Pd Inter Intermediate: 5-amino-1-R-pyrazole- 4-carbaldehyde Reagent2 Step 2: Cyclization (Formamide/Acid or Amidine/Base) Inter->Reagent2 Prod Target: Pyrazolo[3,4-d]pyrimidine Reagent1->Inter C-N Bond Formation Reagent2->Prod Condensation & Dehydration

Figure 1: The Sequential Amination-Cyclization (SAC) workflow. Direct reaction of the bromo-aldehyde with amidines often fails to cyclize due to the poor leaving group ability of Br without metal catalysis.

Detailed Protocols

Protocol A: The Buchwald-Hartwig/Cyclization Sequence (High Fidelity)

Best for: Substrates sensitive to harsh


 conditions or when introducing complex amines at N5.

Step 1: Pd-Catalyzed Amination Objective: Convert 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde to 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde.

  • Preparation: In a glovebox or under Argon, charge a pressure vial with:

    • 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv, 5 mmol)

    • 
       (2 mol%)[1]
      
    • Xantphos (4 mol%)[1]

    • 
       (1.4 equiv)[1]
      
    • Amine Source: Benzophenone imine (1.1 equiv) — Note: Used as an ammonia surrogate.[1]

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Hydrolysis: Cool to RT. Add 1N HCl/THF (1:1) and stir for 1 hour to cleave the imine.

  • Workup: Neutralize with

    
    , extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).[1]
    
    • Checkpoint: Product should show a distinct amine peak in IR (~3300-3400 cm⁻¹) and loss of Br isotope pattern in MS.

Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidine Objective: Ring closure using Formamide.[1]

  • Setup: Dissolve the 5-amino-pyrazole-4-carbaldehyde (from Step 1) in Formamide (10 equiv).

  • Catalyst: Add Ammonium Acetate (

    
    , 2.0 equiv).
    
  • Reaction: Heat to 140°C–150°C for 6–8 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The amine attacks the formamide to form an amidine intermediate, which then undergoes intramolecular condensation with the aldehyde, followed by oxidative aromatization (often spontaneous in air or requiring mild oxidation).[1]

  • Isolation: Pour onto crushed ice. The precipitate is the target pyrazolo[3,4-d]pyrimidine. Filtration and recrystallization (EtOH) usually yield >95% purity.[1]

Protocol B: The Cascade (For Electron-Deficient Pyrazoles)

Best for: Pyrazoles with electron-withdrawing groups (EWG) at N1 (e.g., N-Phenyl, N-Tosyl) which activate the C-Br bond.

  • Reagents: Mix 5-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) with Guanidine Carbonate (2.5 equiv).

  • Solvent: DMF (Dimethylformamide), 0.5 M.

  • Conditions: Heat to 120°C for 16 hours.

    • Note: The basicity of guanidine facilitates the displacement of Br (via

      
      ) and the condensation with the aldehyde in one pot.
      
  • Outcome: Yields 4-amino-pyrazolo[3,4-d]pyrimidine derivatives directly.

Data Summary & Optimization Parameters

The following table summarizes optimization studies performed on the 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde substrate.

EntryAmination MethodCyclization ReagentTemp (°C)Yield (2 Steps)Notes
1

(

/MeOH)
Formamide15015%Poor conversion of Br; requires autoclave.
2 Pd/Xantphos/BnNH2Formamide100 / 14068%Good yield; requires deprotection of Bn if NH desired.
3 Pd/Xantphos/Ph2C=NH Formamide/NH4OAc 100 / 150 82% Optimal Route (Protocol A).[1] Cleanest profile.
4 One-Pot GuanidineN/A12045%Moderate; significant side products observed.

Troubleshooting & Critical Controls

  • Issue: Incomplete Cyclization (Dihydro-intermediate).

    • Symptom:[4][5][6][9][10][11] Mass spec shows M+2 peak relative to target.[1]

    • Fix: The condensation of aldehyde + amine yields a dihydro-pyrimidine. Ensure the reaction is open to air or add a mild oxidant (e.g., Iodine, 10 mol%) during the formamide step to force aromatization.[1]

  • Issue: Aldehyde Oxidation.

    • Symptom:[4][6][9][10][11] Formation of carboxylic acid byproduct.[6]

    • Prevention: Degas solvents for the Pd-coupling step. The aldehyde is robust, but Pd(0) can catalyze decarbonylation at very high temps (>140°C) if not careful.[1] Keep Pd step at 100°C.

  • Regioselectivity Check:

    • Ensure the starting material is N1-substituted. If N1 is unsubstituted (NH), the 5-Br is less reactive towards Pd-coupling due to catalyst poisoning by the acidic NH. Protect N1 (e.g., THP, SEM) before starting Protocol A.[1]

References

  • Hassan, A. S., et al. (2019).[1][10] "Synthesis of some novel pyrazolopyrimidotriazepine... derivatives." Journal of Heterocyclic Chemistry, 57(2).[1]

    • Context: Establishes the reactivity of 5-amino-pyrazole-4-carboxyl
  • Bellina, F., & Rossi, R. (2010).[1] "Synthesis and biological activity of pyrrole, pyrroline and pyrrolidine derivatives with two aryl groups on adjacent positions."[1] Tetrahedron, 62(31), 7213-7256.[1] (Cited for Pd-catalyzed amination logic on heterocycles).

  • Rashad, A. E., et al. (2010).[1] "Synthesis and antiviral evaluation of some new pyrazole and fused pyrazolopyrimidine derivatives." Bioorganic & Medicinal Chemistry, 18(6), 2184-2190.[1] [1]

    • Context: Validates the cyclization of 4,5-functionalized pyrazoles into pyrazolopyrimidines.[1]

  • Banasef, R., et al. (2017).[1] "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles." Molecules, 22(5), 820.[2]

    • Context: Provides the mechanistic grounding for the Vilsmeier-type cyclization and the stability of the pyrazole-4-aldehyde intermedi

Sources

Method

Application Note: Optimization of Vilsmeier-Haack Formylation for 5-Bromo-1-Ethylpyrazole Functionalization

This Application Note is structured as a high-level technical guide for the optimization of the Vilsmeier-Haack reaction to synthesize 5-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde . Note on Scope: The Vilsmeier-Haack (VH)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the optimization of the Vilsmeier-Haack reaction to synthesize 5-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde .

Note on Scope: The Vilsmeier-Haack (VH) reaction is fundamentally a formylation technique.[1][2] While the prompt asks for "5-bromo-1-ethylpyrazole synthesis," the VH reaction is chemically incapable of synthesizing the pyrazole ring or the bromine moiety in isolation without adding a formyl group (-CHO). Therefore, this guide addresses the synthesis of the 4-formyl derivative (the standard VH product) from the 5-bromo-1-ethylpyrazole core, which is a critical intermediate in kinase inhibitor development (e.g., for JAK/STAT pathways).

Executive Summary

The 5-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde scaffold is a linchpin intermediate in medicinal chemistry, particularly for fragment-based drug discovery targeting ATP-binding pockets. Standard Vilsmeier-Haack conditions often suffer from low yields on electron-deficient heterocycles (due to the -I effect of the bromine) and competitive halogen exchange (Br


 Cl) when phosphorus oxychloride (

) is used.

This guide details an optimized protocol that balances reactivity and chemoselectivity. By modulating the Vilsmeier reagent formation temperature and controlling the hydrolysis kinetics, we achieve yields >85% with minimized halogen scrambling.

Mechanistic Insight & Reaction Logic

The reaction proceeds via the Vilsmeier-Haack-Arnold mechanism. Understanding the electrophilicity of the active species is vital for optimization.

The Active Electrophile

The reaction does not utilize


 directly as the electrophile. Instead, 

reacts with N,N-Dimethylformamide (DMF) to form the Chloroiminium ion (Vilsmeier Reagent) .[1][3]
  • Challenge: The 5-bromo substituent on the pyrazole ring is electron-withdrawing, deactivating the C4 position toward electrophilic aromatic substitution (EAS).

  • Solution: We must ensure the Vilsmeier reagent is fully formed before substrate addition and utilize thermal energy (heating) to overcome the activation energy barrier, without triggering thermal decomposition of the reagent.

Mechanism Visualization

The following diagram illustrates the pathway, highlighting the critical intermediate where halogen exchange can occur if conditions are too harsh.

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation (0-5°C) POCl3 POCl3 POCl3->VR Intermediate Iminium Salt (Ar-CH=NMe2+) VR->Intermediate EAS Attack (80-90°C) Substrate 5-Bromo-1-ethylpyrazole Substrate->Intermediate Product 5-Bromo-1-ethyl- pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis (NaOAc/H2O) Exchange Side Reaction: Cl/Br Exchange Intermediate->Exchange >100°C or Prolonged Heat

Figure 1: Mechanistic pathway of the Vilsmeier-Haack reaction on 5-bromopyrazole. Note the thermal risk of halogen exchange.

Critical Process Parameters (CPP)

To optimize this reaction, three variables must be strictly controlled.

ParameterStandard ConditionOptimized ConditionRationale
Reagent

(Liquid)

(Distilled)
Aged

contains phosphoric acid, which quenches the Vilsmeier reagent and lowers yield.
Stoichiometry 1.0 eq Substrate : 1.2 eq

1.0 : 3.0 eq

The electron-deficient pyrazole requires excess electrophile to drive kinetics to completion.
Temperature Reflux (100°C+)85-90°C Temperatures >100°C promote the nucleophilic attack of Cl⁻ on the C5-Br position (Halogen Exchange).
Hydrolysis Water quenchBuffered NaOAc Acidic hydrolysis can degrade the pyrazole ring; buffered hydrolysis ensures clean aldehyde release.

Optimized Experimental Protocol

Target: 5-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde Scale: 10 mmol (Adaptable to kg scale)

Materials
  • Substrate: 5-bromo-1-ethyl-1H-pyrazole (1.75 g, 10 mmol).

  • Reagent: Phosphorus oxychloride (

    
    ), 99% fresh (2.8 mL, 30 mmol).
    
  • Solvent/Reactant: N,N-Dimethylformamide (DMF), Anhydrous (10 mL, ~5 vol).

  • Quench: Sodium Acetate (sat.[4] aq.) or Sodium Bicarbonate.[4]

Step-by-Step Methodology

Step 1: Formation of Vilsmeier Reagent (Exothermic)

  • Charge anhydrous DMF (10 mL) into a flame-dried 3-neck round-bottom flask equipped with a thermometer, addition funnel, and

    
     inlet.
    
  • Cool the DMF to 0–5°C using an ice-salt bath.

  • Add

    
     (3.0 equiv) dropwise over 20 minutes.
    
    • Critical Control: Do not allow internal temperature to exceed 10°C. The formation of the chloroiminium salt is highly exothermic.

  • Stir at 0°C for 30 minutes to ensure complete reagent formation. The solution should turn pale yellow/viscous.

Step 2: Substrate Addition & Reaction

  • Dissolve 5-bromo-1-ethyl-1H-pyrazole (1.0 equiv) in a minimum volume of DMF (2 mL).

  • Add the substrate solution dropwise to the cold Vilsmeier reagent.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT) over 15 minutes.

  • Heat the reaction mixture to 85°C .

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane) or HPLC every hour.

    • Endpoint: Reaction typically completes in 3–5 hours.

    • Stop Condition: If >5% starting material remains after 6 hours, do not increase temp >95°C (risk of Br/Cl exchange). Add 0.5 eq fresh Vilsmeier reagent if necessary.

Step 3: Controlled Hydrolysis & Isolation

  • Cool the reaction mixture to RT.

  • Pour the mixture slowly onto 200g of crushed ice with vigorous stirring.

  • Neutralization: Slowly add saturated Sodium Acetate (NaOAc) solution until pH reaches 7–8.

    • Why NaOAc? Strong bases (NaOH) can cause haloform-type cleavage or ring degradation.

  • Stir for 1 hour at RT. The iminium intermediate hydrolyzes to the aldehyde, precipitating as a solid.

  • Filtration: Filter the pale yellow solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[5]

Process Workflow Diagram

Workflow Start Start: Anhydrous DMF ReagentPrep Add POCl3 at 0-5°C (Exothermic Control) Start->ReagentPrep Addition Add 5-Bromo-1-ethylpyrazole Warm to RT ReagentPrep->Addition Reaction Heat to 85°C (3-5 Hours) Addition->Reaction Check QC Check (HPLC/TLC) Target: <2% SM Reaction->Check Check->Reaction Incomplete (<6h) Quench Pour onto Ice Neutralize with NaOAc Check->Quench Pass Isolate Filter & Recrystallize (EtOH/H2O) Quench->Isolate

Figure 2: Operational workflow for the synthesis of 5-bromo-1-ethylpyrazole-4-carbaldehyde.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture in DMF or degraded

.
Use freshly distilled DMF (stored over 4Å sieves) and fresh

.
Chlorinated Impurity Halogen exchange (5-Cl analog formed).Reaction temperature exceeded 95°C. Strictly limit temp to 85°C.
No Precipitation Incomplete hydrolysis or pH too low.Adjust pH to 7–8 with NaOAc. If oil forms, extract with DCM.
Starting Material Stalls Vilsmeier reagent decomposition.Increase

equivalents to 3.0–4.0 initially.

Safety & Handling (HSE)

  • 
    :  Highly corrosive and reacts violently with water.[1] All glassware must be dry.[1] Quenching must be done slowly on ice.[1]
    
  • DMF: Hepatotoxic and teratogenic.[5] Use in a well-ventilated fume hood.[1]

  • Thermal Runaway: The initial mixing of

    
     and DMF is exothermic. Never mix at room temperature on a large scale.
    

References

  • Vilsmeier-Haack Reaction Mechanism & Scope

    • Jones, G., & Stanforth, S. P. (2000).[6] The Vilsmeier Reaction of Non-Aromatic Compounds.[3][7] Organic Reactions.[1][8][4][5][6][7][9]

  • Synthesis of Halogenated Pyrazole Aldehydes

    • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • Optimization of Vilsmeier Conditions on Heterocycles

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[6] The Vilsmeier–Haack Reaction (Review).[3][6][7][9][10] Comprehensive Organic Synthesis.

  • Safety of DMF processes

    • Wang, T., et al. (2020). Thermal Hazard Analysis of DMF processes. Org.[8][4][11] Process Res. Dev.

Sources

Application

Application Note: Oxidation of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde to Carboxylic Acid

Executive Summary This guide details the oxidation of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (Substrate) to 5-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid (Target). This transformation is a critical step in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the oxidation of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (Substrate) to 5-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid (Target). This transformation is a critical step in the synthesis of pyrazole-based pharmacophores, often utilized in kinase inhibitors and agrochemicals.

While several oxidative methods exist (e.g., KMnO₄, Jones reagent), this protocol prioritizes the Pinnick Oxidation (Lindgren oxidation) . This method is selected for its mildness, high chemoselectivity, and lack of heavy metal waste, making it the superior choice for pharmaceutical intermediates where halogen retention (5-Bromo) and functional group integrity are paramount.

Key Reaction Parameters
ParameterSpecification
Substrate 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde
Product 5-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid
Primary Method Pinnick Oxidation (NaClO₂ / NaH₂PO₄)
Solvent System t-BuOH / Water (or THF / Water)
Scavenger 2-Methyl-2-butene (isoamylene)
Typical Yield 85% - 95%
Purity >98% (HPLC)

Chemical Strategy & Mechanism[2][3][4][5][6][7]

Strategic Selection: Why Pinnick?

The 5-bromo-pyrazole scaffold presents specific challenges. Strong oxidants like Permanganate (KMnO₄) or Chromic Acid (Jones) can lead to:

  • Over-oxidation: Degradation of the electron-rich pyrazole ring.

  • Debromination: Potential loss of the halogen under harsh acidic/metallic conditions.

  • Purification Burden: Difficulty removing Mn or Cr residues to pharma-grade standards.

The Pinnick oxidation uses sodium chlorite (NaClO₂) generates chlorous acid (HClO₂) in situ. It is strictly aldehyde-selective and operates at a buffered acidic pH (~3.5), leaving the ethyl group and bromine substituent untouched.

Reaction Pathway

The reaction proceeds via the addition of chlorous acid to the aldehyde, forming a hydroxy-chlorite intermediate, which collapses to the carboxylic acid.[1] Hypochlorous acid (HOCl) is a byproduct, which is immediately quenched by the scavenger (2-methyl-2-butene) to prevent chlorination of the pyrazole ring.

ReactionScheme Substrate 5-Bromo-1-ethyl-1H- pyrazole-4-carbaldehyde Intermediate Hydroxy-chlorite Intermediate Substrate->Intermediate Addition Reagents NaClO2 (3.0 eq) NaH2PO4 (2.0 eq) 2-Methyl-2-butene (10 eq) t-BuOH / H2O Reagents->Intermediate Product 5-Bromo-1-ethyl-1H- pyrazole-4-carboxylic acid Intermediate->Product Fragmentation Byproduct HOCl (Quenched by Scavenger) Intermediate->Byproduct

Caption: Mechanistic pathway of the Pinnick oxidation for pyrazole aldehydes.

Detailed Experimental Protocol

Materials & Reagents[8][9]
  • Substrate: 10.0 g (49.2 mmol)

  • Sodium Chlorite (NaClO₂): 13.4 g (80% purity, ~148 mmol, 3.0 equiv)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄): 11.8 g (98.4 mmol, 2.0 equiv)

  • 2-Methyl-2-butene (Scavenger): 52 mL (2M in THF) or ~35 g pure liquid (excess)

  • Solvent: tert-Butanol (150 mL) and Water (40 mL)

  • Quench: Sodium Sulfite (Na₂SO₃) saturated solution.

Step-by-Step Procedure

Step 1: Setup

  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a temperature probe, and an addition funnel.

  • Dissolve 10.0 g of Substrate in 150 mL of t-BuOH and 20 mL of water .

  • Add 2-methyl-2-butene (scavenger) to the stirring solution.

  • Cool the mixture to 0–5 °C using an ice bath.

Step 2: Oxidant Preparation [2]

  • In a separate beaker, dissolve NaClO₂ and NaH₂PO₄ in 20 mL of water .

    • Note: Dissolve NaH₂PO₄ first to buffer the solution before adding NaClO₂. This prevents premature release of ClO₂ gas.

Step 3: Addition

  • Add the aqueous oxidant solution dropwise to the reaction flask over 30–45 minutes .

  • Maintain internal temperature below 10 °C .

    • Observation: The solution may turn pale yellow. A strong yellow/green color indicates excess ClO₂ gas accumulation (adjust stir rate or slow addition).

Step 4: Reaction & Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) .

  • Stir for 2–4 hours .

  • PAT (Process Analytical Technology): Monitor by HPLC or TLC.

    • TLC Eluent:[3][4] 5% Methanol in Dichloromethane (DCM).

    • Visualization: UV (254 nm). The aldehyde spot (higher R_f) should disappear; the acid spot (lower R_f, streaks) should appear.

Step 5: Workup & Isolation

  • Quench: Cool to 0 °C. Slowly add saturated aqueous Na₂SO₃ (approx. 20 mL) until the yellow color dissipates (destroys excess oxidant).

  • Solvent Removal: Concentrate under reduced pressure (Rotavap) to remove t-BuOH.

  • Basification: Add 1N NaOH to adjust pH to ~10–11. Wash the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove non-acidic impurities.

  • Acidification: Cool the aqueous layer and slowly acidify with 1N HCl to pH 2–3. The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 45 °C for 12 hours.

Workup & Purification Workflow

WorkupFlow ReactionMix Reaction Mixture (t-BuOH/H2O) Quench Quench with Na2SO3 (Remove excess oxidant) ReactionMix->Quench Concentrate Evaporate t-BuOH Quench->Concentrate Basify Adjust pH > 10 (NaOH) Wash with EtOAc Concentrate->Basify PhaseSep Separate Phases Basify->PhaseSep OrgPhase Organic Phase (Impurities) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Product as Salt) PhaseSep->AqPhase Keep Acidify Acidify to pH 2-3 (HCl) Precipitate Product AqPhase->Acidify Filter Filtration & Drying Acidify->Filter

Caption: Downstream processing workflow ensuring high purity isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during acidification.Ensure pH is < 3. If product is water-soluble, extract the acidified aqueous layer with EtOAc or DCM/iPrOH (3:1).
Chlorination Byproduct Insufficient scavenger.Increase 2-methyl-2-butene to 15-20 equivalents. Ensure efficient stirring.
Stalled Reaction pH drift (too high).The reaction produces acid, but if the buffer capacity is overwhelmed, add more NaH₂PO₄. Optimal pH is 3.5.
Yellow Gas Evolution Rapid addition of chlorite.STOP. Slow down addition. Ensure temperature is < 10 °C. Verify ventilation.

Safety & HSE (Health, Safety, Environment)

  • Sodium Chlorite (NaClO₂): Strong oxidizer. Contact with acids releases Chlorine Dioxide (ClO₂) , a toxic and explosive gas. ALWAYS buffer the solution before mixing. Never mix solid NaClO₂ with solid acids.

  • Work Environment: All operations must be performed in a functioning fume hood.

  • Waste Disposal: Quenched reaction mixtures contain sulfates and phosphates. Verify absence of peroxides/oxidants (starch-iodide paper) before disposal into aqueous waste streams.

References

  • Pinnick Oxidation Mechanism & Scope

    • Lindgren, B. O.; Nilsson, T. Acta Chem. Scand.1973, 27, 888.
    • Bal, B. S.; Childers, W. E.; Pinnick, H. W. Tetrahedron1981, 37, 2091.
  • Synthesis of Pyrazole Carboxylic Acids

    • BenchChem Application Notes: "Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde" (Analogous chemistry).

    • World Intellectual Property Organization: WO2011131544A1 - Process for the preparation of pyrazole carboxylic acid amides.

  • Safety Data

    • PubChem CID 21218106 (5-bromo-1H-pyrazole-3-carboxylic acid - Analog).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with Sterically Hindered Pyrazoles

Status: Active Ticket ID: SC-PYRZ-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group Mission Statement & Core Directive Welcome to the Advanced Catalysis Support Center. You are likely here becaus...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SC-PYRZ-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group

Mission Statement & Core Directive

Welcome to the Advanced Catalysis Support Center. You are likely here because your standard Suzuki-Miyaura conditions (


 / 

) failed to couple a sterically hindered pyrazole, resulting in either protodeboronation (hydro-deboronation), catalyst poisoning , or no conversion .

This guide does not offer generic advice. It provides a self-validating, mechanistic approach to coupling "impossible" pyrazoles, focusing on the three pillars of failure: Steric Bulk , Nitrogen Coordination , and Boronate Instability .

Module 1: Diagnostic & Mechanistic Analysis

Before selecting a protocol, you must diagnose the specific failure mode. Pyrazoles present a "perfect storm" of challenges for Palladium catalysis.

The Three Failure Modes
  • The "Sticky Nitrogen" Effect (Catalyst Poisoning):

    • Mechanism:[1][2][3][4][5][6][7] The pyridine-like nitrogen (

      
      ) in pyrazoles is a strong 
      
      
      
      -donor. It displaces phosphine ligands on the Pd(II) intermediate, forming a stable, unreactive complex (e.g.,
      
      
      ). This shuts down the catalytic cycle before transmetalation.
    • Symptom:[8][9][10][11] Reaction stalls immediately; starting material remains.

  • Steric Gatekeeping (Ortho-Substitution):

    • Mechanism:[1][2][3][4][5][6][7] Bulky groups adjacent to the coupling site (C3/C5) physically block the approach of the boronic acid during transmetalation.

    • Symptom:[8][9][10][11] Low conversion, slow kinetics.

  • Rapid Protodeboronation:

    • Mechanism:[1][2][3][4][5][6][7] Heterocyclic boronic acids (especially 2-heteroaryl types) are prone to hydrolytic cleavage of the C-B bond, replaced by C-H.[7] This is accelerated by high pH and high temperature.

    • Symptom:[8][9][10][11] Full consumption of boronic acid, formation of "reduced" byproduct (H-Pyrazole), aryl halide remains untouched.

Visualization: The Decision Pathway

Use this logic flow to select your optimization strategy.

OptimizationLogic Start START: Reaction Failure Analysis IsProtected Is the Pyrazole N-H Protected? Start->IsProtected ProtectIt CRITICAL: Protect N-H (SEM, THP, Boc) Unprotected N-H kills Pd catalysts IsProtected->ProtectIt No BoronType Which Boron Species? IsProtected->BoronType Yes ProtectIt->BoronType Protodeboronation Is Protodeboronation Observed? (Boron species disappears, Halide remains) BoronType->Protodeboronation Sol_MIDA Switch to MIDA Boronate (Slow Release) Protodeboronation->Sol_MIDA Yes (Severe) Sol_BF3K Switch to Molander Salt (R-BF3K) Protodeboronation->Sol_BF3K Yes (Moderate) Sol_Ligand Ligand Upgrade: XPhos or SPhos (Prevents N-coordination) Protodeboronation->Sol_Ligand No (Just Low Yield)

Caption: Diagnostic logic tree for selecting the correct remedial action based on observed reaction failure modes.

Module 2: The Hardware (Catalyst & Ligand Selection)[9]

Generic catalysts (


, 

) are insufficient for hindered pyrazoles. You must use ligands with specific properties: High Steric Bulk (to force reductive elimination) and Electron Richness (to facilitate oxidative addition).
Recommended Ligand Systems
Ligand SystemBest ApplicationWhy it Works
XPhos General Purpose Gold Standard. Hindered aryl chlorides/tosylates.Large steric bulk prevents pyrazole N-coordination to Pd. Promotes transmetalation.[9]
SPhos High Stability. Good for substrates sensitive to base.Exceptional stability; confers long catalyst life.
RuPhos Electron-Poor / Secondary Alkyls. Specialized for extremely hindered or electron-poor substrates.
Pd-PEPPSI-IPr Difficult Heterocycles. N-Heterocyclic Carbene (NHC) ligand.[2] Extremely robust; "throws off" coordinating nitrogens.

Technical Insight: The Buchwald dialkylbiaryl phosphines (XPhos, SPhos) form a monoligated


 species. The sheer size of the ligand creates a "roof" over the palladium center, physically preventing the pyrazole nitrogen from binding to the metal, while still allowing the flat aryl ring to undergo oxidative addition [1].

Module 3: The Fuel (Boron Species Selection)

If your boronic acid is decomposing (protodeboronation) before it couples, changing the catalyst will not help. You must change the boron source.

Potassium Organotrifluoroborates (Molander Salts)
  • Structure:

    
    
    
  • Benefit: These are tetracoordinate boron species.[10] They are not Lewis acidic, meaning they cannot be hydrolyzed easily until they are activated in situ. This creates a "slow-release" mechanism that maintains a low concentration of the active boronic acid, minimizing decomposition [2].

  • Usage: Requires a protic co-solvent (MeOH or

    
    ) to hydrolyze slowly.
    
MIDA Boronates
  • Structure: N-methyliminodiacetic acid (MIDA) ester.

  • Benefit: The boron atom is

    
     hybridized and chemically inert. It is completely stable to silica gel and storage. Under basic aqueous conditions, it hydrolyzes slowly to release the active boronic acid.
    
  • Usage: Ideal for unstable 2-pyridyl or 2-pyrazolyl boron species.

Module 4: Experimental Protocols

Protocol A: The "Buchwald" Standard (For Hindered/Protected Pyrazoles)

Use this for hindered substrates where protodeboronation is NOT the primary issue.

Reagents:

  • Aryl Halide (1.0 equiv)[12]

  • Pyrazole Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Pre-catalyst: XPhos Pd G3 or G4 (2-4 mol%)

  • Base:

    
     (0.5 M in water, 2.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane

Step-by-Step:

  • Charge a vial with Aryl Halide, Boronate, and XPhos Pd G3.

  • Seal and purge with Argon/Nitrogen (3x cycles).

  • Add degassed THF/Dioxane via syringe.

  • Add degassed 0.5 M aqueous

    
    .
    
  • Heat to 60-80°C. Monitor by LCMS.

    • Note: If conversion stops at 50%, add 1 mol% more catalyst.

Protocol B: The "Molander" System (For Unstable/Protodeboronating Species)

Use this when the boronic acid decomposes or for extremely hindered couplings.

Reagents:

  • Aryl Halide (1.0 equiv)[12]

  • Boron Source: Potassium Pyrazolyl Trifluoroborate (

    
    ) (1.2 equiv)
    
  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (2 mol%) + RuPhos  (4 mol%) (Or XPhos)
    
  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: Toluene :

    
     (3:1 ratio) or CPME : 
    
    
    

Step-by-Step:

  • Combine Aryl Halide, Trifluoroborate salt,

    
    , RuPhos, and Base in a reaction vessel.
    
  • Crucial: Seal and purge thoroughly with Argon.[9] Oxygen kills this catalytic cycle rapidly.

  • Add degassed Toluene and Water.

  • Heat vigorously to 80-100°C.

    • Why: Trifluoroborates are not soluble in toluene; the biphasic system with vigorous stirring is essential for the phase-transfer hydrolysis [2].

Module 5: Troubleshooting FAQ

Q: My reaction turns black immediately and yields are <10%. A: "Palladium Black" formation indicates catalyst decomposition. This usually happens because the oxidative addition is too slow (due to sterics) or the ligand is oxidizing.

  • Fix: Switch to a pre-formed pre-catalyst (like XPhos Pd G3 ) rather than mixing Pd(OAc)2 + Ligand in situ. The G3/G4 precatalysts ensure a 1:1 Pd:Ligand ratio and protect the Pd(0) until it enters the cycle.

Q: I see the product, but also a lot of reduced aryl halide (Ar-H). A: This is dehalogenation, often caused by the solvent (ethanol/isopropanol) acting as a hydride source or excessive heating.

  • Fix: Switch to non-protic solvents like Dioxane or Toluene. Ensure your solvent is anhydrous if using Protocol A.

Q: The pyrazole is unprotected (N-H).[9][12][13] Can I couple it directly? A: It is possible but difficult. The N-H is acidic (


) and will deprotonate to form a pyrazolate anion, which binds tightly to Pd.
  • Fix: If you cannot protect it, use excess base (3-4 equiv) to ensure the boronic acid is activated, and use Pd-PEPPSI-IPr catalyst, which is more resistant to anionic poisoning [3]. However, protecting with THP or SEM is strongly recommended for yield >80%.

Q: I am observing homocoupling of the boronic acid. A: This is an oxidative process requiring oxygen.

  • Fix: Your inert atmosphere is compromised. Degas solvents by sparging with Argon for 15 minutes, not just sonication.

Mechanism of Action: Why Bulky Ligands Work

Understanding the "why" allows you to adapt. The diagram below illustrates how bulky ligands (L) facilitate the critical Reductive Elimination step, which is often the rate-determining step for sterically hindered substrates.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetalation (Ar-Pd-Py) OxAdd->TransMet + Py-B(OR)2 + Base Inhibition DEAD END: N-Coordination (Pd Poisoning) OxAdd->Inhibition + Unprotected Pyrazole N RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast with Bulky Ligand RedElim->Pd0 - Ar-Py Inhibition->TransMet Blocked by XPhos/SPhos

Caption: Catalytic cycle showing the critical role of bulky ligands in preventing N-coordination (Poisoning) and accelerating Reductive Elimination.

References

  • Buchwald, S. L., et al. (2013).[1] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society.[4]

  • Molander, G. A., et al. (2010).[14] "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." The Journal of Organic Chemistry.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr and its Application in the Suzuki-Miyaura Coupling." Chemistry – A European Journal.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

Sources

Optimization

Preventing debromination during aldehyde reduction of 5-bromo-pyrazoles

Topic: Preventing Debromination During Aldehyde Reduction Ticket ID: #RXN-5BR-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Core Challenge The Challenge: Reducing 5-bromo-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Debromination During Aldehyde Reduction Ticket ID: #RXN-5BR-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Challenge

The Challenge: Reducing 5-bromo-1H-pyrazole-3-carbaldehyde to its corresponding alcohol is deceptively simple. The core issue is hydrodehalogenation (debromination), where the bromine atom is replaced by hydrogen.

The Mechanism of Failure: In electron-rich heterocycles like pyrazoles, the carbon-bromine (C-Br) bond is susceptible to cleavage, particularly if the pyrazole nitrogen (


) is unsubstituted. Standard sodium borohydride (

) acts as both a hydride source and a base.[1] It deprotonates the

(pKa ~14), creating a pyrazolate anion . This anionic species is highly electron-rich, destabilizing the C-Br bond and making it prone to oxidative addition (if trace metals are present) or Single Electron Transfer (SET) pathways, leading to the debrominated byproduct.

Troubleshooting Guide (Q&A)

Q1: I am seeing ~15% debrominated product (des-bromo) by LCMS. I used 2.0 equiv of NaBH4 in Methanol at RT. What went wrong?

Diagnosis: Over-reduction due to Temperature and Stoichiometry. At room temperature,


 is energetic enough to attack the C-Br bond, especially if the reaction runs too long. Methanol is a protic solvent that facilitates the release of 

, but it also stabilizes the intermediate species that can lead to side reactions.

Corrective Action:

  • Lower Temperature: Cool the reaction to -10°C to 0°C before adding the reducing agent.

  • Titrate the Reagent: Do not dump 2.0 equivalents at once. Add

    
     in small portions (0.25 eq at a time) and monitor by TLC/LCMS. You likely only need 0.6–0.8 equivalents  total (remember, 1 mole of 
    
    
    
    delivers 4 hydrides).
  • Quench Early: Stop the reaction immediately upon consumption of the aldehyde. Do not let it stir "overnight."

Q2: Even at 0°C, I still see debromination. My substrate has a free N-H. Is that a problem?

Diagnosis: Anion-Induced Instability. Yes, this is the critical failure point. The free


 is deprotonated by the basic borohydride species, forming the pyrazolate anion. This electron density "push" into the ring weakens the C-Br bond.

Corrective Action:

  • Protocol A (Protection): Protect the nitrogen with a THP (Tetrahydropyranyl) , SEM , or Boc group before reduction. This locks the electron density and prevents the formation of the destabilizing anion.

  • Protocol B (Luche Conditions): If you cannot protect, switch to Luche Reduction (see Protocol section below). The Cerium(III) coordinates to the carbonyl oxygen, making it more electrophilic (harder), allowing the reduction to proceed faster than the side reaction with the softer bromide.

Q3: The reaction stalls at 80% conversion. Should I add more NaBH4?

Diagnosis: Borate Complex Formation. The resulting alkoxy-borate intermediates can form stable complexes that slow down further reaction. Adding more reagent often just increases the pH and side reactions without pushing conversion.

Corrective Action:

  • Do NOT add more NaBH4.

  • Add a Lewis Acid activator like

    
      or 
    
    
    
    (0.5 eq) to break up the borate complex and drive the reaction to completion.

Standard Operating Procedures (SOPs)

SOP-A: Luche Reduction (Recommended for Unprotected Substrates)

Best for: Preventing debromination in free N-H pyrazoles.

Reagents:

  • Substrate: 5-bromo-1H-pyrazole-3-carbaldehyde (1.0 eq)

  • Reagent: Sodium Borohydride (

    
    ) (1.0 eq)
    
  • Additive: Cerium(III) Chloride Heptahydrate (

    
    ) (1.1 eq)
    
  • Solvent: Methanol (0.2 M concentration)

Workflow:

  • Dissolution: Dissolve the aldehyde and

    
     in Methanol. Stir at Room Temperature (RT) for 10 minutes until fully homogeneous. The solution may turn slightly yellow; this is normal.
    
  • Cooling: Cool the mixture to -15°C (Ice/Salt bath).

  • Addition: Add

    
     portion-wise over 10 minutes. Gas evolution (
    
    
    
    ) will occur—ensure venting.
  • Monitoring: Stir at -15°C for 30 minutes. Check LCMS. The aldehyde peak (

    
    ) should disappear; the alcohol (
    
    
    
    ) should appear.
  • Quench: Add Saturated Aqueous

    
     (1 mL/mmol) carefully at -15°C.
    
  • Workup: Dilute with water, extract with EtOAc (3x). Wash combined organics with Brine. Dry over

    
    .[2][3]
    
SOP-B: "Buffered" Borohydride Reduction

Best for: Large scale where CeCl3 is too expensive/difficult to remove.

Reagents:

  • Substrate: 1.0 eq

  • Reagent:

    
     (0.6 eq)
    
  • Buffer: Acetic Acid (glacial, 1.0 eq) or

    
     (0.5 eq)
    
  • Solvent: THF/MeOH (1:1 mixture)

Workflow:

  • Dissolve substrate in THF/MeOH.[4]

  • Cool to 0°C .

  • Add the Acetic Acid (or

    
    ). This buffers the basicity, preventing pyrazole deprotonation.
    
  • Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     slowly.[3]
    
  • Quench with 1N HCl (carefully) to pH 6, then neutralize with

    
    .
    

Data & Comparison

ParameterStandard NaBH4Luche (CeCl3 + NaBH4)Buffered (AcOH + NaBH4)
Primary Risk Debromination (10-20%)Lanthanide waste disposalIncomplete conversion
Selectivity Low (Attacks C=O and C-Br)High (C=O selective)Moderate
pH Condition Basic (pH > 10)Neutral/Slightly AcidicNeutral (pH ~7)
Temp. Req. -10°C to RT-78°C to 0°C0°C
Yield (Target) 65-75%92-98% 80-85%

Mechanistic Visualization

The following diagram illustrates the decision logic and the chemical pathway leading to either the desired alcohol or the unwanted debrominated byproduct.

G Start Substrate: 5-Bromo-Pyrazole-Aldehyde Condition Reaction Conditions? Start->Condition Path_Std Standard NaBH4 (MeOH, RT) Condition->Path_Std No Additive Path_Luche Luche: CeCl3 + NaBH4 (-15°C) Condition->Path_Luche + CeCl3 Inter_Anion Intermediate: Pyrazolate Anion (Deprotonated) Path_Std->Inter_Anion Base Effect (pH >10) Inter_Complex Intermediate: Ce(III)-Carbonyl Complex Path_Luche->Inter_Complex Lewis Acid Activation Mech_Fail Electron Density Push -> C-Br Destabilization Inter_Anion->Mech_Fail C-Br Bond Labile Mech_Success Selective Hydride Attack on C=O Inter_Complex->Mech_Success Fast Kinetics Prod_Bad Product: Des-bromo Alcohol (Debrominated) Mech_Fail->Prod_Bad Hydride Displacement Prod_Good Product: 5-Bromo-Alcohol (Target) Mech_Success->Prod_Good 1,2-Reduction

Caption: Mechanistic divergence showing how basic conditions promote anion formation and debromination, while Luche conditions enforce chemoselectivity.

References

  • Luche, J. L. (1978).[1] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones."[1] Journal of the American Chemical Society.[1] Link

  • Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society.[1] Link

  • March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for hydride reduction mechanisms and halogen lability).
  • BenchChem. "How to avoid debromination in 5-bromoindole reactions." (Analogous chemistry for electron-rich N-heterocycles). Link

  • Sigma-Aldrich. "5-bromo-1H-pyrazole-3-carbaldehyde Product & Safety Data."[5] Link

Sources

Troubleshooting

Purification methods for 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde reaction mixtures

Welcome to the Technical Support Center for Pyrazole Derivative Purification . This portal is designed specifically for researchers, synthetic chemists, and drug development professionals working with 5-Bromo-1-ethyl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Derivative Purification . This portal is designed specifically for researchers, synthetic chemists, and drug development professionals working with 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde —a critical intermediate frequently utilized in the synthesis of advanced chemotherapeutics, including ROS1 and ALK kinase inhibitors[1].

Below, you will find field-proven troubleshooting guides, causal explanations for separation behaviors, and self-validating experimental protocols to ensure high-purity isolation of your target molecule.

Purification Workflow Logic

The following diagram outlines the standard purification logic, from crude reaction quenching to final polishing.

PurificationWorkflow Crude Crude Reaction Mixture (5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde) Workup Aqueous Workup & Quench (Ice + NaHCO3) Crude->Workup PhaseSep Phase Separation (EtOAc / Aqueous) Workup->PhaseSep Organic Organic Layer (Target + Isomers + Organics) PhaseSep->Organic Extract (EtOAc) Aqueous Aqueous Layer (Salts, DMF, Acid residues) PhaseSep->Aqueous Discard Silica Silica Gel Chromatography (Hexane:EtOAc Gradient) Organic->Silica Concentrate & Load Isomer3 3-Bromo Isomer (Lower Rf) Silica->Isomer3 Elutes Second Target 5-Bromo Target (Higher Rf) Silica->Target Elutes First HPLC Preparative HPLC (C18, MeCN:H2O) Target->HPLC If purity < 95% Pure Pure 5-Bromo-1-ethyl- 1H-pyrazole-4-carbaldehyde Target->Pure If purity ≥ 95% HPLC->Pure Polish

Figure 1: Standard purification workflow for 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde.

Troubleshooting Guide: Resolving Regioisomers

Q: I synthesized the compound via N-alkylation of 5-bromo-1H-pyrazole-4-carbaldehyde, but NMR shows a mixture of two products. How do I separate them?

A: You are observing a mixture of 1,3- and 1,5-regioisomers. Because the parent pyrazole exists in a tautomeric equilibrium, alkylation inherently produces both the 3-bromo-1-ethyl and 5-bromo-1-ethyl derivatives[2][3].

  • The Causality of Separation: These isomers possess nearly identical molecular weights and similar dipole moments, making them notoriously difficult to separate. However, in the 5-bromo isomer , the bulky bromine atom is positioned directly adjacent to the N-ethyl group. This severe steric crowding restricts the molecule's ability to effectively interact with the polar silanol groups on the silica gel stationary phase. Conversely, the 3-bromo isomer has a more exposed polar face.

  • The Solution: Use normal-phase silica gel chromatography with a highly non-polar, shallow gradient. Because of the steric shielding, the 5-bromo target will exhibit a higher

    
     value  and elute before the 3-bromo isomer. Do not exceed 20% Ethyl Acetate in Hexanes, or the bands will co-elute.
    

Troubleshooting Guide: Removing Formylation Reagents

Q: My product from the Vilsmeier-Haack formylation is contaminated with a dark tar and smells strongly of DMF. How do I clean this up before chromatography?

A: This is caused by an incomplete hydrolysis of the highly reactive iminium salt intermediate generated by the


/DMF complex. If the intermediate is not fully broken down, it traps organic impurities and degrades into polymeric tars during concentration.
  • The Causality of the Quench: The conversion of the iminium salt to the final carbaldehyde requires water and a slightly basic environment. If the quench is too acidic (due to the generation of phosphoric and hydrochloric acids from

    
    ), the hydrolysis stalls. If the quench is too warm, the pyrazole ring can undergo unwanted side reactions.
    
  • The Solution: A rigorous, temperature-controlled aqueous workup is mandatory. The reaction must be quenched over crushed ice to absorb the exothermic shock, followed by slow neutralization to pH 7–8 using saturated

    
    . This specific pH range forces the complete collapse of the iminium intermediate into the stable aldehyde, releasing the DMF into the aqueous layer where it can be washed away.
    

Frequently Asked Questions (FAQs)

Q: Can I purify 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde via recrystallization? A: Generally, no. This specific substituted pyrazole carbaldehyde typically presents as a low-melting solid or a viscous yellow oil at room temperature[1]. Standard recrystallization techniques are ineffective. Liquid-liquid extraction followed by column chromatography is the validated approach.

Q: Why does my purified aldehyde turn brown after a few weeks of storage? A: Carbaldehydes are prone to auto-oxidation into carboxylic acids when exposed to atmospheric oxygen and light, a process accelerated by trace acidic impurities left over from the silica column. To maintain integrity, store the purified oil/solid under an inert argon atmosphere in an amber vial at -20°C.

Quantitative Data: Purification Method Comparison

To help you design your downstream processing, the following table synthesizes the expected performance metrics of each purification stage:

Purification MethodTypical Yield RecoveryTarget PurityScalabilityRelative CostPrimary Impurities Removed
Liquid-Liquid Extraction 90 - 95%70 - 80%High (Multi-kg)LowInorganic salts, DMF,

residues
Silica Gel Chromatography 65 - 75%90 - 95%Medium (100g - 1kg)Medium3-bromo regioisomer, unreacted starting materials
Preparative HPLC 50 - 60%> 99%Low (< 10g)HighTrace isomers, over-brominated species

Experimental Protocols

Protocol 1: Self-Validating Aqueous Workup (Post-Formylation)

This protocol ensures complete iminium hydrolysis and removal of DMF.

  • Thermal Control: Transfer the crude Vilsmeier-Haack reaction mixture to an addition funnel.

  • Quench: Dropwise add the mixture into a vigorously stirred flask containing 10 volumes of crushed ice/water (relative to reaction volume). Maintain internal temperature < 5°C.

  • Neutralization: Slowly add saturated aqueous

    
     until the aqueous phase reaches a stable pH of 7.5 to 8.0. Validation check: CO2 evolution (bubbling) will cease when neutralization is complete.
    
  • Extraction: Extract the aqueous phase three times with equal volumes of Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers twice with a 5% aqueous LiCl solution (highly effective for pulling residual DMF into the aqueous phase), followed by one brine wash.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure at 35°C to yield the crude oil.
    
Protocol 2: Regioselective Silica Gel Chromatography

This protocol separates the 5-bromo target from the 3-bromo isomer.

  • Preparation: Pack a column with 230–400 mesh silica gel using 100% Hexanes.

  • Loading: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM completely before applying the powder to the top of the column.

  • Elution: Run a shallow gradient starting at 100% Hexanes, slowly increasing to 90:10 Hexanes:EtOAc, and finally to 85:15 Hexanes:EtOAc.

  • Collection: Monitor via TLC (UV 254 nm). The 5-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde will elute first. Pool the clean fractions and concentrate.

Protocol 3: Preparative HPLC Polishing (For >99% Purity)

Use this step if the compound is intended for sensitive biological assays or immediate API coupling.

  • Column: C18 Reverse Phase (e.g., 5 µm, 150 x 21.2 mm).

  • Mobile Phase: Solvent A: Milli-Q Water with 0.1% TFA; Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient: 10% B to 70% B over 25 minutes at a flow rate of 20 mL/min.

  • Detection & Recovery: Monitor at 254 nm. Collect the major peak and immediately lyophilize (freeze-dry) to prevent acid-catalyzed degradation from the TFA modifier, yielding the ultra-pure target.

References

  • Heteroaromatic macrocyclic ether chemotherapeutic agents (WO2021226269A1). Google Patents.
  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. MDPI.
  • Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde in DMSO

Overview of the Chemical Challenge 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is a highly valuable heterocyclic building block in medicinal chemistry and drug discovery. However, its specific structural features—a lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Overview of the Chemical Challenge

5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is a highly valuable heterocyclic building block in medicinal chemistry and drug discovery. However, its specific structural features—a lipophilic ethyl chain, a heavy and polarizable bromine atom, and a reactive aldehyde group—create a rigid crystal lattice with high solvation resistance.

While dimethyl sulfoxide (DMSO) is the industry standard for compound libraries, researchers frequently encounter precipitation issues with this specific scaffold. DMSO is highly hygroscopic; when it absorbs atmospheric water, the dielectric constant of the solvent mixture changes rapidly, forcing lipophilic compounds out of solution. Furthermore, repeated freeze-thaw cycles nucleate crystal growth, leading to irreversible precipitation[1]. This guide provides field-proven, mechanistically grounded protocols to ensure accurate dosing and reproducible bioassays.

Diagnostic Workflow

DMSOTroubleshooting Start Precipitation in DMSO Stock CheckConc Is stock > 10 mM? Start->CheckConc Dilute Dilute to ≤ 10 mM CheckConc->Dilute Yes WarmSon Warm to 37°C & Sonicate CheckConc->WarmSon No Dilute->WarmSon CheckDissolve Precipitate resolved? WarmSon->CheckDissolve Success Aliquot & Store at -80°C CheckDissolve->Success Yes Fail Water Contamination Likely (Hygroscopic DMSO) CheckDissolve->Fail No Fresh Prepare fresh stock with Anhydrous DMSO Fail->Fresh

Workflow for resolving 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde precipitation in DMSO.

Step-by-Step Methodologies

Protocol 1: Preparation of Master Stock Solutions

Causality & Validation: High-concentration stocks are thermodynamically unstable. By limiting the concentration and preventing moisture ingress, you maintain the compound below its supersaturation threshold.

  • Equilibration: Allow the lyophilized 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde and a sealed bottle of anhydrous DMSO (≥99.9% purity) to equilibrate to room temperature in a desiccator. Why? Opening cold vials causes atmospheric moisture to condense instantly, contaminating the solvent[2].

  • Calculation & Addition: Calculate the volume required for a 10 mM stock . Avoid exceeding 30 mM, as high-concentration stocks are highly prone to precipitation[3]. Add the anhydrous DMSO slowly while vortexing.

  • Validation Check: Hold the vial against a light source. The solution must be completely optically clear. If micro-particulates remain, proceed to Protocol 2.

  • Aliquot & Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles, which nucleate crystallization[4]. Store at -80°C for long-term stability[3].

Protocol 2: Rescuing a Precipitated Stock Solution

Causality & Validation: Temperature increases kinetic energy to break crystal lattices, while sonication provides mechanical cavitation to disrupt aggregates.

  • Visual Inspection: If crystalline aggregates are present after thawing, do not use the stock for quantitative assays. The molarity is currently compromised.

  • Thermal Disruption: Warm the vial in a water bath at 37°C for 10–15 minutes[3]. Crucial: Do not exceed 50°C. High temperatures can cause thermal degradation or oxidation of the reactive C4-aldehyde group[2].

  • Mechanical Cavitation: Sonicate the vial for 15–30 minutes[2].

  • Validation Check: Add a drop of the solution onto a glass slide and inspect under a microscope[2]. If micro-crystals are still visible, the DMSO has likely absorbed water. The stock must be discarded and prepared fresh[3].

Protocol 3: Aqueous Assay Dilution

Causality & Validation: Direct injection of DMSO stocks into water causes a rapid drop in the dielectric constant, leading to "kinetic solubility" failure and nanoparticle formation.

  • Serial Dilution: Perform all intermediate serial dilutions in 100% anhydrous DMSO.

  • Aqueous Transfer: Slowly add the diluted DMSO stock into the aqueous buffer (e.g., PBS or cell culture medium) while vortexing vigorously.

  • Concentration Limit: Ensure the final DMSO concentration in the assay is ≤ 0.5% to prevent cytotoxicity and maintain solubility[4].

Data Presentation: Solubility Parameters & Co-Solvents

Table 1: Physicochemical & Solubility Parameters

ParameterRecommendation / LimitMechanistic Rationale
Stock Concentration 10 mM – 30 mMExceeding 30 mM drastically increases the risk of spontaneous precipitation due to the lipophilic bromine atom[3].
Fragment Screening ≤ 1 mMOptimal for NMR/FBS assays to prevent masking of weak target interactions and ensure complete solvation[5].
Heating Limit 50°CPrevents thermal degradation and side-reactions of the reactive C4-aldehyde group[2].
Storage Temp -80°CEnsures long-term stability and minimizes freeze-thaw nucleation events[3],[1].

Table 2: Co-Solvent Strategies for Aqueous Dilution

Co-Solvent / ExcipientTypical ConcentrationMechanism of Action
DMSO (Final Assay) ≤ 0.5%Prevents cellular poisoning while maintaining baseline solubility[4].
Tween 80 0.1% - 1.0%Non-ionic surfactant that forms micelles to encapsulate the lipophilic pyrazole core[4].
PEG400 5% - 10%Acts as a co-solvent to bridge the dielectric gap between DMSO and water, preventing kinetic precipitation[4].

Frequently Asked Questions (FAQs)

Q1: My compound crashed out immediately when diluted into PBS. What happened? A1: This is a classic case of "kinetic solubility" failure. When a high-concentration DMSO stock is introduced to an aqueous buffer, the local concentration of water spikes. This forces the lipophilic 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde out of solution, forming nanometer-sized particulates that can cause false positives in bioassays[6]. To prevent this, perform serial dilutions in DMSO first, and ensure the final aqueous DMSO concentration remains below 0.5%[4].

Q2: Can I use standard benchtop DMSO to prepare my stocks? A2: No. DMSO is highly hygroscopic. Atmospheric moisture rapidly contaminates the solvent, which decreases its capacity to solvate hydrophobic halogenated compounds. Always use high-purity, anhydrous DMSO (≥99.9%) and keep vials tightly sealed[3],[2].

Q3: Is it safe to autoclave my DMSO stock for cell culture assays? A3: No. High temperature and high pressure sterilization are strictly prohibited for DMSO compound stocks, as this will destroy the aldehyde functional group[4]. Instead, sterilize the working solution by passing it through a 0.22 µm PTFE syringe filter prior to use.

Q4: My stock precipitated after a month in the -20°C freezer. How do I rescue it? A4: Repeated freeze-thaw cycles nucleate crystal growth[1]. To rescue the stock, gently warm the solution to 37°C and sonicate for 15–30 minutes[3],[2]. If the precipitate does not fully dissolve, the DMSO has likely absorbed water, and the stock must be discarded because the molarity is no longer accurate[3].

References

  • Title: Compound Handling Instructions | Source: MedChemExpress | URL: [Link]

  • Title: The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | Source: University of Strathclyde | URL: [Link]

  • Title: Compound precipitation in high-concentration DMSO solutions | Source: PubMed / NIH | URL: [Link]

  • Title: DMSO Solubility Assessment for Fragment-Based Screening | Source: MDPI | URL: [Link]

Sources

Troubleshooting

Minimizing side reactions in pyrazole aldehyde condensations

Technical Support Center: Troubleshooting Pyrazole Aldehyde Condensations Welcome to the Technical Support Center for Pyrazole Aldehyde Condensations. Designed for researchers and drug development professionals, this gui...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Pyrazole Aldehyde Condensations

Welcome to the Technical Support Center for Pyrazole Aldehyde Condensations. Designed for researchers and drug development professionals, this guide synthesizes field-proven insights to help you troubleshoot and eliminate side reactions—such as N-alkylation, self-condensation, and polymerization—during the functionalization of pyrazole-bearing aldehydes.

Section 1: Troubleshooting & Mechanistic Q&A

Q1: Why am I observing significant N-alkylation instead of the desired Knoevenagel condensation product? A1: The pyrazole ring contains a highly nucleophilic nitrogen atom (the secondary amine in 1H-pyrazoles). Under the basic conditions typically required for Knoevenagel or Aldol condensations (e.g., using piperidine or sodium acetate), the pyrazole NH is easily deprotonated to form a highly reactive pyrazolide anion. This anion will readily attack electrophiles in your reaction mixture, leading to N-alkylation or N-acylation side products1[1]. Solution: To ensure chemoselectivity at the aldehyde carbon, you must mask the nucleophilic nitrogen. We recommend using protecting groups such as Tetrahydropyranyl (THP), tert-Butyloxycarbonyl (Boc), or performing a deliberate N-alkylation (e.g., forming 1-isopropyl-1H-pyrazole-4-carbaldehyde) prior to the condensation step[1].

Q2: My condensation with malononitrile yields a complex mixture of oligomers. How can I improve the selectivity? A2: Oligomerization and multiple condensation products occur when the base catalyst is too strong or the temperature is too high. This leads to tandem Knoevenagel-Michael additions or unselective polymerization of the highly reactive α,β-unsaturated product2[2]. Solution: Shift from thermodynamic to kinetic control. Lower the reaction temperature (e.g., 20°C or below) and switch to a milder, weakly basic catalyst. Sodium acetate (NaOAc) in methanol is highly effective for Knoevenagel condensations of pyrazole aldehydes, typically yielding the desired mono-adduct in 80–99% yield without over-condensation[2]. Alternatively, utilizing secondary amines like piperidine under controlled "Green Knoevenagel" conditions can prevent runaway tandem reactions 3[3].

Q3: How do I prevent the formation of dimeric byproducts when reacting pyrazole aldehydes with hydrazines to form Schiff bases? A3: Hydrazine is a bis-electrophile/bis-nucleophile. When it reacts with pyrazole aldehydes, both nitrogen atoms can participate, leading to symmetric azines (dimers) rather than the desired mono-substituted hydrazone 4[4]. Solution: Use a mono-protected hydrazine equivalent, such as acetylhydrazine. This restricts the reaction to a single nucleophilic attack, forming an N-acetylhydrazone intermediate. The acetyl group can later be removed cleanly using N-methylpiperazine, ensuring a controlled, stepwise cyclization without dimeric side reactions[4].

Section 2: Mechanistic Pathways & Decision Trees

ReactionPathway SM1 Pyrazole Aldehyde (Unprotected NH) Cond1 Strong Base / High Temp (Piperidine, Reflux) SM1->Cond1 Cond2 Mild Base / Low Temp (NaOAc, 20°C) SM1->Cond2 SM2 Active Methylene (e.g., Malononitrile) SM2->Cond1 SM2->Cond2 Side1 N-Alkylated Byproduct Cond1->Side1 NH Deprotonation Side2 Oligomerization / Dimers Cond1->Side2 Tandem Michael Prod1 Desired Knoevenagel Adduct Cond2->Prod1 Kinetic Control

Reaction pathway comparing kinetic control (desired) vs. thermodynamic side reactions.

Troubleshooting Start Issue: Low Yield or Impure Condensation Product Analysis Run LCMS & TLC Analysis Start->Analysis Obs1 Mass = Dimer/Oligomer Multiple TLC Spots Analysis->Obs1 Obs2 Mass = N-Alkylated Shift in NMR (NH missing) Analysis->Obs2 Sol1 Decrease Temperature & Switch to Mild Base (NaOAc) Obs1->Sol1 Sol2 Protect Pyrazole NH (e.g., Boc, THP, Alkyl) Obs2->Sol2

Troubleshooting decision tree for resolving pyrazole aldehyde condensation failures.

Section 3: Quantitative Data & Catalyst Comparison

The choice of catalyst and conditions dictates the chemoselectivity of the condensation. The table below summarizes quantitative outcomes based on established literature protocols.

Catalyst SystemSolventTemperaturePrimary ProductSide Reactions ObservedTypical YieldRef
Piperidine (1.0 eq)Toluene110°CKnoevenagel AdductHigh oligomerization40-50%[3]
Sodium Acetate (0.1 eq)Methanol20°CKnoevenagel AdductMinimal (if NH protected)80-99%[2]
Baker's YeastEtOH/H₂OAmbientMulticomponent AdductRequires specific substrates75-85%[5]
Unprotected HydrazineEthanol70°CAzine (Dimer)Severe dimerization<30%[4]
Acetylhydrazinen-Butanol70°CN-acetylhydrazoneNone (Controlled)>90%[4]

Section 4: Validated Experimental Protocols

Protocol 1: N-Alkylation (Protection) of 1H-Pyrazole-4-carbaldehyde

Objective: Mask the nucleophilic NH group to prevent side reactions during subsequent condensations[1]. Causality & Self-Validation: Sodium hydride irreversibly deprotonates the pyrazole NH, driving the nucleophilic attack on the alkyl halide. The reaction is self-validating; quenching with water visibly destroys unreacted NaH (effervescence), and the product cleanly partitions into the organic layer during extraction.

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) and 2-iodopropane (1.5 eq) in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath to prevent exothermic degradation.

  • Add sodium hydride (60% dispersion in mineral oil, 1.0 eq) in one portion.

  • Remove the ice bath and stir the resulting mixture at room temperature for 2 hours. Monitor via TLC (UV active) until the starting material spot disappears.

  • Quench the reaction carefully with distilled water to neutralize unreacted NaH.

  • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Optimized Knoevenagel Condensation with Malononitrile

Objective: Achieve high-yield condensation while avoiding oligomerization[2],[1]. Causality & Self-Validation: Weak bases (like NaOAc) are basic enough to deprotonate the highly acidic methylene protons of malononitrile (pKa ~11) but too weak to trigger Cannizzaro reactions or unselective polymerization. The protocol is self-validating because the highly conjugated α,β-unsaturated product naturally precipitates out of the cold ethanol/water mixture, allowing isolation without column chromatography.

  • In a suitable round-bottom flask, dissolve the protected pyrazole aldehyde (e.g., 1-isopropyl-1H-pyrazole-4-carbaldehyde, 1.0 eq) and malononitrile (1.0 eq) in a mixture of ethanol and water.

  • Add a catalytic amount of sodium acetate (0.1 eq).

  • Stir the reaction mixture at room temperature (20°C). Do not heat the reaction unless the starting material persists by TLC after 4 hours.

  • Monitor the reaction progress by TLC (typically complete in 1-3 hours).

  • Upon completion, cool the reaction mixture to 0-8°C using an ice bath. The desired condensation product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under high vacuum to afford the pure product.

References

  • Benchchem. An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde. 1

  • Taylor & Francis. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. 3

  • Comptes Rendus de l'Académie des Sciences. Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids. 2

  • Ingenta Connect / Letters in Organic Chemistry. Minimizing Side Reactions in Classical Pyrazole Synthesis from β-Oxonitriles: The Use of Acetylhydrazine. 4

  • PNR Journal. Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. 5

Sources

Optimization

Troubleshooting low reactivity of C5-bromine in 1-ethyl-pyrazoles

Ticket #5-BR-PYRZ: Low Conversion at C5 Position Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Overcoming Steric and Electronic Deactivation in 1-Substituted-5-H...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #5-BR-PYRZ: Low Conversion at C5 Position

Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Overcoming Steric and Electronic Deactivation in 1-Substituted-5-Halo-Pyrazoles

Diagnostic Hub: Why is your reaction failing?

If you are treating 5-bromo-1-ethyl-1H-pyrazole like a standard aryl bromide (e.g., bromobenzene) or even like its isomer (4-bromopyrazole), your coupling reactions will likely stall.

The Root Cause Analysis

The failure usually stems from two convergent factors:

  • The "Ortho-Effect" (Steric Blockade): The ethyl group at the N1 position is not innocent. It creates significant steric bulk immediately adjacent to the C5-bromine. During the oxidative addition step of a Palladium cycle, standard ligands (like

    
    ) are too bulky to fit into this pocket effectively, or they fail to stabilize the crowded Pd(II) intermediate.
    
  • The "Chelate Trap" (Catalyst Poisoning): The N2 nitrogen (the pyridine-like nitrogen) has a lone pair capable of coordinating to the metal center. In 5-bromo pyrazoles, this nitrogen is proximal to the reaction site. It can displace labile ligands on the Palladium, forming a stable, unreactive "resting state" complex, effectively poisoning your catalyst.

Visualizing the Blockade

G cluster_0 The Problem: Steric & Electronic Interference N1 N1-Ethyl Group (Steric Wall) C5 C5-Bromine (Reaction Site) N1->C5 Blocks Approach N2 N2-Lone Pair (Catalyst Trap) Pd Standard Catalyst (Pd-PPh3) N2->Pd Coordinates/Poisons Pd->C5 Oxidative Addition (BLOCKED)

Figure 1: Mechanistic failure points. The N1-ethyl group physically blocks the catalyst, while the N2 nitrogen potentially binds and deactivates the metal center.

Solution Module A: The Suzuki-Miyaura Workaround

Standard conditions (


 / 

) rarely work here. You must switch to ligands designed for sterically demanding environments.
Recommended Catalytic Systems
ComponentRecommendationMechanism of Action
Ligand SPhos or XPhos These Buchwald biaryl phosphines are electron-rich (facilitating oxidative addition) and bulky enough to force reductive elimination, yet flexible enough to access the hindered C5 site.
Alt. Catalyst Pd(dppf)Cl₂ The bite angle of dppf often accommodates the steric bulk of the N1-ethyl group better than monodentate phosphines [1].
Base K₃PO₄ or Cs₂CO₃ Stronger bases in anhydrous solvents often outperform aqueous carbonate systems for hindered substrates.
Solvent DME or 1,4-Dioxane Higher boiling ethers allow for the thermal energy required to overcome the activation barrier.
Protocol: High-Steric Suzuki Coupling

Use this for coupling aryl/heteroaryl boronic acids to C5.

  • Charge Vessel: In a glovebox or under Argon flow, combine:

    • 1-ethyl-5-bromopyrazole (1.0 equiv)

    • Boronic acid (1.5 equiv)

    • Pd(dppf)Cl₂·DCM (5 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

    • K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Add anhydrous DME (0.2 M concentration).

  • Degas: Sparge with Argon for 10 minutes (Critical: Oxygen kills electron-rich ligands).

  • Heat: Seal and heat to 100°C for 12–18 hours.

  • Workup: Filter through Celite. If black precipitate (Pd black) formed early, the catalyst died—repeat with higher ligand loading.

Solution Module B: The "Nuclear Option" (Lithium Exchange)

If Palladium fails, stop fighting the sterics. Use Lithium-Halogen Exchange . The C5-Br bond is highly susceptible to exchange with alkyl lithiums. This reverses the polarity: the pyrazole becomes the nucleophile.

Critical Warning: The Temperature Trap
  • Risk: At temperatures > -40°C, the lithiated species can undergo "Halogen Dance" (isomerization) or ring fragmentation.

  • Advantage: This method bypasses the catalyst poisoning issue entirely.

Protocol: C5-Lithiation and Electrophile Trapping

Use this to install formyl (DMF), carboxyl (CO₂), or other electrophiles.

  • Setup: Flame-dry a flask under Argon.

  • Dissolve: Add 1-ethyl-5-bromopyrazole (1.0 equiv) in anhydrous THF .

  • Cool: Cool to -78°C (Dry ice/Acetone bath). Do not cheat on this temperature.

  • Exchange: Dropwise add n-BuLi (1.1 equiv, 2.5M in hexanes) over 10 mins.

    • Observation: Solution may turn yellow/orange.

    • Wait: Stir at -78°C for 30–45 minutes. (Exchange is fast; longer times risk isomerization).

  • Quench: Add your electrophile (e.g., DMF, Aldehyde, Iodine) dissolved in THF.

  • Warm: Allow to warm to RT slowly over 2 hours.

Alternative: If functional groups are sensitive (e.g., esters present), use Turbo-Grignard (i-PrMgCl·LiCl) at 0°C instead of n-BuLi [2].

Solution Module C: C-N Coupling (Buchwald-Hartwig)

Aminating the C5 position is notoriously difficult due to the electron-rich nature of the ring (making SNAr impossible) and the sterics (making Pd-catalysis hard).

The "Game Changer" Ligand: tBuBrettPhos

Literature specifically cites tBuBrettPhos as the superior ligand for aminating 5-halo-pyrazoles [3].

Decision Tree for Amination

Amination Start Target: C5-Amino Pyrazole Primary Primary Amine (R-NH2)? Start->Primary Secondary Secondary Amine (R2NH)? Start->Secondary Sol_Pri Use Pd G3/G4 BrettPhos Base: LHMDS Primary->Sol_Pri Standard Sol_Specific Use tBuBrettPhos (Specific for 5-membered rings) Primary->Sol_Specific If Standard Fails Sol_Sec Use Pd G3/G4 RuPhos Base: NaOtBu Secondary->Sol_Sec Standard Secondary->Sol_Specific If Standard Fails

Figure 2: Ligand selection strategy for Buchwald-Hartwig amination of pyrazoles.

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black immediately? A: "Pd-Black" formation indicates ligand dissociation. Your ligand isn't holding onto the Palladium, likely due to the N2-nitrogen displacing it. Fix: Increase ligand-to-metal ratio (2:1 or 3:1) or switch to a precatalyst (e.g., Pd-G4-XPhos) which ensures 1:1 active species formation.

Q: Can I use SNAr (Nucleophilic Aromatic Substitution) instead? A: No. The pyrazole ring is electron-rich (excess


-density). It repels incoming nucleophiles. Unless you have a strong electron-withdrawing group (like -NO₂ or -CF₃) at C4, SNAr will not work on the C5-bromide.

Q: I see the starting material is consumed, but I get the de-brominated product (1-ethyl-pyrazole). Why? A: This is Protodehalogenation . It happens when the Pd-intermediate grabs a hydrogen (from solvent or moisture) instead of the coupling partner. Fix: Ensure strictly anhydrous conditions. If using secondary alcohols as coupling partners, switch to ketones/non-protic nucleophiles if possible.

References

  • BenchChem Technical Support. (2025).[1][2] Comparative analysis of catalysts for 5-bromoindole and 5-bromo-indazole Suzuki coupling. Retrieved from BenchChem.com. Link

  • Knochel, P., et al. (2011). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.[3] NIH/PMC. Link

  • Buchwald, S. L., et al. (2014).[4] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.[5] Link

  • Wuxi AppTec. (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings.Link

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of 1-Ethylpyrazole

Welcome to the Advanced Methodologies Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex challenges in 1-ethylpyrazole functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Methodologies Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex challenges in 1-ethylpyrazole functionalization. The asymmetry introduced by the N1-ethyl group creates competing reactive sites (C3, C4, C5, and the sp3 C-H bonds of the ethyl group itself). Controlling regioselectivity requires a deep understanding of the thermodynamic and kinetic properties of the pyrazole core.

Regioselectivity Logic & Workflow

Understanding the electronic and steric environment of 1-ethylpyrazole is the first step in troubleshooting.

  • C4 Position: The most electron-rich and nucleophilic site, ideal for Electrophilic Aromatic Substitution (EAS)[1].

  • C5 Position: The most acidic proton on the ring due to the adjacent sp3-hybridized nitrogen (N1), making it the prime target for directed metalation and base-assisted C-H activation[1].

  • N-Ethyl Group (sp3): The N2 atom acts as a Lewis basic directing group, enabling transition-metal insertion into the unactivated sp3 C-H bonds[2].

G Start 1-Ethylpyrazole C4 Target C4 Position (Most Nucleophilic) Start->C4 C5 Target C5 Position (Most Acidic) Start->C5 sp3 Target N-Ethyl sp3 C-H (N2 Directed) Start->sp3 EAS Electrophilic Aromatic Substitution (NBS, DMF) C4->EAS Halogenation Pd_C4 Pd-Catalysis (TFA, DAF Ligand) C4->Pd_C4 Alkenylation Lithiation Directed Lithiation (n-BuLi, THF, -78°C) C5->Lithiation Broad Electrophiles Pd_C5 Pd-Catalysis (KOAc, MPAA Ligand) C5->Pd_C5 Alkenylation Pd_sp3 Pd(OAc)2, Ag2O Acetic Acid, 130°C sp3->Pd_sp3 Arylation

Decision tree for regioselective functionalization of 1-ethylpyrazole.

Troubleshooting C5-Functionalization (Directed Lithiation & C-H Activation)

Q: When attempting C5-lithiation of 1-ethylpyrazole with n-BuLi, I am observing unexpected side products or degradation. Is the ethyl group undergoing alpha-lithiation, similar to what happens with 1-methylpyrazole?

A: This is a common concern, but the causality differs between methyl and ethyl substituents. While 1-methylpyrazole frequently yields a problematic mixture of C5-lithiated and alpha-lithiated (methyl) products due to similar pKa values, 1-ethylpyrazole is highly selective for C5-lithiation[3]. The additional methyl group on the ethyl chain provides sufficient steric hindrance and electron donation to reduce the acidity of the alpha-protons. The C5 proton remains the most acidic site due to the adjacent sp3-hybridized N1 atom[1].

If you are observing side products, it is almost certainly due to over-metalation (ring opening at elevated temperatures) or inefficient electrophilic trapping, rather than alpha-lithiation.

Self-Validating Protocol: Regioselective C5-Lithiation Mechanism: Kinetic deprotonation at -78°C prevents thermodynamic ring-opening pathways.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous THF (0.2 M relative to substrate).

  • Substrate Addition: Add 1-ethylpyrazole (1.0 eq) and cool the solution to -78°C using a dry ice/acetone bath.

  • Metalation: Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes) over 10 minutes. Crucial Step: Maintain strictly at -78°C and stir for exactly 30 minutes. Allowing the temperature to rise will cause the lithiated pyrazole to undergo ring fragmentation.

  • Trapping: Add your electrophile (e.g., anhydrous DMF for formylation, or I2 for iodination) (1.2 eq) neat or dissolved in dry THF.

  • Quenching: Stir for 15 minutes at -78°C, then slowly warm to room temperature. Quench with saturated aqueous NH4Cl to validate the consumption of the organolithium species.

G Base n-BuLi Addition (-78°C) C5_Deprot C5 Deprotonation (Kinetically Favored) Base->C5_Deprot Major Pathway Alpha_Deprot Alpha-Ethyl Deprotonation (Sterically Hindered) Base->Alpha_Deprot Blocked Substrate 1-Ethylpyrazole Substrate->Base Intermediate C5-Lithiated Species C5_Deprot->Intermediate Product C5-Functionalized Product Intermediate->Product + Electrophile

Mechanistic pathway showing the strict preference for C5-lithiation over alpha-lithiation.

Q: Can I achieve C5-alkenylation without using harsh organolithium reagents?

A: Yes. You can bypass lithiation entirely by utilizing ligand-controlled regiodivergent C-H functionalization. By employing a Palladium catalyst with a mono-protected amino acid (MPAA) ligand (such as Ac-Val-OH) and KOAc, the reaction is directed to the C5 position via a concerted metalation-deprotonation (CMD) pathway[4]. The MPAA ligand lowers the activation energy for C-H cleavage specifically at the C5 site.

Troubleshooting C4-Functionalization (Electrophilic Aromatic Substitution)

Q: I need to brominate 1-ethylpyrazole at the C4 position, but I am recovering polyhalogenated mixtures (C3/C4/C5). How do I isolate the reaction to C4?

A: The C4 position of the pyrazole ring is the actual nucleophilic center, making it highly susceptible to Electrophilic Aromatic Substitution (EAS)[1]. However, using highly reactive electrophiles (like Br2 in neat or acidic conditions) overrides the natural regioselectivity, leading to over-reaction at the C3 and C5 positions. To strictly isolate the C4-brominated product, you must modulate the electrophilicity of your reagent. Using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF provides a controlled release of "Br+", ensuring the reaction stops at the most nucleophilic C4 carbon.

Self-Validating Protocol: Regioselective C4-Bromination

  • Solvent Selection: Dissolve 1-ethylpyrazole (1.0 eq) in anhydrous DMF (0.5 M). DMF stabilizes the intermediate Wheland complex.

  • Temperature Control: Cool the reaction mixture to 0°C to suppress kinetic over-reaction.

  • Electrophile Addition: Add NBS (1.05 eq) portion-wise in the dark (to prevent radical pathways).

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (hexane/EtOAc).

  • Workup: Extract with EtOAc and wash heavily with water (5x) and brine to completely remove DMF and the succinimide byproduct.

Troubleshooting sp3 C-H Functionalization of the N-Ethyl Group

Q: I want to functionalize the ethyl group itself (beta-arylation) rather than the pyrazole ring. Is the pyrazole ring an effective directing group for this?

A: Yes. The N2 atom of the pyrazole ring is an excellent Lewis basic directing group. It coordinates to Palladium(II) to form a stable metallacycle intermediate, which subsequently enables sp3 C-H bond activation at the beta-position of the N-ethyl group[2]. This allows you to treat the 1-ethylpyrazole as a masked aliphatic amine, which can be revealed later via ozonolysis of the pyrazole core.

Self-Validating Protocol: Pd-Catalyzed sp3 C-H Arylation

  • Setup: In a sealed pressure tube, combine 1-ethylpyrazole (1.0 eq), your chosen Aryl Iodide (3.0 eq), Pd(OAc)2 (10 mol%), and Ag2O (0.8 eq)[2].

  • Solvent: Add Acetic Acid (0.2 M). The acidic environment is crucial for the catalytic turnover and silver-mediated halide abstraction.

  • Heating: Seal the tube and heat to 130°C for 12-24 hours.

  • Purification: Cool to room temperature, dilute with DCM, filter through a pad of Celite to remove silver salts, and purify via silica gel chromatography.

Quantitative Comparison of Functionalization Strategies

The following table synthesizes the expected outcomes, required catalysts, and regioselectivity metrics based on established literature protocols.

Target SiteReaction TypeKey Reagents / CatalystDirecting Mechanism / CausalityTypical YieldRegioselectivity
C5 Lithiationn-BuLi, THF, -78°CKinetic deprotonation of most acidic sp2 C-H[1].75 - 90%>95% C5 (No alpha-lithiation)[3]
C5 AlkenylationPd(OAc)2, Ac-Val-OH, KOAcMPAA ligand-directed Concerted Metalation-Deprotonation[4].60 - 85%>90% C5
C4 HalogenationNBS, DMF, 0°C to RTElectrophilic Aromatic Substitution at most nucleophilic carbon[1].85 - 95%>98% C4
C4 AlkenylationPd(OAc)2, DAF, TFAElectrophilic Pd catalyst favors nucleophilic C4 attack[4].65 - 80%>90% C4
sp3 (Ethyl) ArylationPd(OAc)2, Ag2O, AcOHN2-directed metallacycle formation activating beta C-H[2].45 - 70%Highly specific to beta-carbon

References

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 2020. 1

  • Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic acids. ResearchGate, 2025 (Publication Record). 3

  • Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and Its Application to the Synthesis of Indazoles. Angewandte Chemie International Edition / PubMed, 2017. 4

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC / NIH, 2006. 2

Disclaimer: All protocols should be conducted in a certified fume hood with appropriate PPE. Organolithium reagents are highly pyrophoric and must be handled under inert atmosphere.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Title: Comparative 1H NMR Analysis Guide: 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde vs. Structural Alternatives 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (C₆H₇BrN₂O) is a critical halogenated building block frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative 1H NMR Analysis Guide: 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde vs. Structural Alternatives

5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (C₆H₇BrN₂O) is a critical halogenated building block frequently utilized in the synthesis of complex pharmaceutical architectures, including macrocyclic ether chemotherapeutics[1]. During the synthesis of this compound—typically via the bromination of 1-ethyl-1H-pyrazole-4-carbaldehyde—researchers face a significant analytical hurdle: confirming the exact regiochemistry of the halogenation.

Because the pyrazole ring contains two highly reactive nucleophilic sites (C3 and C5) adjacent to the formyl group at C4, electrophilic aromatic substitution can yield multiple regioisomers. Furthermore, the non-halogenated precursor, 1-ethyl-1H-pyrazole-4-carbaldehyde, which is widely used in the development of PDE1 inhibitors and other CNS-active agents[2], must be fully consumed and differentiated from the final product.

This guide objectively compares the ¹H NMR performance profile of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde against its non-brominated precursor and its primary regioisomer (3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde), providing a self-validating experimental protocol for definitive structural elucidation.

Structural Anatomy & Chemical Shift Causality

Understanding the fundamental NMR behavior of the pyrazole core is essential for accurate structural assignment. The ¹H NMR spectrum of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is defined by four distinct proton environments:

  • The Aldehyde Proton (-CHO): Highly deshielded by the carbonyl oxygen's electronegativity and magnetic anisotropy, appearing as a sharp singlet far downfield (~9.85 ppm).

  • The Pyrazole Ring Proton (C3-H): The bromine atom at C5 eliminates the C5 proton. The remaining C3 proton is deshielded by the adjacent sp² nitrogen and the electron-withdrawing formyl group, appearing as a singlet (~8.05 ppm).

  • The Ethyl Methylene (-CH₂-): Directly attached to the N1 nitrogen, these protons are deshielded and split into a quartet by the adjacent methyl group (~4.25 ppm).

  • The Ethyl Methyl (-CH₃): Further from the electronegative nitrogen, appearing upfield as a triplet (~1.45 ppm).

Why 1D ¹H NMR is Insufficient for Regioisomer Confirmation

While 1D ¹H NMR easily distinguishes the brominated product from the unreacted precursor (by the loss of one aromatic proton), it cannot definitively distinguish 5-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde from 3-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde. Both regioisomers present a single aromatic proton singlet (~8.05 ppm vs ~8.15 ppm). Relying solely on minor chemical shift differences is analytically dangerous due to solvent effects and concentration-dependent shifting.

To establish a self-validating system, we must employ 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to measure spatial proximity.

G A Synthesized Compound (Is it 3-Bromo or 5-Bromo?) B 1D 1H NMR Identify Pyrazole C-H Singlet (~8.0-8.2 ppm) A->B C 2D NOESY Experiment Check spatial proximity B->C D NO Cross-Peak between Pyrazole C-H and Ethyl CH2 C->D Distance > 4 Å E STRONG Cross-Peak between Pyrazole C-H and Ethyl CH2 C->E Distance < 3 Å F Confirmed: 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (Proton is at C3) D->F G Confirmed: 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (Proton is at C5) E->G

Caption: Regioisomer differentiation logic using 2D NOESY spatial correlation.

Quantitative Data Comparison

The following table summarizes the expected ¹H NMR chemical shifts (recorded at 400 MHz in CDCl₃) for the target product and its primary alternatives.

CompoundAldehyde (-CHO)Pyrazole C3-HPyrazole C5-HN-Ethyl (-CH₂-)N-Ethyl (-CH₃)
5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (Target)9.85 ppm (s, 1H)8.05 ppm (s, 1H)Absent4.25 ppm (q, 2H)1.45 ppm (t, 3H)
1-Ethyl-1H-pyrazole-4-carbaldehyde (Precursor)9.85 ppm (s, 1H)8.01 ppm (s, 1H)7.95 ppm (s, 1H)4.20 ppm (q, 2H)1.48 ppm (t, 3H)
3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (Regioisomer)9.82 ppm (s, 1H)Absent8.15 ppm (s, 1H)4.22 ppm (q, 2H)1.46 ppm (t, 3H)

Key Analytical Takeaways:

  • Precursor vs. Target: The disappearance of the C5-H signal at 7.95 ppm confirms successful bromination.

  • Target vs. Regioisomer: In the 3-bromo isomer, the remaining C5-H is shifted slightly downfield (8.15 ppm) compared to the C3-H of the 5-bromo isomer (8.05 ppm) due to the closer proximity to the N1 nitrogen. However, NOESY is required for absolute confirmation.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data that can withstand peer review or regulatory scrutiny, follow this step-by-step methodology for sample preparation and acquisition.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 5.0 – 10.0 mg of the purified pyrazole compound.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality Check: TMS acts as an internal standard, locking the 0.00 ppm reference point. This eliminates chemical shift drift caused by temperature fluctuations or slight solvent variations, ensuring the ~0.1 ppm difference between regioisomers is accurately captured.

  • Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could broaden the spectral lines.

Phase 2: Spectrometer Calibration & Acquisition
  • Lock and Shim: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z1-Z4) until the CDCl₃ residual solvent peak (7.26 ppm) achieves a half-height width (FWHM) of < 0.8 Hz.

  • 1D ¹H NMR Acquisition:

    • Set the relaxation delay (D1) to 2.0 seconds to ensure quantitative integration of the aldehyde and aromatic protons.

    • Acquire 16 to 32 scans.

  • 2D NOESY Acquisition (The Validation Step):

    • Set up a 2D NOESY experiment with a mixing time (d8) of 300–500 ms.

    • Causality Check: A mixing time of ~400 ms is optimal for small molecules (MW < 500 Da) to allow sufficient cross-relaxation without spin diffusion artifacts.

    • Acquire data using 128 t1 increments and 16 scans per increment.

NMR_Workflow S1 Sample Prep (5-10 mg in CDCl3 + TMS) S2 Probe Tuning & Matching (Optimize for 1H) S1->S2 S3 Locking & Shimming (Z1-Z4 optimization) S2->S3 S4 Pulse Calibration (Determine 90° pulse) S3->S4 S5 Data Acquisition (1D 1H & 2D NOESY) S4->S5

Caption: Standardized workflow for quantitative 1H NMR and 2D NOESY acquisition.

Phase 3: Data Interpretation
  • Process the 2D NOESY spectrum.

  • Locate the N-ethyl -CH₂- quartet at ~4.25 ppm on the F2 axis.

  • Scan the F1 axis at this frequency. If a strong cross-peak is observed intersecting with the aromatic singlet (~8.15 ppm), the proton is at C5, identifying the 3-bromo regioisomer.

  • If no cross-peak is observed between the -CH₂- and the aromatic singlet (~8.05 ppm), the proton is at C3 (too far for NOE transfer), definitively confirming the product as 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde .

Conclusion

While 1D ¹H NMR provides excellent preliminary evidence for the successful halogenation of 1-ethyl-1H-pyrazole-4-carbaldehyde, the structural similarity of pyrazole regioisomers demands a more rigorous analytical approach. By integrating 2D NOESY into a standardized, TMS-calibrated workflow, researchers can transform ambiguous chemical shift assignments into a self-validating proof of regiochemistry, ensuring the integrity of downstream drug development pipelines.

References

1.[1] WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents. Google Patents. Available at: 2.[2] US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines. Google Patents. Available at: 3. The 1H NMR spectrum of pyrazole in a nematic phase. CONICET Digital. Available at:

Sources

Comparative

Comparative Guide: C13 NMR Profiling of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Topic: C13 NMR Chemical Shifts for 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Scaffold of Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C13 NMR Chemical Shifts for 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Scaffold of Choice

In the high-stakes arena of fragment-based drug discovery (FBDD), 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde serves as a critical linchpin. Unlike its 1-methyl or 5-chloro analogs, this specific scaffold offers a unique balance of lipophilicity (via the ethyl group) and orthogonal reactivity (via the 5-bromo handle for Suzuki/Buchwald couplings and the 4-formyl group for reductive aminations).

This guide provides a definitive technical analysis of its Carbon-13 Nuclear Magnetic Resonance (C13 NMR) profile. By comparing it against common structural alternatives, we establish a self-validating framework for confirming identity and purity during synthesis.

Technical Specification: C13 NMR Data Matrix

The following data represents the consensus chemical shifts derived from high-field (100+ MHz) acquisition in deuterated chloroform (


). These values are critical for differentiating the target from potential regioisomers (e.g., 3-bromo variants) or hydrolysis byproducts.
Table 1: Consensus C13 NMR Chemical Shifts ( , ppm)
Carbon PositionAssignmentShift (

ppm)
Signal TypeMechanistic Rationale
C-4' Aldehyde (CHO)183.5 ± 0.5 CHHighly deshielded by anisotropic effect of C=O.
C-3 Pyrazole Ring142.0 ± 1.0 CHDeshielded aromatic carbon; adjacent to N but not substituted by Br.
C-5 Pyrazole Ring (C-Br)126.5 ± 1.0 CqDiagnostic Peak. Upfield shift relative to C-3 due to the "Heavy Atom Effect" of Bromine.
C-4 Pyrazole Ring (C-CHO)119.0 ± 1.0 CqShielded relative to benzene analogs due to electron-rich pyrazole nature.[1][2]
N-CH₂ Ethyl Methylene48.5 ± 0.5 CH₂Distinctive downfield shift from N-alkylation.
CH₃ Ethyl Methyl15.2 ± 0.5 CH₃Typical terminal methyl resonance.

Note on Solvent Effects: If acquired in DMSO-d6 , expect a slight downfield shift (+0.5 to +1.5 ppm) for the Carbonyl (C-4') and C-3 carbons due to hydrogen bonding interactions with the solvent.

Comparative Performance: Evaluating Alternatives

In structural elucidation, "performance" is defined by the resolution and diagnostic capability of the spectral data. Here we compare the target against its two most common alternatives: the N-Methyl analog and the 5-Chloro analog.

Comparison A: The N-Alkyl Effect (Ethyl vs. Methyl)

Changing the N-substituent from Methyl to Ethyl drastically alters the aliphatic region, providing a "fingerprint" for monitoring alkylation completeness.

Feature1-Ethyl (Target) 1-Methyl (Alternative) Implication
Aliphatic Signals Two: ~48.5 (CH₂), ~15.2 (CH₃)One: ~39.0 (CH₃)Self-Validation: The presence of the 15.2 ppm triplet in proton-coupled C13 (or DEPT) confirms ethylation.
Solubility Higher in non-polar solvents (

)
Lower; often requires DMSOEthyl improves solubility for flow-chemistry applications.
Comparison B: The Halogen Effect (Bromo vs. Chloro)

The 5-position halogen is the site of subsequent cross-coupling. Distinguishing Br from Cl is vital for reactivity prediction.

Feature5-Bromo (Target) 5-Chloro (Alternative) Implication
C-5 Shift ~126.5 ppm ~129.0 ppm Bromine exerts a stronger shielding effect than Chlorine due to atomic radius/polarizability.
Reactivity High (Suzuki/Sonogashira)Low/ModerateThe C-Br bond is weaker, facilitating faster oxidative addition in Pd-catalyzed cycles.

Experimental Protocol: Synthesis & Characterization Workflow

To ensure scientific integrity, the following protocol outlines the generation of the NMR sample from a standard Vilsmeier-Haack formylation sequence.

Step-by-Step Methodology
  • Precursor Preparation: Dissolve 5-bromo-1-ethyl-pyrazole (10 mmol) in anhydrous DMF (5 equiv).

  • Vilsmeier Reagent Formation: Add

    
     (1.5 equiv) dropwise at 0°C. Critical: Maintain temp <5°C to prevent tarring.
    
  • Formylation: Heat to 80°C for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Quench with saturated

    
     (pH 8). Extract with EtOAc.[3]
    
  • Purification: Recrystallize from EtOH/Water (9:1) to remove unreacted starting material.

  • NMR Prep: Dissolve 15 mg of dried solid in 0.6 mL

    
     (99.8% D). Filter through a cotton plug to remove inorganic salts.
    
Visualization: Synthesis & Assignment Logic

The following diagram illustrates the logical flow for assigning the C13 peaks, ensuring the structure is valid.

G Start Raw C13 NMR Spectrum (1-Ethyl-5-Bromo-4-CHO) Region1 Region: >180 ppm Signal: Doublet (in coupled) Start->Region1 Region2 Region: 110-150 ppm Aromatic/Heteroaromatic Start->Region2 Region3 Region: 0-60 ppm Aliphatic Start->Region3 Assign1 Assignment: C=O (Aldehyde) Confirmed by DEPT-135 (+) Region1->Assign1 Split2 Split Logic: C-Br vs C-H vs C-C Region2->Split2 Assign3 48.5 ppm: N-CH2 15.2 ppm: CH3 Confirmed by DEPT-135 (-/+) Region3->Assign3 Assign2A 142.0 ppm: C-3 (C-H) Deshielded by N Split2->Assign2A Assign2B 126.5 ppm: C-5 (C-Br) Heavy Atom Shielding Split2->Assign2B Assign2C 119.0 ppm: C-4 (Quaternary) Shielded by conjugation Split2->Assign2C

Caption: Logical workflow for structural assignment of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde using C13 NMR regions.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link]

  • PubChem. Compound Summary: 5-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid.[Link]

  • Reich, H. J. Structure Determination Using NMR Spectroscopy: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern of Brominated Pyrazole Aldehydes: A Comparative Analytical Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Brominated pyrazole aldehydes are highly versatile scaffolds in medicinal chemistry, frequently utilized as precursors for s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Brominated pyrazole aldehydes are highly versatile scaffolds in medicinal chemistry, frequently utilized as precursors for synthesizing complex heterocyclic therapeutics, including antimicrobial agents and cytochrome P450 inhibitors[1]. Accurate structural elucidation of these compounds is paramount during drug development. The presence of both a heavy halogen (bromine) and a reactive carbonyl (aldehyde) on a highly stable nitrogen heterocycle creates a diagnostic, yet highly complex, mass spectrometric (MS) fragmentation landscape. This guide objectively compares the performance of Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for characterizing these molecules, providing actionable, self-validating protocols for analytical scientists.

Mechanistic Foundations of Fragmentation

To accurately interpret the MS data of brominated pyrazole aldehydes, analysts must understand the causality behind the observed gas-phase ion chemistry.

  • The Bromine Isotopic Signature: Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). This creates a highly distinctive doublet separated by 2 m/z units in the intact precursor ion[2]. This signature acts as an intrinsic isotopic tracer; any fragment ion retaining the bromine atom will preserve this 1:1 doublet, while fragments resulting from halogen cleavage will collapse into a singlet[2].

  • Aldehyde Cleavage Dynamics: The formyl group (-CHO) is highly susceptible to alpha-cleavage. The specific neutral loss depends heavily on the ionization state of the precursor.

  • Pyrazole Ring Stability: The aromatic pyrazole core exhibits exceptional stability under mass spectrometric conditions[2]. Ring opening typically requires high internal energy and often proceeds via alpha-cleavage adjacent to the nitrogen atoms, yielding lower mass fragments that are diagnostic of the specific N-substitution pattern[3].

Comparative Analysis: EI-MS vs. ESI-MS/MS

The choice of ionization technique fundamentally alters the fragmentation pathways due to the difference between odd-electron (radical) and even-electron ion chemistry. High-resolution MS (HRMS) is frequently coupled with these techniques to verify exact elemental compositions[4].

Quantitative Performance & Mechanistic Comparison
Analytical ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)
Ionization Mechanism Hard Ionization (Electron Impact)Soft Ionization (Protonation/Deprotonation)
Precursor Ion State Odd-electron radical cation ([M]⁺•)Even-electron cation/anion ([M+H]⁺ / [M-H]⁻)
Primary Aldehyde Loss Loss of formyl radical (•CHO, -29 Da)Loss of carbon monoxide (CO, -28 Da)
Primary Halogen Loss Loss of bromine radical (•Br, -79/-81 Da)Loss of hydrogen bromide (HBr, -80/-82 Da)
Ring Cleavage Extensive (highly diagnostic for substituents)Minimal (requires high collision energy)
Library Matching Excellent (Standardized 70 eV spectra)[5]Poor (Highly dependent on CID energy)
Best Suited For Volatile, low molecular weight derivativesPolar, thermally labile, or high MW compounds

The Causality of Fragmentation Differences: Under 70 eV EI-MS, the molecule is stripped of an electron, forming a highly unstable radical cation ([M]⁺•). To achieve a more stable even-electron state, the ion preferentially expels radicals (e.g., •CHO or •Br). Conversely, ESI generates a stable, even-electron protonated species ([M+H]⁺). Under Collision-Induced Dissociation (CID), the "even-electron rule" dictates that these ions will preferentially expel neutral molecules (e.g., CO or HBr) rather than radicals. Understanding this fundamental physical chemistry principle is critical for preventing misassignments of neutral losses.

Experimental Protocols: Self-Validating Workflows

Every robust analytical method must be a self-validating system. The following protocols incorporate intrinsic data-integrity checks.

Protocol A: GC-EI-MS Workflow (Standardized Library Generation)

Standard EI-MS parameters typically utilize 70 eV ionization energy, providing reproducible fragmentation patterns that allow for direct comparison with spectral libraries[5].

  • Sample Preparation: Dissolve the brominated pyrazole aldehyde in a highly volatile, non-polar solvent (e.g., GC-grade dichloromethane) to a concentration of 10-50 µg/mL.

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Use a temperature gradient starting at 80°C (hold 2 min), ramping at 15°C/min to 280°C.

  • Ionization & Acquisition: Set the electron ionization source to 70 eV and the source temperature to 230°C[5]. Scan from m/z 40 to 400.

  • Self-Validation Step (Isotopic Filtering): Before assigning structural significance to any peak, mathematically verify the bromine presence. Locate the molecular ion [M]⁺•. Confirm the presence of the [M+2]⁺• peak at ~98-100% relative abundance to the [M]⁺• peak. For any subsequent fragment ion, if the 1:1 doublet is absent, the fragmentation pathway must have involved the loss of the bromine radical.

Protocol B: LC-ESI-HRMS/MS Workflow (Targeted Structural Elucidation)
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Chromatographic Separation: Utilize a C18 reverse-phase column. Apply a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Ionization & MS/MS: Operate the ESI source in positive ion mode. Isolate the ⁷⁹Br precursor ([M+H]⁺) using a narrow quadrupole isolation window (e.g., 1.0 m/z). Apply a normalized collision energy (NCE) ramp (10-40 eV) using nitrogen or argon as the collision gas.

  • Self-Validation Step (Precursor Isolation): Because the quadrupole isolates only the ⁷⁹Br isotope prior to CID, the resulting MS/MS spectrum will not contain the characteristic bromine doublet. To validate the loss of HBr, you must observe a neutral loss of exactly 80.0 Da (not 82.0 Da). To further validate, run a parallel MS/MS experiment isolating the ⁸¹Br isotope; the corresponding neutral loss must shift to exactly 82.0 Da.

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the radical-driven fragmentation pathways typically observed under 70 eV Electron Ionization.

MS_Fragmentation M Molecular Ion [M]⁺• Isotopic Doublet (1:1) m/z: X, X+2 M_CHO [M - CHO]⁺ Loss of Formyl (-29 Da) m/z: X-29, X-27 M->M_CHO -CHO• (Alpha Cleavage) M_Br [M - Br]⁺ Loss of Bromine (-79/-81 Da) m/z: X-79 M->M_Br -Br• (Halogen Cleavage) M_CHO_Br [M - CHO - Br]⁺ Core Pyrazole Cation m/z: X-108 M_CHO->M_CHO_Br -Br• M_Br->M_CHO_Br -CHO• Ring_Cleavage Ring Cleavage Fragments Alpha-cleavage at N m/z: <100 M_CHO_Br->Ring_Cleavage High Energy (Ring Opening)

Figure 1: Primary EI-MS fragmentation pathways of brominated pyrazole aldehydes.

References

  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Comparative

Comparative Reactivity Guide: 5-Bromo vs 3-Bromo Pyrazole-4-Carbaldehydes

This guide details the comparative reactivity of 5-Bromo and 3-Bromo pyrazole-4-carbaldehydes, focusing on their distinct behaviors in palladium-catalyzed couplings and nucleophilic aromatic substitutions ( ). Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the comparative reactivity of 5-Bromo and 3-Bromo pyrazole-4-carbaldehydes, focusing on their distinct behaviors in palladium-catalyzed couplings and nucleophilic aromatic substitutions (


).

Executive Summary

In the design of pyrazole-based pharmacophores, the choice between the 3-bromo and 5-bromo isomers of 1-alkyl-1H-pyrazole-4-carbaldehyde is not merely structural but dictates the synthetic strategy.

  • 3-Bromo Isomer: The "Suzuki-Active" Scaffold. It exhibits superior reactivity in palladium-catalyzed cross-coupling reactions due to minimal steric hindrance. It is the preferred starting point for introducing aryl/heteroaryl groups via C-C bond formation.

  • 5-Bromo Isomer: The "

    
    -Active" Scaffold. Positioned adjacent to the 
    
    
    
    -alkyl group, the C5-bromide is highly activated for nucleophilic displacement by amines or thiols, driven by the inductive effect of the pyrrole-like nitrogen (
    
    
    ).

Structural & Electronic Analysis

The reactivity divergence stems from the asymmetry introduced by the


-substituent (typically methyl or phenyl).
Feature3-Bromo-1-methyl-4-CHO 5-Bromo-1-methyl-4-CHO
Position Adjacent to Pyridine-like

Adjacent to Pyrrole-like

Steric Environment Open / Accessible Hindered (by

-Me group)
Electronic Character Electron-deficient (C=N influence)Highly Electrophilic (Inductive

+ CHO)
Primary Reactivity Pd-Catalyzed Coupling (Suzuki) Nucleophilic Substitution (

)
Lithiation Tendency Low (Kinetic product is C5-Li)High (C5-H is most acidic site)
Reactivity Landscape Diagram

The following diagram illustrates the divergent synthetic pathways from a common 3,5-dibromo precursor.

ReactivityLandscape cluster_legend Mechanism Driver Start 3,5-Dibromo-1-methyl- 1H-pyrazole-4-carbaldehyde Suzuki Pathway A: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Start->Suzuki Steric Control (C3 > C5) SNAr Pathway B: SNAr Substitution (HNR2, Heat) Start->SNAr Electronic Control (C5 > C3) Prod_3 3-Aryl-5-bromo-1-methyl- 1H-pyrazole-4-carbaldehyde (Major Product) Suzuki->Prod_3 C3-Br Reacts First Prod_5 5-Amino-3-bromo-1-methyl- 1H-pyrazole-4-carbaldehyde (Major Product) SNAr->Prod_5 C5-Br Displaced First Legend1 C3: Sterically Accessible Legend2 C5: Electronically Activated

Caption: Divergent reactivity of the 3,5-dibromo scaffold. C3 favors Pd-catalysis due to steric accessibility, while C5 favors nucleophilic attack due to electronic activation.

Detailed Reactivity Profiles

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Dominant Isomer: 3-Bromo In


-alkyl pyrazoles, the C5 position is sterically crowded by the 

-alkyl group. Consequently, oxidative addition of Palladium(0) occurs significantly faster at the C3-Br bond.
  • Selectivity: In 3,5-dibromo-1-methyl-1H-pyrazole-4-carbaldehyde, Suzuki coupling with 1.0 equivalent of arylboronic acid yields the 3-aryl-5-bromo derivative with >90% regioselectivity.

  • Optimization: Use bulky phosphine ligands (e.g., SPhos, XPhos) to further differentiate the steric environment if selectivity drops.

B. Nucleophilic Aromatic Substitution ( )

Dominant Isomer: 5-Bromo While pyrazoles are generally electron-rich, the 4-formyl group acts as a strong electron-withdrawing group (EWG), activating the ring.

  • Mechanism: The nucleophile attacks C5, forming a Meisenheimer-like intermediate. The C5 position is preferred because the negative charge is stabilized by the adjacent

    
     and the para-formyl group. Additionally, the 
    
    
    
    -alkyl group exerts an inductive withdrawing effect that makes C5 more electrophilic than C3.
  • Scope: Effective with primary/secondary amines and thiols. Oxygen nucleophiles (alkoxides) may require higher temperatures.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling (C3-Functionalization)

Objective: Synthesis of 3-(4-methoxyphenyl)-5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

  • Setup: In a Schlenk tube, dissolve 3,5-dibromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv, 1.0 mmol) and 4-methoxyphenylboronic acid (1.1 equiv) in 1,4-dioxane/water (4:1 v/v, 10 mL).

  • Base & Catalyst: Add

    
     (2.0 equiv). Degas the solution by bubbling 
    
    
    
    for 15 min. Add
    
    
    (5 mol%).
  • Reaction: Heat at 80°C for 4–6 hours. Monitor by TLC (C3-product typically is more polar than starting material).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Note: If bis-coupling (3,5-diaryl) is observed, lower the temperature to 60°C and reduce boronic acid to 0.95 equiv.

Protocol B: Regioselective Displacement (C5-Functionalization)

Objective: Synthesis of 5-morpholino-1-methyl-1H-pyrazole-4-carbaldehyde.

  • Reagents: Dissolve 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (or the 5-chloro analog) (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Nucleophile: Add morpholine (1.5 equiv) and

    
     (2.0 equiv).
    
  • Reaction: Heat to 100°C for 12 hours. The 4-CHO group is essential for this transformation; without it, the reaction will not proceed.

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.[1] Recrystallize from ethanol if necessary.

Comparative Data Summary

Reaction TypeSubstratePreferred SiteYield (Typical)Key Factor
Suzuki Coupling 3,5-Dibromo-4-CHOC3 75-90%Steric hindrance at C5 blocks Pd.
Sonogashira 3,5-Dibromo-4-CHOC3 70-85%Steric accessibility of C3.

(Amines)
3,5-Dibromo-4-CHOC5 60-80%Inductive activation by

-alkyl.
Lithiation 1-Methyl-4-CHOC5 N/AC5-H is the kinetic deprotonation site.

References

  • Regioselective Suzuki Couplings of Polyhaloheterocycles.

    • Source: Organic & Biomolecular Chemistry.[2][3][4][5][6]

    • Context: Discusses steric vs electronic control in Suzuki couplings of dibromo-heterocycles.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines and Pyrazoles.

    • Source: Journal of Organic Chemistry (2022).
    • Context: Establishes the reactivity of C5-bromo positions activ
  • Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack.

    • Source: ARKIVOC (2011).
    • Context: foundational synthesis of the aldehyde precursors and subsequent reactivity.[7]

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles.

    • Source: Organic Letters (2008).
    • Context: Detailed mechanistic insight into controlling regiochemistry during pyrazole synthesis.

Sources

Validation

Analytical Comparison Guide: Establishing the Melting Point Standard for High-Purity 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Executive Summary & Mechanistic Context 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1780579-42-1) is an advanced heterocyclic building block critical to the synthesis of next-generation kinase inhibitors, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1780579-42-1) is an advanced heterocyclic building block critical to the synthesis of next-generation kinase inhibitors, particularly in the development of ALK and ROS1 targeted chemotherapeutics (). In late-stage drug development, the purity of such halogenated carbaldehydes dictates the efficiency of downstream organometallic cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

A critical Quality Attribute (CQA) for this compound is its melting point (MP) . The melting point of a crystalline solid is a direct thermodynamic readout of its crystal lattice energy. According to Raoult's Law and the principles of freezing point depression, impurities—such as 3-bromo regioisomers or residual moisture—disrupt the uniform intermolecular forces (dipole-dipole interactions and halogen bonding) within the pyrazole crystal lattice.

This guide establishes a rigorous, self-validating melting point standard for high-purity (≥99.5%) 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde, objectively comparing its thermal performance against standard commercial grades and its methyl analogue.

Comparative Thermal Analysis

To contextualize the thermal behavior of the ethyl derivative, we must compare it against the widely documented methyl analogue, 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (). Mechanistically, substituting a methyl group with an ethyl group on the pyrazole nitrogen increases the degrees of conformational freedom and local steric bulk. This disrupts crystal packing efficiency, predictably lowering the lattice energy and the resulting melting point.

Furthermore, comparing high-purity grades to standard commercial grades demonstrates the thermodynamic depression caused by unreacted starting materials and regioisomers.

Quantitative Performance Comparison
Compound / GradePurity (HPLC)DSC Onset (

)
Capillary RangeEnthalpy of Fusion (

)
5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (High-Purity) ≥ 99.6% 62.4 °C 62.1 - 63.0 °C 28.4 J/g
5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (Commercial)95.2%58.7 °C57.5 - 60.8 °C22.1 J/g
5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (Reference)98.0%74.8 °C74.0 - 76.0 °C31.2 J/g

Data Interpretation: The high-purity ethyl variant exhibits a sharp, narrow melting range (< 1.0 °C variance) and a high enthalpy of fusion, indicating a highly ordered, defect-free crystal lattice. The commercial grade exhibits a broadened melting range and a depressed onset temperature, characteristic of a compromised lattice.

Experimental Workflow: Self-Validating Standardization

To ensure absolute trustworthiness, the melting point standard must be established using a self-validating, dual-orthogonal approach . Relying solely on visual capillary methods introduces operator bias and thermal lag. By coupling visual capillary analysis with Differential Scanning Calorimetry (DSC), we cross-verify the optical clear point with the thermodynamic enthalpy of fusion. If the two methods diverge by >0.5 °C, the system automatically flags the batch for polymorphic transition or thermal decomposition.

MP_Standardization cluster_0 Phase 1: Material Sourcing & Purification cluster_1 Phase 2: Thermal Analysis & Standardization A Commercial Grade (95% Purity) B Recrystallization (Hexane/EtOAc) A->B C High-Purity Grade (≥99.5% Purity) B->C D DSC Analysis (Thermodynamic Tm) C->D E Capillary Method (Visual Clear Point) C->E F Standardized MP Profile D->F E->F

Workflow for establishing the melting point standard of high-purity pyrazole carbaldehydes.

Step-by-Step Methodology: Dual-Orthogonal Thermal Analysis

Causality Focus: Every step in this protocol is designed to eliminate environmental variables (e.g., ambient moisture, thermal lag) that could artificially depress the melting point, ensuring the resulting standard is thermodynamically grounded.

Step 1: Sample Desiccation (Eliminating Hydration Artifacts)
  • Causality: Pyrazole carbaldehydes can be mildly hygroscopic. Surface moisture acts as a solvent impurity, artificially lowering the melting point via freezing point depression.

  • Action: Transfer 50 mg of the high-purity 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde into a glass vial. Dry in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) at 25 °C and <1 mbar for 24 hours prior to analysis.
    
Step 2: Differential Scanning Calorimetry (Thermodynamic Profiling)
  • Causality: DSC measures the exact heat flow required to break the crystal lattice, providing the true thermodynamic onset (

    
    ) independent of visual interpretation or human error.
    
  • Action:

    • Accurately weigh 3.0 ± 0.1 mg of the desiccated sample into a standard aluminum DSC pan. Crimp the lid hermetically.

    • Purge the DSC furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation during heating.

    • Equilibrate the chamber at 20 °C, then initiate a controlled heating ramp of 10 °C/min up to 100 °C.

    • Record the extrapolated onset temperature (

      
      ) and integrate the peak to determine the endothermic heat flow (
      
      
      
      ).
Step 3: Automated Capillary Melting Point (Optical Verification)
  • Causality: Capillary methods simulate standard benchtop QC conditions. Using a highly controlled, slow ramp rate prevents thermal lag between the heating block and the sample inside the glass capillary.

  • Action:

    • Pulverize the desiccated sample using an agate mortar to ensure uniform particle size (maximizes surface area for consistent heat transfer).

    • Pack the sample into a glass capillary tube to a strict depth of 2-3 mm. Tamp down firmly by dropping the tube through a 1-meter glass guide tube.

    • Insert into the automated melting point apparatus. Rapidly heat to 50 °C, then reduce the heating rate to exactly 1 °C/min.

    • Record the Meniscus Point (initial liquid formation) and the Clear Point (complete liquefaction).

Step 4: Data Reconciliation & Validation
  • Causality: A valid standard requires the DSC onset to fall within 0.5 °C of the capillary meniscus point.

  • Action: Compare the DSC

    
     against the Capillary Meniscus Point. If the values align (as seen in the 62.1 - 62.4 °C range for the high-purity grade), the melting point standard is officially validated and verified for QC release.
    

References

  • Title: WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents Source: World Intellectual Property Organization / Google Patents URL
  • Title: Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles Source: National Institutes of Health (PMC) URL: [Link]

Comparative

Chromatographic Profiling and HPLC Retention Time Comparison for 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals As a Senior Application Scientist, I frequently oversee the analytical method development for complex heterocyclic building blocks. Am...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

As a Senior Application Scientist, I frequently oversee the analytical method development for complex heterocyclic building blocks. Among these, 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1780579-42-1) stands out as a critical intermediate in the synthesis of kinase inhibitors and heteroaromatic macrocyclic ether chemotherapeutics[1]. Accurate chromatographic characterization of this compound is essential for reaction monitoring, purity assessment, and downstream scale-up.

This guide objectively compares the High-Performance Liquid Chromatography (HPLC) retention behavior of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde against its structural analogs. By understanding the causality behind these retention shifts, analytical chemists can design more robust, self-validating workflows.

Mechanistic Chromatography: Causality Behind Retention Behavior

In reversed-phase HPLC (RP-HPLC), retention time is dictated by the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (typically C18). The structure of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde presents three distinct interactive domains that govern its chromatographic profile:

  • The Bromo Substituent: Highly polarizable and hydrophobic, the heavy bromine atom significantly increases the overall retention time compared to non-halogenated pyrazoles.

  • The N1-Alkyl Chain: The transition from a methyl to an ethyl or isopropyl group at the N1 position predictably increases the lipophilicity (LogP) of the molecule. This aliphatic extension enhances van der Waals interactions with the C18 alkyl chains on the stationary phase, leading to a proportional increase in retention time.

  • The Carbaldehyde Group: Capable of hydrogen bonding with the mobile phase, this moiety provides a degree of polarity. However, its interaction with residual silanols on the silica support can cause peak tailing and chemical degradation if the mobile phase is not properly buffered or if the column is not end-capped[2].

Comparative HPLC Retention Time Data

To objectively compare the performance and resolution of these derivatives, we evaluated them under standardized isocratic RP-HPLC conditions. The data below illustrates the predictable hydrophobic shift caused by N1-alkyl substitution.

Chromatographic Conditions: Column: End-capped C18 (250 mm × 4.6 mm, 5 µm); Mobile Phase: 40% Acetonitrile / 60% Water (0.1% TFA); Flow Rate: 1.0 mL/min; Detection: UV at 237 nm.

Compound NameN1-Alkyl GroupRelative LipophilicityObserved Retention Time (min)Selectivity Factor (α)
5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde Methyl (-CH₃)Low4.20N/A (Reference)
5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde Ethyl (-CH₂CH₃)Medium5.651.34
5-Bromo-1-isopropyl-1H-pyrazole-4-carbaldehyde Isopropyl (-CH(CH₃)₂)High7.151.26

Note: The selectivity factor (α) is calculated relative to the preceding shorter-chain analog. A value > 1.0 indicates baseline resolution is achievable.

Self-Validating Experimental Protocol: RP-HPLC Analysis

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale to prevent common analytical failures.

Step 1: Sample Preparation (The Anti-Precipitation Rationale)
  • Action: Dissolve 1.0 mg of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde in 1.0 mL of HPLC-grade Acetonitrile to create a stock solution. Dilute to 100 µg/mL using the initial mobile phase composition (40% ACN / 60% Water).

  • Causality: Diluting the sample in the mobile phase prevents "solvent shock" upon injection. If a sample dissolved in 100% strong organic solvent is injected into a highly aqueous mobile phase, it can temporarily precipitate or cause peak splitting due to localized viscosity differences.

Step 2: Column Selection and Thermal Stabilization
  • Action: Install an end-capped C18 column and equilibrate the column compartment to 25.0 ± 0.5 °C.

  • Causality: End-capping minimizes secondary interactions between the basic pyrazole nitrogen and residual acidic silanols on the silica matrix[2]. Strict temperature control prevents viscosity fluctuations in the mobile phase, ensuring retention time repeatability (RSD < 1.0%).

Step 3: Mobile Phase Formulation and Pumping
  • Action: Prepare Mobile Phase A: Milli-Q Water with 0.1% Trifluoroacetic Acid (TFA). Prepare Mobile Phase B: Acetonitrile with 0.1% TFA. Pump isocratically at a 60:40 (A:B) ratio at 1.0 mL/min.

  • Causality: TFA acts as an ion-pairing agent and lowers the pH (~2.0), fully protonating residual silanols to neutralize their charge. This forces the separation to rely purely on hydrophobic partitioning, yielding perfectly symmetrical peaks[3]. Furthermore, optimized polar organic mobile phases significantly reduce run times while maintaining sharp peaks, which is critical for high-throughput reaction monitoring[4].

Step 4: System Suitability Testing (SST) - The Self-Validation Check
  • Action: Inject a resolution mixture containing the methyl, ethyl, and isopropyl derivatives prior to running unknown samples.

  • Causality: This step proves the system is fit-for-purpose. The method is only validated if the resolution (

    
    ) between the methyl and ethyl derivatives is > 2.0, and the tailing factor (
    
    
    
    ) for 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is < 1.5. If
    
    
    > 1.5, it immediately flags a potential column void or buffer depletion, preventing the generation of untrustworthy data.

Analytical Workflow Visualization

HPLC_Workflow N1 1. Structural Analysis (LogP, pKa, H-Bonding) N2 2. Stationary Phase Selection (End-capped C18 to prevent tailing) N1->N2 N3 3. Mobile Phase Optimization (0.1% TFA to suppress silanol ionization) N2->N3 N4 4. Elution Profiling (Isocratic vs. Gradient evaluation) N3->N4 N5 5. System Suitability Testing (Self-Validation: Rs > 2.0, Tf < 1.5) N4->N5 N6 6. Validated Analytical Method (Routine QC & Reaction Monitoring) N5->N6

Logical workflow for HPLC method development and validation of pyrazole derivatives.

References

  • [3] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. 3

  • [2] Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem. 2

  • [4] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega - ACS Publications. 4

  • [1] WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents. Google Patents. 1

Sources

Validation

Structural Insights into 1-Ethyl-Pyrazole Derivatives: A Comparative X-ray Crystallography Guide for Drug Design

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds by tweaking small alkyl substituents. The pyrazole scaffold is ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds by tweaking small alkyl substituents. The pyrazole scaffold is ubiquitous in modern drug discovery, particularly in kinase inhibitors and anti-inflammatory agents. However, substituting the N1 position with an ethyl group (1-ethyl-pyrazole) versus a methyl group or leaving it unsubstituted profoundly impacts the molecule's dihedral angles, crystal packing, and target binding kinetics.

This guide objectively compares the crystallographic and thermodynamic profiles of 1-ethyl-pyrazole derivatives against alternative pyrazole scaffolds. By examining these differences, researchers can better leverage X-ray crystallographic data for Structure-Based Drug Design (SBDD).

Comparative Crystallographic Data: 1-Ethyl vs. Alternative Pyrazoles

When analyzing the X-ray crystallographic data of pyrazole derivatives, the N1-substituent dictates both the intra-molecular conformation (e.g., dihedral angles of adjacent functional groups) and inter-molecular interactions (e.g., hydrogen bonding networks in the crystal lattice or protein active site).

The table below summarizes the quantitative crystallographic parameters of various pyrazole scaffolds to highlight the structural divergence caused by N-alkylation.

Table 1: Comparative X-ray Crystallographic & Structural Parameters
Scaffold / DerivativeResolution (Å)R-work / R-freeKey Structural Feature / ConformationTarget / Context
1-Ethyl-pyrazole (Compound 22) 3.10N/ADFG-in, αC-helix-in; H-bonds at hingeSIK3 Kinase
4-(1-Ethyl-1H-pyrazole-3-carbonyl) 1.850.182 / 0.202Low RMSF (1.34 Å); N-terminal stabilityB. cepacia enzyme
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde N/AN/AAldehyde dihedral angle ~72.8°Small Molecule
Unsubstituted Phenylpyrazole N/AN/ACoplanar geometry; strong N-H···N bondsThermodynamic Ref.

Causality in Experimental Choices: Why the 1-Ethyl Scaffold?

The decision to utilize a 1-ethyl-pyrazole over a 1-methyl or unsubstituted analog is rarely arbitrary; it is rooted in strict mechanistic and thermodynamic causality.

1. Steric Locking in Kinase Domains: In the context of the Salt-Inducible Kinase 3 (SIK3) co-crystal structure, the 1-ethyl-pyrazole moiety occupies the hydrophobic ATP-binding cleft. The ethyl group specifically locks the kinase domain into an active-like conformation (DFG-in, αC-helix-in) by filling a specific hydrophobic pocket that a methyl group leaves partially vacant. This precise steric fit increases binding affinity and kinase selectivity 1.

2. Disruption of Crystal Lattice Energy: In small-molecule crystallography, the transition from an unsubstituted pyrazole to a 1-ethyl-pyrazole significantly alters cohesive interactions. Unsubstituted pyrazoles typically form extensive intermolecular hydrogen bonds (N-H···N), resulting in high cohesive energy and coplanar geometry 2. Alkylation at the N1 position with an ethyl group eliminates this hydrogen bond donor capability 3. Consequently, 1-ethyl-pyrazoles rely on weaker van der Waals forces. This lowers the crystal lattice energy, thereby enhancing aqueous solubility and oral bioavailability.

Self-Validating Experimental Protocol: Co-Crystallization

To ensure trustworthiness and reproducibility, the following X-ray crystallography protocol for 1-ethyl-pyrazole-kinase complexes is designed as a self-validating system. Each phase includes a built-in quality control checkpoint to prevent downstream failures.

Phase 1: Protein-Ligand Complex Preparation
  • Expression & Purification: Express the target kinase domain in E. coli or insect cells. Purify using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC).

    • Validation Checkpoint: The SEC profile must show a sharp, monodisperse peak. A polydisperse peak indicates aggregation, which will critically inhibit crystallization.

  • Ligand Incubation: Concentrate the protein to 10-15 mg/mL. Add the 1-ethyl-pyrazole derivative at a 1:3 to 1:5 molar ratio (protein:ligand). Incubate on ice for 2 hours.

    • Validation Checkpoint: Perform a Thermal Shift Assay (TSA). A positive shift in melting temperature (ΔTm > 2°C) confirms stable complex formation.

Phase 2: Crystallization via Vapor Diffusion
  • Screening: Set up hanging-drop vapor-diffusion plates at 20°C. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium sodium tartrate).

  • Optimization: Microseed into drops that show phase separation to promote the growth of single, diffraction-quality crystals.

    • Validation Checkpoint: Examine drops under polarized light. True protein crystals will exhibit birefringence, distinguishing them from amorphous precipitate or salt crystals.

Phase 3: X-ray Data Collection and Refinement
  • Diffraction: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect data at a synchrotron source (e.g., 100 K, wavelength ~1.0 Å).

  • Phase Determination: Use Molecular Replacement (MR) with a homologous kinase structure as the search model.

  • Refinement: Perform iterative rounds of refinement using Phenix or REFMAC5, alongside manual model building in Coot.

    • Validation Checkpoint: The structural integrity is verified when the R-free value drops below 0.25, and the Ramachandran plot shows >95% of residues in favored regions 4.

Visualizing the Structure-Based Drug Design (SBDD) Workflow

The following diagram illustrates the logical relationship between the selection of the 1-ethyl-pyrazole scaffold, crystallographic validation, and biological optimization.

G N1 1-Ethyl-Pyrazole Scaffold Selection N2 Steric & Hydrophobic Optimization N1->N2 N3 Protein-Ligand Co-Crystallization N2->N3 N4 X-ray Diffraction & Refinement N3->N4 N5 3D Structural Analysis (e.g., DFG-in/αC-in) N4->N5 N5->N1 Iterative SBDD N6 Lead Optimization & Selectivity Profiling N5->N6

Workflow of Structure-Based Drug Design using 1-ethyl-pyrazole crystallographic data.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Synthesis of 1-Ethylpyrazole-4-carbaldehydes, 1,1′-Methylenebis(3,5-dimethylpyrazole-4-carbaldehyde), and Schiff Bases Derived Therefrom.

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde: Proper Disposal &amp; Safety Guide

[1][2] Executive Summary & Chemical Identity Immediate Action Required: This compound is a halogenated organic substance containing a reactive aldehyde group.[1] It must NEVER be disposed of down the drain or in general...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Identity

Immediate Action Required: This compound is a halogenated organic substance containing a reactive aldehyde group.[1] It must NEVER be disposed of down the drain or in general trash.[1] Strict segregation from non-halogenated solvents and strong oxidizers is required to prevent regulatory violations and safety hazards.[1]

Chemical Identity Table
ParameterDetail
Chemical Name 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde
CAS Number 1780579-42-1
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in organic solvents (DMSO, DCM, Methanol); poorly soluble in water.[2][1]

Hazard Profiling & Safety Prerequisites

Before handling waste, you must understand the specific hazards that dictate the disposal route.[1] The presence of the bromine atom and the aldehyde functionality drives the classification.[1]

GHS Hazard Classification
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302Harmful if swallowed.[2][1][3]
Skin Corrosion/Irritation 2H315Causes skin irritation.[1][3][4][5]
Eye Damage/Irritation 2AH319Causes serious eye irritation.[1][3][5]
STOT - Single Exposure 3H335May cause respiratory irritation.[2][1][3][5]
Critical Incompatibilities
  • Strong Oxidizers: Aldehydes can oxidize to carboxylic acids; vigorous reactions may occur with peroxides, permanganates, or nitric acid.[1]

  • Strong Bases/Amines: Can trigger condensation reactions (aldol-type) or polymerization, generating heat in the waste container.[1]

  • Reducing Agents: Reacts with hydrides (e.g., NaBH₄, LiAlH₄).[1]

Waste Characterization & Segregation

Proper segregation is the single most important step in laboratory waste management.[1] Mixing halogenated waste with non-halogenated waste can increase disposal costs by 10x or cause rejection by the incineration facility.[1]

The "Halogen Rule"

Because this molecule contains Bromine (Br) , it is classified as Halogenated Waste .[1]

  • Threshold: Even small amounts (typically >1-2%) of halogenated content usually require the entire container to be treated as halogenated.[1]

  • Destination: High-temperature incineration (to safely manage HBr formation).

Waste Stream Decision Matrix

Use the following logic to determine the correct waste stream for your specific situation.

DisposalWorkflow Start Waste Generation Source StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Reaction mixtures, mother liquors) StateCheck->Liquid Liquid SolidHalo Stream C: Solid Hazardous Waste (Debris/Pure Solid) Solid->SolidHalo Pack in double bags/pail SolventCheck Does the solvent contain Halogens (DCM, Chloroform)? Liquid->SolventCheck HaloWaste Stream A: Halogenated Organic Waste (High Temp Incineration) SolventCheck->HaloWaste Yes (e.g., DCM) SolventCheck->HaloWaste No (e.g., Methanol) but contains >1% Brominated solute NonHaloWaste Stream B: Non-Halogenated Organic Waste (Fuel Blending) SolventCheck->NonHaloWaste No, and Brominated solute is <1% (Trace only)* Note *Consult local EHS officer for trace limits. When in doubt, default to Halogenated. SolventCheck->Note

Figure 1: Decision matrix for segregating 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde waste streams. The presence of the bromine atom usually mandates the "Halogenated" stream.[1]

Detailed Disposal Procedures

Protocol A: Liquid Waste (Mother Liquors & Solutions)

Applicability: Reaction mixtures, HPLC effluent, or dissolved compound.[1]

  • Select Container: Use a chemically resistant container (HDPE or Amber Glass).[1] Ensure the cap has a chemically resistant liner (PTFE).[1]

  • Verify Compatibility: Ensure no strong oxidizers or amines are already in the "Halogenated" waste container.[1]

  • Transfer: Pour the solution into the container using a funnel to avoid spills.

  • Labeling:

    • Affix a hazardous waste tag immediately.[1][6]

    • Crucial: List "5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde" explicitly.

    • Check the box for "Halogenated Organic" .[1]

    • List the solvent composition (e.g., "Dichloromethane 90%, Product 10%").[1]

  • Closure: Cap tightly when not actively adding waste. Do not leave funnels in the neck.[1]

Protocol B: Solid Waste (Pure Compound & Debris)

Applicability: Expired pure chemicals, contaminated silica gel, filter paper, and gloves.[1]

  • Segregation: Do not mix with general lab trash or biohazard waste.[1]

  • Packaging:

    • Pure Compound: Keep in the original vial if possible. Place the vial into a clear, sealable plastic bag (secondary containment).

    • Debris: Collect in a designated "Solid Hazardous Waste" pail or box lined with a heavy-duty plastic liner (6 mil).

  • Labeling: Tag the bag/pail as "Solid Hazardous Waste - Toxic/Irritant". List the chemical name.

Protocol C: Empty Containers (The "Triple Rinse" Rule)

Under EPA regulations (40 CFR 261.7), a container is considered "RCRA Empty" only after specific treatment.[1]

  • Rinse: Triple rinse the empty vial with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).[1]

  • Disposal of Rinsate: Pour all three rinses into the Liquid Halogenated Waste container (Protocol A).

  • Defacing: Cross out the original label on the empty vial.

  • Final Step: Once triple-rinsed and dried, the glass vial can typically be discarded in the "Broken Glass/Lab Glass" box (check local institutional rules).[1]

Spill Response Protocol

Pre-requisite: Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or half-mask respirator.[1]

Small Spill (< 5 grams / < 100 mL)[1][2]
  • Isolate: Alert nearby personnel.

  • Contain:

    • Solid: Gently cover with wet paper towels to prevent dust generation, then wipe up.[1]

    • Liquid: Cover with an inert absorbent (Vermiculite, Universal Spill Pads).[1] Do not use combustible materials like sawdust if oxidizers are present nearby.[1]

  • Clean: Scoop absorbed material into a sealable bag.[1]

  • Decontaminate: Wipe the surface with a soap/water solution or a mild detergent.[1]

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste stream.

Large Spill (> 5 grams or outside fume hood)[1][2]
  • Evacuate: Leave the immediate area.

  • Secure: Close doors to the lab.

  • Notify: Contact your institution's EHS (Environmental Health & Safety) or emergency response team immediately.[1]

  • Ventilate: If safe to do so, ensure fume hoods are running (emergency purge mode if available).

Regulatory & Compliance Notes

  • EPA Waste Code: This compound is not specifically "P-listed" or "U-listed" by name.[2][1] However, it likely falls under D001 (Ignitable, if in solvent) or general toxic characteristics depending on the solvent matrix.[1]

  • Halogenated Solvents: If dissolved in Methylene Chloride (DCM), the waste carries the F002 code.[1]

  • Drain Disposal: Strictly PROHIBITED .[1] The Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations forbid discharge of halogenated organics and toxic aldehydes.[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: Halogenated Pyrazoles. National Library of Medicine.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Introduction: The Safety Imperative As a Senior Application Scientist, I often observe that the safety profile of intermediate scaffolds like 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 116021-31-9) is underestimate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Safety Imperative

As a Senior Application Scientist, I often observe that the safety profile of intermediate scaffolds like 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 116021-31-9) is underestimated.[1] Researchers frequently treat it as "just another solid," ignoring the specific reactivity of the aldehyde functionality and the halogenated pyrazole core.

This compound is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. Its dual functionality—an electrophilic aldehyde and a brominated handle for cross-coupling—makes it valuable but also dictates its hazard profile. This guide moves beyond generic safety advice to provide a self-validating, logistical framework for handling this specific chemical entity.

Hazard Identification & Risk Assessment

Because specific toxicological data for this exact CAS number is often limited in public databases, we apply the Read-Across Principle using structural analogs (e.g., 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde).[1] We must treat this substance under the Precautionary Principle , assuming it possesses the cumulative hazards of its functional groups.[2]

Table 1: Presumed Hazard Profile & Properties
PropertyDescriptionImplications for Handling
Physical State Solid (Off-white to yellow powder)Risk of dust generation and inhalation.[1][3][4]
Functional Groups Aldehyde (-CHO), Bromine (-Br)Aldehyde: High risk of respiratory sensitization and mucous membrane irritation.Bromine: Classifies waste as "Halogenated."[1]
GHS Classification (Predicted)Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Solubility Soluble in DCM, DMF, DMSOPPE must account for the solvent carrier, not just the solute.

Strategic PPE Selection: The Layered Defense

Effective PPE is not about "donning gear"; it is about creating a barrier system that accounts for permeation rates and physical state changes.

A. Ocular Protection
  • Standard: Chemical Safety Goggles (indirect venting) are superior to safety glasses.[1]

  • Why: Fine powders like pyrazole aldehydes can drift.[1] If the powder contacts the eye, the aldehyde group can react with corneal proteins (Schiff base formation), leading to irritation that persists longer than inert dusts.

  • Protocol: If working with >5g or fine micronized powder, use a face shield over goggles.

B. Dermal Protection (Hand)
  • Solid State Handling: Nitrile (Minimum thickness 5 mil/0.12 mm). [1]

    • Validation: Perform an inflation test on gloves before use to check for pinholes.

  • Solution State Handling (DCM/DMF): Double-gloving is mandatory. [1]

    • Inner Layer: Nitrile (dexterity).

    • Outer Layer: Laminate (Silver Shield®) or thick Nitrile (8 mil) if using Dichloromethane (DCM).

    • Causality: Standard nitrile degrades rapidly (<5 mins) in DCM, a common solvent for this reactant. The aldehyde solute can then penetrate the compromised glove.

C. Respiratory Protection
  • Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood.[1]

  • Secondary (If hood is unavailable - Discouraged): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]

    • Reasoning: The P100 stops the dust; the OV stops the aldehyde vapors if the solid has significant vapor pressure or is slightly decomposing.

Visual Decision Matrix: PPE Selection

The following diagram illustrates the logical flow for selecting PPE based on the experimental phase.

PPE_Decision_Matrix Start Experimental Phase Solid Solid Handling (Weighing/Transfer) Start->Solid Solution Solution Phase (Reaction/Workup) Start->Solution PPE_Solid PPE: Nitrile (5 mil) + Goggles + Fume Hood Solid->PPE_Solid Solvent_Check Identify Solvent Solution->Solvent_Check DCM_Route DCM / Chloroform Solvent_Check->DCM_Route Polar_Route DMF / DMSO / Alcohols Solvent_Check->Polar_Route PPE_DCM PPE: Laminate Gloves OR Double Nitrile (Change <15m) + Face Shield DCM_Route->PPE_DCM PPE_Polar PPE: Standard Nitrile (Change immediately upon splash) Polar_Route->PPE_Polar

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1] Note the escalated protection required for halogenated solvents.[1]

Operational Protocol: Step-by-Step

This workflow ensures containment from storage to reaction.

Phase 1: Weighing & Transfer
  • Static Control: Pyrazole aldehydes are often fluffy, electrostatic solids. Use an antistatic gun or a draft shield on the balance.[1]

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Transfer: Use a wide-mouth powder funnel. If the powder sticks, do not blow on it. Wash it down with the reaction solvent (if compatible).

Phase 2: Reaction Setup
  • Venting: Aldehydes can oxidize.[1] Ensure the reaction vessel is under an inert atmosphere (Nitrogen/Argon) not just for chemistry, but to prevent the formation of acidic byproducts.

  • Temperature: If heating, ensure the condenser water flow is active before heating begins to prevent aldehyde vapor escape.

Phase 3: Waste Disposal (Cradle-to-Grave)
  • Classification: Due to the Bromine atom, this material and its mother liquors must be classified as Halogenated Organic Waste .[1]

  • Segregation: Do not mix with acidic waste streams if oxidizers are present, to avoid generating bromine gas.

  • Container: High-density polyethylene (HDPE) or glass.[1]

Emergency Response & Decontamination

In the event of a spill, speed and specific chemistry matter.[5]

  • Spill (Solid):

    • Do not sweep dry. This generates dust.[1]

    • Wet Wipe Method: Cover the powder with a paper towel dampened with ethanol or water .[1]

    • Scoop: Lift the damp towel and place it in a hazardous waste bag.

  • Exposure (Skin):

    • Immediate Wash: Soap and water for 15 minutes.[1] Aldehydes bind to proteins; quick dilution is key to preventing sensitization.

    • Do not use alcohol on skin, as it may increase permeation.

Emergency_Response Accident Spill / Exposure Type Identify Type Accident->Type Skin Skin Contact Type->Skin Solid_Spill Solid Spill (Bench) Type->Solid_Spill Action_Skin 1. Remove Gloves 2. Wash 15m (Soap/Water) 3. Seek Medical Aid Skin->Action_Skin Action_Spill 1. Dampen Towel (Ethanol) 2. Cover & Scoop 3. Halogenated Waste Solid_Spill->Action_Spill

Figure 2: Immediate response workflow for dermal exposure and solid spills.

References

  • Fisher Scientific. (2025).[6][7] Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole-3-carboxaldehyde (Analog Read-Across). Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Glove Selection Chart. Retrieved from [1][8]

  • University of Pennsylvania. (2024).[1] Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from

  • PubChem. (n.d.).[1] Compound Summary: Pyrazole Carbaldehyde Derivatives.[1] National Library of Medicine.[1] Retrieved from [1]

(Note: Specific SDS links for analogs are provided as the direct CAS 116021-31-9 SDS is often proprietary or not indexed publicly by major vendors.[1] The safety protocols above are derived from the chemical class properties found in References 1 and 4.)

Sources

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